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Core Science & Biosynthesis

Foundational

Technical Guide to (3-Bromo-6-ethoxypyridin-2-yl)methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of (3-Bromo-6-ethoxypyridin-2-yl)methanol, CAS 1245647-88-4, a specialized heterocyclic compound. As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (3-Bromo-6-ethoxypyridin-2-yl)methanol, CAS 1245647-88-4, a specialized heterocyclic compound. As a Senior Application Scientist, my objective is to furnish a practical and scientifically grounded resource that not only details the procurement and properties of this molecule but also illuminates its strategic value and application in medicinal chemistry. We will explore its synthesis, reactivity, and role as a crucial intermediate in the development of novel therapeutics, supported by established chemical principles and relevant literature.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceutical agents. Its nitrogen atom provides a key site for hydrogen bonding, improving solubility and target engagement. The introduction of specific substituents, such as a bromine atom and an ethoxy group, onto the pyridine ring creates a versatile building block with precisely controlled reactivity.

(3-Bromo-6-ethoxypyridin-2-yl)methanol belongs to this class of highly functionalized intermediates. The molecule features three key components that make it particularly valuable for drug discovery programs:

  • The Pyridine Core : A privileged structure for interacting with a wide range of biological targets.

  • A Bromine Atom at the 3-position : This serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups.

  • A Hydroxymethyl Group at the 2-position : This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages, providing a vector for further molecular elaboration.

  • An Ethoxy Group at the 6-position : This group modulates the electronic properties and lipophilicity of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

This unique combination of reactive sites allows for a modular and efficient approach to synthesizing complex molecular architectures, making it a sought-after intermediate in the quest for new therapeutic agents.

Chemical Identity and Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development.

PropertyValueSource(s)
CAS Number 1245647-88-4[1]
Molecular Formula C₈H₁₀BrNO₂[1]
Molecular Weight 232.07 g/mol [1]
IUPAC Name (3-Bromo-6-ethoxypyridin-2-yl)methanol
Appearance Expected to be a solid or oil, consistent with similar brominated pyridinyl methanols.[2][3]
Boiling Point Not experimentally determined; predicted to be >250 °C based on analogs.[4]
Melting Point Not experimentally determined.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DCM, and ethyl acetate.
Storage Temperature Recommended to be stored in a refrigerator under an inert atmosphere.[3]

Commercial Availability and Suppliers

(3-Bromo-6-ethoxypyridin-2-yl)methanol is available from various chemical suppliers that specialize in research chemicals and building blocks for drug discovery. When sourcing this material, it is crucial to verify purity and obtain a certificate of analysis.

SupplierWebsiteNotes
ChemicalBookAn aggregate platform that lists multiple potential suppliers for this specific CAS number.[1][5]
JHECHEM CO LTDA supplier of the closely related methoxy analog, indicating capabilities in this area of chemistry.[6]
BLDpharmLists a related isomer, (6-Bromo-2-ethoxypyridin-3-yl)methanol.[7]
ChemUniverse[Link]A supplier of the related (6-Bromo-2-methoxypyridin-3-yl)methanol.

Note: Availability may vary. It is recommended to contact suppliers directly for current stock and lead times.

Synthesis and Reaction Mechanisms

Proposed Synthetic Workflow

The overall strategy involves the regioselective bromination of the electron-rich pyridine ring. The ethoxy group at the 6-position and the hydroxymethyl group at the 2-position are both ortho-, para-directing. However, the 3-position is sterically accessible and electronically activated for electrophilic substitution.

G cluster_0 Proposed Synthesis of (3-Bromo-6-ethoxypyridin-2-yl)methanol A Start: (6-Ethoxypyridin-2-yl)methanol CAS: 1807530-31-0 B Step 1: Regioselective Bromination A->B Electrophilic Aromatic Substitution C Product: (3-Bromo-6-ethoxypyridin-2-yl)methanol CAS: 1245647-88-4 B->C Workup & Purification D Reagents: N-Bromosuccinimide (NBS) D->B E Solvent: Acetonitrile or Dichloromethane E->B

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the bromination of activated pyridines.[8]

  • Reaction Setup : To a solution of (6-ethoxypyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution : Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure (3-Bromo-6-ethoxypyridin-2-yl)methanol.

Causality of Choices :

  • N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to harsher reagents like liquid bromine.

  • The reaction is initiated at 0 °C to control the initial exotherm and improve the regioselectivity of the bromination.

Applications in Drug Discovery and Medicinal Chemistry

(3-Bromo-6-ethoxypyridin-2-yl)methanol is a strategic building block for accessing novel chemical matter, particularly in the fields of oncology and cardiovascular disease. Its utility stems from its ability to undergo sequential, regioselective modifications.

Role as a Bifunctional Intermediate

The true power of this molecule lies in the orthogonal reactivity of its functional groups. The bromine atom can be used in cross-coupling reactions, while the hydroxymethyl group can be independently modified.

G cluster_1 Application as a Versatile Building Block cluster_2 Modification at C3 (Br) cluster_3 Modification at C2 (CH₂OH) Start (3-Bromo-6-ethoxypyridin-2-yl)methanol C3_Coupling Suzuki or other Pd-catalyzed coupling Start->C3_Coupling Vector 1 C2_Oxidation Oxidation (e.g., MnO₂) or Etherification Start->C2_Oxidation Vector 2 C3_Product Diverse Aryl/Heteroaryl Substituents Introduced C3_Coupling->C3_Product Final Complex Drug-like Molecules (e.g., Kinase Inhibitors, Receptor Modulators) C3_Product->Final C2_Product Aldehyde, Carboxylic Acid, or Ether Linkages C2_Oxidation->C2_Product C2_Product->Final

Caption: Orthogonal reactivity of the key functional groups.

Case Study: Apelin Receptor Agonists

A patent for the treatment of conditions associated with apelin receptor (APJ) activity discloses the use of (6-ethoxypyridin-2-yl)methanol as a starting material.[9] The apelin/APJ system is a key regulator of cardiovascular function. The synthesis described involves the oxidation of the hydroxymethyl group to an aldehyde, which then participates in the formation of a larger, more complex molecule.[9] By starting with the 3-bromo derivative, researchers can first install a desired substituent at the 3-position via a Suzuki coupling before proceeding with the oxidation and subsequent reactions, thereby creating a diverse library of potential APJ modulators.

Case Study: Kinase Inhibitors

Substituted pyridines are prevalent in kinase inhibitors used in cancer therapy.[10] The bromine atom on molecules like (3-Bromo-6-ethoxypyridin-2-yl)methanol is ideal for coupling with boronic acids or esters to form bi-aryl structures, which are common motifs for binding in the ATP pocket of kinases. The hydroxymethyl and ethoxy groups can then be used to fine-tune solubility, cell permeability, and interactions with the solvent-exposed regions of the kinase.[10]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for CAS 1245647-88-4 should be consulted, the following guidance is based on the hazard profile of closely related brominated pyridine derivatives.[2][3][11]

  • Hazard Classification :

    • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2][3]

    • Skin Irritation (Category 2) : Causes skin irritation.[2][3]

    • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3]

    • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2][3]

  • Handling :

    • Use in a well-ventilated area, preferably in a fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

    • Wash hands thoroughly after handling.[12]

  • Storage :

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

    • For long-term stability, storage in a refrigerator is recommended.[3]

Conclusion

(3-Bromo-6-ethoxypyridin-2-yl)methanol is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined and orthogonal reactive sites provide a reliable platform for the efficient synthesis of complex molecules. This guide has provided a comprehensive overview of its properties, sourcing, a plausible synthetic route, and its critical applications in drug discovery. By understanding and leveraging the unique attributes of this building block, researchers can accelerate their programs and more effectively explore the chemical space necessary to develop the next generation of innovative medicines.

References

  • (3-Bromopyridin-2-yl)methanol. PubChem. [Link]

  • Safety Data Sheet. Generic SDS for related compounds. [Link]

  • Compounds and compositions for treating conditions associated with apj receptor activity.
  • methanol - SAFETY DATA SHEET. RCI Labscan. [Link]

  • (4-Bromopyridin-2-yl)methanol Properties. EPA CompTox Chemicals Dashboard. [Link]

  • 3-Bromo-6-ethoxy-2-methylpyridine. PubChem. [Link]

  • Synthesis of serpatatinib.
  • Synthesis of metal complexes and uses thereof (Patent). OSTI.GOV. [Link]

  • Polymorphs of (R)-3-1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy-5-(1-piperidin-4-yl-1H pyrazol-4-yl)-pyridin-2-ylamine. Google Patents (US8217057B2). [Link]

  • WIPO - Search International and National Patent Collections. WIPO Patentscope. [Link]

  • (6-BROMO-2-METHOXYPYRIDIN-3-YL)METHANOL [P52719]. ChemUniverse. [Link]

Sources

Exploratory

An In-depth Technical Guide to Substituted Bromopyridines for Medicinal Chemistry

A Note to the Reader: Initial searches for the specific compound "3-Bromo-6-ethoxy-2-hydroxymethylpyridine" did not yield specific data. However, extensive information is available for the closely related analogue, 3-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for the specific compound "3-Bromo-6-ethoxy-2-hydroxymethylpyridine" did not yield specific data. However, extensive information is available for the closely related analogue, 3-Bromo-6-ethoxy-2-methylpyridine . This guide will focus on this well-documented compound, providing a comprehensive overview of its structure, properties, and applications, which can serve as a strong foundational resource for researchers interested in this class of molecules. The principles and many of the methodologies described herein are broadly applicable to other substituted bromopyridines.

Introduction: The Versatility of the Pyridine Scaffold in Drug Discovery

Pyridines are a cornerstone in the world of medicinal chemistry.[1] This class of nitrogen-containing aromatic heterocycles is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] The pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and the diverse "exit vectors" it provides for substitution make it an exceptionally versatile scaffold for molecular design. The introduction of a bromine atom, as seen in 3-Bromo-6-ethoxy-2-methylpyridine, further enhances its utility, providing a reactive handle for a multitude of cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide offers a detailed exploration of 3-Bromo-6-ethoxy-2-methylpyridine, a valuable building block for drug development professionals.

Core Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and drug development.

Structural and Chemical Identity

3-Bromo-6-ethoxy-2-methylpyridine is a trisubstituted pyridine ring. The systematic placement of the bromo, ethoxy, and methyl groups creates a specific electronic and steric environment that dictates its reactivity and potential biological interactions.

IdentifierValueSource
IUPAC Name 3-bromo-6-ethoxy-2-methylpyridine[2]
CAS Number 610278-93-8[2][3]
Molecular Formula C8H10BrNO[2][3]
Molecular Weight 216.08 g/mol [2][3]
Canonical SMILES CCOC1=NC(=C(C=C1)Br)C[2]
InChI Key GEBGDYWVDOXQAE-UHFFFAOYSA-N[2][3]

graph "3_Bromo_6_ethoxy_2_methylpyridine" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C1 [label="C", pos="1,0.866!", fontcolor="#202124"]; C2 [label="C", pos="1.5,-0.259!", fontcolor="#202124"]; C3 [label="C", pos="0.5,-1.125!", fontcolor="#202124"]; C4 [label="C", pos="-0.5,-1.125!", fontcolor="#202124"]; C5 [label="C", pos="-1,0!", fontcolor="#202124"];

Br [label="Br", pos="2.5,-0.259!", fontcolor="#EA4335"]; CH3 [label="CH3", pos="-2,-0.259!", fontcolor="#202124"]; O [label="O", pos="1.5,1.732!", fontcolor="#EA4335"]; CH2 [label="CH2", pos="2.5,1.732!", fontcolor="#202124"]; CH3_ethoxy [label="CH3", pos="3.5,1.732!", fontcolor="#202124"];

N1 -- C1 [style=double]; C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- N1;

C2 -- Br; C5 -- CH3; C1 -- O; O -- CH2; CH2 -- CH3_ethoxy; }

Caption: Chemical structure of 3-Bromo-6-ethoxy-2-methylpyridine.

Physicochemical Data

While comprehensive experimental data for this specific molecule is not widely published, computational predictions and data from suppliers provide valuable insights.

PropertyValueNotes
Purity Typically ≥96%As provided by commercial suppliers.[3]
XLogP3 2.6A computed value indicating moderate lipophilicity.[2]
Storage Inert atmosphere, room temperatureRecommended by suppliers for maintaining stability.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of 3-Bromo-6-ethoxy-2-methylpyridine lies in the strategic placement of its functional groups. The bromine atom at the 3-position is a prime site for metal-catalyzed cross-coupling reactions, while the pyridine ring itself can undergo various transformations.

Conceptual Synthesis Pathway

While a specific, published synthesis for 3-Bromo-6-ethoxy-2-methylpyridine was not found, a logical retrosynthetic analysis suggests a plausible route. A common strategy for constructing such substituted pyridines involves building the pyridine ring or modifying a pre-existing one. One could envision a synthesis starting from a substituted pyridone, followed by etherification and halogenation steps.

Retrosynthesis target 3-Bromo-6-ethoxy-2-methylpyridine intermediate1 6-Ethoxy-2-methylpyridine target->intermediate1 Bromination intermediate2 6-Hydroxy-2-methylpyridine (2-Picoline-6-ol) intermediate1->intermediate2 Etherification (e.g., Williamson Ether Synthesis) precursors Precursors for Pyridine Ring Formation intermediate2->precursors Pyridine Synthesis (e.g., Chichibabin or Hantzsch)

Caption: A plausible retrosynthetic pathway for 3-Bromo-6-ethoxy-2-methylpyridine.

Key Reactions and Mechanistic Insights

The bromine atom at the 3-position is the molecule's most significant reactive site for building molecular complexity.

Suzuki Coupling: This palladium-catalyzed reaction with a boronic acid or ester is a powerful tool for forming carbon-carbon bonds. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position, a common strategy in drug discovery to explore the "SAR" (Structure-Activity Relationship) of a compound series.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds. Reacting 3-Bromo-6-ethoxy-2-methylpyridine with various amines under these conditions would yield 3-amino-substituted pyridines, introducing a key functional group for further derivatization or for its hydrogen bonding capabilities.

Other Cross-Coupling Reactions: The bromine atom also allows for other important transformations such as Sonogashira (with terminal alkynes), Stille (with organostannanes), and Negishi (with organozinc reagents) couplings, offering a broad toolkit for synthetic chemists.

Applications in Drug Development and Medicinal Chemistry

Substituted pyridines are integral to modern drug design. 3-Bromo-6-ethoxy-2-methylpyridine, as a functionalized building block, holds significant potential in this arena.

Role as a Pharmaceutical Intermediate

This compound is classified by suppliers as a heterocyclic building block and a pharmaceutical intermediate.[3] This indicates its primary use is not as a final drug product, but as a key component in the synthesis of more complex active pharmaceutical ingredients (APIs). The strategic placement of its three distinct functional groups allows for sequential and regioselective modifications, making it a valuable starting point for building a library of related compounds for screening.

Potential in Scaffold Hopping and Analogue Synthesis

In lead optimization, medicinal chemists often synthesize numerous analogues of a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties.[4] The reactivity of the bromine atom in 3-Bromo-6-ethoxy-2-methylpyridine makes it an ideal substrate for rapidly generating a diverse set of analogues. By varying the group introduced at the 3-position via cross-coupling, researchers can systematically probe the chemical space around a core scaffold to identify candidates with improved therapeutic profiles.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available in the search results, a brief overview of the expected signals in key spectroscopic techniques can be inferred.

  • ¹H NMR: One would expect distinct signals for the two aromatic protons on the pyridine ring, a quartet and a triplet for the ethoxy group's ethyl protons, and a singlet for the methyl group. The chemical shifts of these protons would be influenced by the electronic effects of the bromo, ethoxy, and methyl substituents.

  • ¹³C NMR: Eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Some suppliers indicate that spectroscopic data such as NMR, HPLC, and LC-MS are available upon request.[5]

Safety, Handling, and Storage

Hazard Identification (General for class)

Based on data for similar compounds like 3-bromopyridine, the potential hazards include:

  • Flammability: May be a flammable liquid and vapor.

  • Toxicity: Harmful if swallowed.

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

Recommended Handling and PPE
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working outside a fume hood or with aerosols, a respirator may be necessary.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Storing under an inert atmosphere (like nitrogen) is also recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • 3-Bromo-6-ethoxy-2-methylpyridine | C8H10BrNO | CID 4738463 - PubChem. (n.d.). PubChem. [Link]

  • Pyridine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Drug Development | Pharmaceutical | Biopharmaceutical - Bruker. (n.d.). Bruker. [Link]

Sources

Exploratory

Pyridine Architectures in Medicinal Chemistry: From Physicochemical Tuning to Late-Stage Functionalization

Executive Summary The pyridine ring remains the single most prevalent heterocyclic building block in FDA-approved small molecule drugs, appearing in over 50 newly approved therapeutics between 2014 and 2023.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring remains the single most prevalent heterocyclic building block in FDA-approved small molecule drugs, appearing in over 50 newly approved therapeutics between 2014 and 2023.[1][2][3] Its dominance is not accidental but a result of its unique capacity to modulate lipophilicity (logP) , solubility , and metabolic stability while serving as a bioisostere for benzene.

This technical guide addresses the critical challenges in working with pyridine scaffolds: the "2-pyridyl problem" in cross-coupling, regioselectivity in C-H activation, and the management of CYP450 coordination. It provides actionable protocols and mechanistic insights for medicinal chemists navigating lead optimization.

Part 1: Physicochemical Properties & SAR Logic

The Benzene-Pyridine Bioisostere Exchange

Replacing a benzene ring with pyridine is a standard tactic to lower logP and improve aqueous solubility. The nitrogen atom introduces a dipole moment (2.2 D) and acts as a hydrogen bond acceptor (HBA), but not a donor.

PropertyBenzenePyridineMedicinal Chemistry Impact
Hybridization


Planar geometry maintained;

-stacking capability preserved.
LogP 2.130.65Significant reduction in lipophilicity; reduces non-specific binding.
pKa (Conj. Acid) N/A5.2Weak base. Protonation at physiological pH (7.4) is minimal unless substituted with electron-donating groups (EDGs).
Electronic Nature Neutral

-Deficient
Deactivates ring toward electrophilic attack (SEAr); activates toward nucleophilic attack (SNAr).
Tuning Basicity

The basicity of the pyridine nitrogen is tunable via substitution. This is critical for optimizing binding affinity (salt bridge formation) and permeability.

  • Electron-Donating Groups (EDGs): 4-OMe or 4-NH2 increase electron density on the nitrogen, raising pKa (e.g., 4-Dimethylaminopyridine pKa

    
     9.6), making it protonated at physiological pH.
    
  • Electron-Withdrawing Groups (EWGs): 2-F or 3-CN lower pKa, ensuring the molecule remains neutral to cross membranes.

Part 2: Synthetic Methodologies & The "2-Pyridyl Problem"

The Challenge: Instability of 2-Pyridyl Boronic Acids

A notorious bottleneck in medicinal chemistry is the instability of 2-pyridyl boronic acids. Unlike their 3- and 4-isomers, 2-pyridyl boronic acids undergo rapid protodeboronation .

Mechanism of Failure: The basic nitrogen atom coordinates intramolecularly or intermolecularly with the boron center, facilitating hydrolytic cleavage of the C-B bond. This makes standard Suzuki-Miyaura coupling inefficient.

Solution: MIDA Boronates (Slow-Release Strategy)

The use of N-methyliminodiacetic acid (MIDA) boronates solves this by masking the boron's Lewis acidity. The MIDA ligand renders the boron


-hybridized and unreactive. Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, preventing accumulation and decomposition.

MIDA_Mechanism cluster_0 Storage (Stable) cluster_1 In-Situ Slow Release cluster_2 Cross-Coupling MIDA 2-Pyridyl MIDA Boronate (sp3 Boron, Unreactive) Hydrolysis Slow Hydrolysis (aq. K3PO4) MIDA->Hydrolysis Rate Limiting Step Active Free 2-Pyridyl Boronic Acid Hydrolysis->Active Controlled Release PdCycle Pd(II) Transmetalation Active->PdCycle Fast Capture Decomposition Pyridine (Byproduct) Active->Decomposition Protodeboronation (If accumulation occurs) Product Biaryl Product PdCycle->Product

Figure 1: The Mechanistic Logic of MIDA Boronate Slow-Release Strategy preventing protodeboronation.

Experimental Protocol: Cross-Coupling of 2-Pyridyl MIDA Boronate

This protocol is validated for coupling unstable 2-pyridyl species with aryl chlorides.

Reagents:

  • 2-Pyridyl MIDA boronate (1.5 equiv)[4][5]

  • Aryl Chloride (1.0 equiv)[4][5]

  • Catalyst: Pd2(dba)3 (1.5 mol%) / XPhos (6 mol%)[4]

  • Promoter: Cu(OAc)2 (0.5 equiv) – Crucial for facilitating transmetalation of 2-pyridyl species.

  • Base: K2CO3 (5.0 equiv)[4]

  • Solvent: DMF:IPA (4:1 ratio) – Anhydrous conditions are NOT required; water is needed for MIDA hydrolysis.

Step-by-Step Workflow:

  • Setup: In a 20 mL vial equipped with a stir bar, combine the aryl chloride (1.0 mmol), 2-Pyridyl MIDA boronate (1.5 mmol), and Cu(OAc)2 (0.5 mmol).

  • Catalyst Addition: Add Pd2(dba)3 (14 mg) and XPhos (29 mg).

  • Solvent & Base: Add the solvent mixture (DMF/IPA, 5 mL) followed by K2CO3 (5.0 mmol).

  • Degassing: Sparge the mixture with Argon for 5 minutes. Self-Validation Point: Failure to degas will lead to oxidative homocoupling of the boronate.

  • Reaction: Seal and heat to 100°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO4.

  • Purification: Flash chromatography. Note: 2-pyridyl products are polar; use MeOH/DCM gradients if necessary.

Part 3: Metabolic Stability & Toxicology (DMPK)

The "Type II" Binding Liability

The pyridine nitrogen can coordinate directly to the heme iron of CYP450 enzymes (Type II binding).[6]

  • Consequence: This often leads to potent inhibition of the CYP enzyme, causing drug-drug interactions (DDIs).

  • Mitigation: Steric occlusion. Placing a substituent (e.g., -Me, -Cl) at the ortho (C2) position relative to the nitrogen can sterically hinder the N-Fe coordination without destroying the pharmacophore.

Metabolic Soft Spots

While the electron-deficient ring is resistant to oxidative metabolism (hydroxylation) compared to benzene, the nitrogen itself is a soft spot.

  • N-Oxidation: Mediated by FMOs or CYPs. Pyridine N-oxides are polar metabolites that can be excreted or further metabolized.

  • 2-Pyridone Formation: Mediated by Aldehyde Oxidase (AO). This is a nucleophilic attack at the electron-deficient C2 position.

    • Risk:[7] AO metabolism is species-dependent (high in humans, low in dogs/rats), leading to poor in vitro-in vivo correlation (IVIVC).

Metabolism cluster_Oxidation Oxidative Pathways Pyridine Substituted Pyridine (Parent) NOxide Pyridine N-Oxide (via CYP/FMO) Pyridine->NOxide N-attack Pyridone 2-Pyridone (via Aldehyde Oxidase) Pyridine->Pyridone Nu-attack at C2 RingOx Ring Hydroxylation (Rare/Difficult) Pyridine->RingOx Blocked by electron deficiency Constraint Mitigation Strategy: Block C2 with -Me/-Cl to stop AO metabolism Pyridone->Constraint

Figure 2: Metabolic Divergence of Pyridine Scaffolds. Note the high risk of Aldehyde Oxidase (AO) metabolism at C2.

Part 4: Late-Stage Functionalization (Minisci Reaction)

For diversifying pyridine libraries, the Minisci reaction (radical alkylation) is superior to SEAr because it exploits the ring's electron deficiency.

Modern Protocol: Photoredox Decarboxylative Minisci Instead of using explosive peroxides (classical method), use a carboxylic acid precursor with an Iridium photocatalyst.

  • Mechanism: Carboxylic acid

    
     Carboxyl radical 
    
    
    
    Alkyl radical (
    
    
    loss)
    
    
    Addition to protonated pyridine.
  • Regioselectivity: Favors C2 and C4 positions.

  • Self-Validation: If the reaction turns black/precipitates silver (in classical methods), it indicates decomposition. In photoredox, the disappearance of the yellow Ir-catalyst color suggests catalyst death (oxidative bleaching).

References

  • Burke, M. D., et al. "A General Solution for the 2-Pyridyl Problem."[7] Angewandte Chemie International Edition, vol. 51, no.[7] 11, 2012, pp. 2667–2672.[7] Link

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on LogP and Solubility).
  • Chupakhin, O. N., et al. "Nucleophilic Aromatic Substitution of Hydrogen." Academic Press, 1994. (Foundational text on Pyridine reactivity/Minisci).
  • FDA Center for Drug Evaluation and Research. "Novel Drug Approvals for 2023." FDA.gov. Link

  • Pryde, D. C., et al. "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, vol. 53, no. 24, 2010, pp. 8441–8460. Link

Sources

Foundational

Technical Guide: Safety, Handling, and Synthetic Utility of 2-Hydroxymethyl-3-bromo-6-ethoxypyridine

Topic: 2-Hydroxymethyl-3-bromo-6-ethoxypyridine Chemical Safety Data Sheet Document Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Hy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxymethyl-3-bromo-6-ethoxypyridine Chemical Safety Data Sheet Document Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxymethyl-3-bromo-6-ethoxypyridine (CAS: 1245647-88-4 ) is a highly functionalized pyridine scaffold widely utilized in medicinal chemistry. Its structural triad—a primary alcohol, an aryl bromide, and an ethoxy ether—renders it a versatile "linchpin" intermediate.[1] It serves as a critical building block for heterobifunctional ligands, PROTAC linkers, and kinase inhibitors.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis of this compound's physicochemical behavior, reactivity hazards, and specific handling protocols required for high-integrity organic synthesis.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Precise identification is the first step in safety.[1] This compound is often indexed under varying IUPAC permutations.

Table 1: Chemical Identity Matrix
ParameterSpecification
Primary Name (3-Bromo-6-ethoxypyridin-2-yl)methanol
Common Synonyms 2-Hydroxymethyl-3-bromo-6-ethoxypyridine; 3-Bromo-6-ethoxy-2-pyridinemethanol
CAS Registry Number 1245647-88-4
Molecular Formula C₈H₁₀BrNO₂
Molecular Weight 232.07 g/mol
SMILES CCOC1=NC(=C(C=C1)Br)CO
InChI Key GEBGDYWVDOXQAE-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)[1][4]
  • Physical State: Typically a viscous oil or low-melting solid (off-white to pale yellow) at room temperature.[1]

  • Solubility: Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1]

  • LogP (Predicted): ~2.1 (Moderate lipophilicity, crosses cell membranes easily).[1]

  • Boiling Point (Predicted): ~280–290°C (at 760 mmHg).[1] Note: Do not distill at atmospheric pressure; decomposition risks exist.[1]

Part 2: Hazard Identification & Risk Assessment (GHS)[1][5]

While specific toxicological data for this exact CAS is proprietary, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., (6-bromo-pyridin-2-yl)methanol, CAS 33674-96-3) dictates the following safety profile.

GHS Classification (Warning)[1][6]
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][5][6]

Structural Alerts & Reactivity Hazards
  • Benzylic-like Alcohol: The C2-hydroxymethyl group is susceptible to oxidation.[1] While not explosive, it can generate aldehydes in situ which are sensitizers.[1]

  • Halogenated Pyridine: The C3-bromide is a weak alkylating motif but primarily serves as a cross-coupling handle.[1] Skin contact may result in delayed dermatitis.[1]

  • Thermal Stability: Stable at ambient temperatures, but the combination of an ether and alcohol on a pyridine ring suggests sensitivity to strong acids (ether cleavage) and strong oxidants.[1]

Part 3: Safe Handling & Storage Protocols

Storage Hierarchy
  • Temperature: Refrigerator (+2°C to +8°C).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] The ethoxy group is stable, but the primary alcohol can slowly oxidize if exposed to air/light over months.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.[1]

Engineering Controls
  • Ventilation: All handling (weighing, transfer) must occur inside a certified chemical fume hood.[1][6]

  • Static Discharge: As an organic oil/solid, use anti-static weighing boats.[1] Ground all glassware during transfer if using large quantities (>10g).[1]

DOT Diagram 1: Safety Decision Logic

This workflow dictates the handling rigor based on the operation being performed.[1]

SafetyLogic Start Operation: Handle (3-Bromo-6-ethoxypyridin-2-yl)methanol StateCheck Check Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Oil Viscous Oil StateCheck->Oil Weighing Weighing Procedure Solid->Weighing Oil->Weighing SolidProt Standard Weighing Paper Avoid Dust Generation Weighing->SolidProt OilProt Glass Pipette Transfer (Avoid Plastic Syringes due to leaching) Weighing->OilProt Reaction Reaction Setup Weighing->Reaction BaseSens Strong Base Used? (e.g., NaH, tBuLi) Reaction->BaseSens AcidSens Strong Acid Used? (e.g., HBr, BBr3) Reaction->AcidSens BaseProt Risk: Deprotonation of OH Exothermic - Cool to 0°C BaseSens->BaseProt AcidProt Risk: Ethoxy Cleavage Generates volatile Ethyl Bromide AcidSens->AcidProt

Figure 1: Safety decision logic for handling based on physical state and reaction conditions.[1]

Part 4: Emergency Response & Waste Management[1]

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[1][5][6] Critical: Lift eyelids to remove trapped oil residues.[1]

  • Skin Contact: Wash with soap and water.[1][2][5][7] Do not use ethanol or acetone, as these solvents may increase transdermal absorption of the pyridine derivative.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory irritation), seek medical attention.

Spill Cleanup (Laboratory Scale)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1]

  • Absorb: Use vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

  • Decontaminate: Wipe surface with a dilute soap solution.[1]

  • Disposal: Collect in a sealed container labeled "Halogenated Organic Waste."

Part 5: Synthetic Utility & Experimental Context

Understanding why you are using this chemical helps predict hazards.[1] This scaffold is typically subjected to two main reaction classes.[1]

Suzuki-Miyaura Coupling (C3-Bromide)

The bromine at position 3 is sterically crowded by the hydroxymethyl group at position 2 and the ethoxy group at position 6.[1]

  • Safety Note: These reactions often require elevated temperatures (80–100°C) and bases (K₂CO₃/Cs₂CO₃).[1]

  • Risk: At high temperatures, the primary alcohol can participate in side reactions or oxidize if the inert atmosphere is breached.[1]

  • Protocol Insight: Protect the alcohol (e.g., as a TBS ether) before coupling if using strong bases or high temps to prevent self-polymerization or catalyst poisoning.[1]

Nucleophilic Substitution / Oxidation (C2-Hydroxymethyl)

The alcohol is often converted to a leaving group (Mesylate/Tosylate) or oxidized to the aldehyde.[1]

  • Safety Note (Oxidation): Using Dess-Martin Periodinane (DMP) or IBX is safer than Swern conditions (which generate CO/DMS).[1]

  • Safety Note (Activation): Reacting with MsCl/TsCl requires a base (TEA/DIPEA).[1] This is exothermic.[1] Always add the sulfonyl chloride slowly at 0°C.

DOT Diagram 2: Synthetic Workflow & Hazard Checkpoints

This diagram visualizes where safety interventions are critical during synthesis.

SynthesisFlow Compound Start: (3-Br-6-OEt-Py)-CH2OH PathA Path A: Suzuki Coupling Compound->PathA PathB Path B: OH Activation Compound->PathB HazardA Hazard: Pd Catalyst + Base + Heat PathA->HazardA HazardB Hazard: MsCl/SOCl2 + Base PathB->HazardB ControlA Control: Degas Solvents Protect OH first? HazardA->ControlA ProductA Biaryl Product ControlA->ProductA ControlB Control: Exothermic! Cool to 0°C Vent HCl gas HazardB->ControlB ProductB Alkyl Chloride/Mesylate (Potent Alkylator!) ControlB->ProductB

Figure 2: Synthetic pathways indicating critical hazard control points (exotherms and potent alkylator generation).[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 54378776, (3-Bromo-6-ethoxypyridin-2-yl)methanol. Retrieved from [Link]

  • Organic Syntheses. (2024). Handling of Halogenated Pyridines in Cross-Coupling Reactions. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Molecular Weight and Lipophilicity of Ethoxypyridine Derivatives

Foreword: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery In the landscape of contemporary drug discovery and development, a profound understanding of a molecule's physicochemical properties is no...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely advantageous; it is fundamental. Among the most critical of these are molecular weight (MW) and lipophilicity, parameters that govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), dictates a molecule's ability to traverse cellular membranes and interact with biological targets.[3][4] This guide provides an in-depth exploration of these key attributes within the context of ethoxypyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.[5][6][7] By examining the interplay between structure, molecular weight, and lipophilicity, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to rationally design and optimize ethoxypyridine-based drug candidates.

Ethoxypyridine Derivatives: A Structural Overview

Ethoxypyridine derivatives are characterized by a pyridine ring substituted with an ethoxy group (-OCH₂CH₃). The position of this ethoxy group on the pyridine ring—at the 2, 3, or 4 position—gives rise to three basic isomers, each with distinct electronic and steric properties that influence their molecular weight and lipophilicity. Further substitution on the pyridine ring introduces additional complexity and allows for the fine-tuning of these physicochemical parameters.

The Interplay of Molecular Weight and Lipophilicity in Ethoxypyridine Derivatives

The molecular weight of an ethoxypyridine derivative is a straightforward calculation based on its molecular formula. However, its lipophilicity is a more complex property influenced by the molecule's overall polarity, hydrogen bonding capacity, and molecular shape. The position of the ethoxy group and the nature of other substituents on the pyridine ring play a crucial role in determining the LogP value.

The Influence of Ethoxy Group Position

The location of the ethoxy group on the pyridine ring significantly impacts the molecule's dipole moment and its ability to participate in hydrogen bonding, thereby affecting its lipophilicity.

  • 2-Ethoxypyridine: The proximity of the ethoxy group to the nitrogen atom in the 2-position can lead to intramolecular interactions and a distinct electronic distribution compared to the other isomers.

  • 3-Ethoxypyridine: With the ethoxy group at the 3-position, the electronic effects are different, influencing the overall polarity of the molecule.

  • 4-Ethoxypyridine: The 4-position offers a symmetrical substitution pattern that can affect how the molecule interacts with its environment.

The Impact of Additional Substituents

The introduction of other functional groups onto the ethoxypyridine scaffold allows for the modulation of its physicochemical properties. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, polar or nonpolar—will have a predictable, yet often complex, effect on both molecular weight and LogP. For instance, the addition of a halogen atom will increase the molecular weight and generally increase lipophilicity.[8] Conversely, adding a hydroxyl or amine group will increase polarity and decrease lipophilicity.

Quantitative Data for Ethoxypyridine Derivatives

The following table summarizes the molecular weight and calculated LogP (XLogP3) values for the three primary ethoxypyridine isomers, as obtained from the PubChem database. It is important to note that while calculated LogP values are a useful predictive tool, experimental determination is considered the gold standard for accurate lipophilicity assessment.[9]

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (XLogP3)PubChem CID
2-EthoxypyridineC₇H₉NO123.151.884499[10]
3-EthoxypyridineC₇H₉NO123.151.44419117[11]
4-EthoxypyridineC₇H₉NO123.151.412308

Experimental Determination of Lipophilicity (LogP)

To ensure the trustworthiness and accuracy of lipophilicity data, experimental determination is paramount. The "shake-flask" method is the traditional and most widely recognized technique for measuring LogP.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).

Principle: A compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentration of the compound in each phase is measured at equilibrium, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Materials:

  • High-purity n-octanol

  • High-purity water (e.g., Milli-Q)

  • The ethoxypyridine derivative to be tested

  • Separatory funnel or suitable vials

  • Shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • Buffer solutions (if determining LogD at a specific pH)

Procedure:

  • Pre-saturation of Solvents: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.

  • Preparation of the Test Solution: Accurately weigh a small amount of the ethoxypyridine derivative and dissolve it in one of the pre-saturated solvents (usually the one in which it is more soluble).

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water to a separatory funnel or vial.

    • Add a small, accurately measured volume of the test solution.

    • Seal the container and shake vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a sample from each phase, taking care not to disturb the interface.

  • Concentration Analysis: Determine the concentration of the ethoxypyridine derivative in each phase using a suitable analytical method. A calibration curve should be prepared for accurate quantification.

  • Calculation of LogP: The partition coefficient (P) is calculated using the following formula:

    • P = [Concentration in n-octanol] / [Concentration in water]

    • The LogP is then calculated as: LogP = log₁₀(P)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-octanol and water C Combine solvents and test solution A->C B Prepare test solution of ethoxypyridine derivative B->C D Shake to reach equilibrium C->D E Separate phases D->E F Sample each phase E->F G Measure concentration (e.g., HPLC, UV-Vis) F->G H Calculate LogP G->H

Caption: Experimental workflow for LogP determination using the shake-flask method.

High-Throughput Methods: HPLC-Based LogP Determination

For screening larger numbers of compounds, High-Performance Liquid Chromatography (HPLC) based methods offer a faster alternative to the shake-flask method. These methods rely on the correlation between a compound's retention time on a reverse-phase HPLC column and its known LogP value. A calibration curve is generated using a set of standards with known LogP values, and the LogP of the unknown compound is then interpolated from its retention time.

Structure-Lipophilicity Relationships: Guiding Molecular Design

A systematic analysis of how structural modifications affect the lipophilicity of ethoxypyridine derivatives is crucial for rational drug design. This is the essence of understanding Structure-Activity Relationships (SAR), or in this context, Structure-Lipophilicity Relationships (SLR).

By strategically modifying the ethoxypyridine scaffold and observing the resulting changes in LogP, medicinal chemists can develop predictive models to guide the synthesis of new compounds with desired lipophilicity profiles. For example, a Quantitative Structure-Activity Relationship (QSAR) study can be performed to correlate various molecular descriptors with experimentally determined LogP values, leading to a mathematical model that can predict the LogP of yet-unsynthesized derivatives.[12][13][14]

G Ethoxypyridine Ethoxypyridine Scaffold Substituent Substituent Modification Ethoxypyridine->Substituent is modified by MW Molecular Weight Substituent->MW affects LogP Lipophilicity (LogP) Substituent->LogP affects ADMET ADMET Properties MW->ADMET influences LogP->ADMET influences

Caption: Relationship between molecular structure and physicochemical properties.

Conclusion and Future Perspectives

The molecular weight and lipophilicity of ethoxypyridine derivatives are fundamental physicochemical properties that profoundly influence their potential as drug candidates. A thorough understanding of how the position of the ethoxy group and the nature of other substituents affect these parameters is essential for the rational design of new therapeutic agents. While computational models provide valuable predictions, experimental determination of LogP remains the cornerstone of accurate lipophilicity assessment. By integrating both predictive and experimental approaches, researchers can effectively navigate the complex landscape of drug discovery and develop ethoxypyridine derivatives with optimized ADMET profiles, ultimately increasing the likelihood of clinical success.

References

  • PubChem. 3-Ethoxypyridine. National Center for Biotechnology Information. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875.
  • Shityakov, S., & Förster, C. (2014). In silico-predicted molecular descriptors for research in medicine, pharmacy, and chemistry.
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235–248.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402–408.
  • Guan, L., Yang, H., & Cai, Y. (2019). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. BMC Pharmacology and Toxicology, 20(1), 1-11.
  • Ci, Y., Li, Y., & Liu, G. (2017). Estimation of lipophilicity and retention behavior of some alpha adrenergic and imidazoline receptor ligands using rp-tlc.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • Adhikari, A. V., Kumar, S., & Sudhakar, Y. N. (2015). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 39(8), 6133-6143.
  • Pratiwi, R., Martono, S., & Rohman, A. (2021). comparison of partition coefficient (log p) of drugs: computational and experimental data study. International Journal of Applied Pharmaceutics, 22-28.
  • PubChem. 2-Ethoxypyridine. National Center for Biotechnology Information. [Link]

  • Glyn, R. J., & Pattison, G. (2020).
  • Nair, S. S. (2021). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 186-192.
  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment. Academic press.
  • De, A., & Pal, D. (2019). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. Molecules, 24(17), 3182.
  • Ghamri, F., & Goudarzi, N. (2018). RP-HPLC lipophilicity studies for some (hetero)arylamides derived from 2-amino 4,6-dimethyl pyridine: Introduction of an hydrogen-bond descriptor. Journal of the Serbian Chemical Society, 83(10), 1145-1155.
  • Chen, Y., Johnson, T. A., & Sowell, J. W. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of medicinal chemistry, 51(5), 1377–1385.
  • PubChem. 2-Methoxypyridine. National Center for Biotechnology Information. [Link]

  • Lewis, D. F. (2007). Quantitative structure-activity relationships (QSARs) in inhibitors of various cytochromes P450: the importance of compound lipophilicity. Journal of enzyme inhibition and medicinal chemistry, 22(1), 1-6.
  • Sadowski, J., & Kubinyi, H. (2024).
  • Chemaxon. (n.d.). LogP and logD calculations. [Link]

  • L-F, de la Torre-Roche, R., & D-A, da Silva. (2019). QSAR Reveals Decreased Lipophilicity of Polar Residues Determines the Selectivity of Antimicrobial Peptide Activity. ACS omega, 4(7), 12776-12787.
  • Diabate, D., Bamba, K., & Kone, M. (2020). Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). Journal of Materials Physics and Chemistry, 7(1), 20-28.
  • Islam, M. S., Hossain, M. A., & Alam, M. S. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 1-18.
  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 186-192.
  • Chem-Impex. (n.d.). 2-Ethoxypyridine. [Link]

  • Adhikari, A. V., Kumar, S., & Sudhakar, Y. N. (2015). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 39(8), 6133-6143.

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Foundational

A Technical Guide to the Core Differences Between 6-Ethoxy and 6-Methoxy Pyridine Methanol Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutic agents. Its derivatives have shown a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutic agents. Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this versatile class of compounds, subtle structural modifications can lead to significant changes in physicochemical properties, biological activity, and pharmacokinetic profiles. This in-depth technical guide focuses on the nuanced yet critical differences between two closely related analogs: 6-ethoxy- and 6-methoxy-pyridine methanol.

This document provides a comprehensive analysis of their synthesis, physicochemical characteristics, structure-activity relationships, and metabolic fate, offering field-proven insights for drug development professionals.

Synthesis and Chemical Reactivity: A Comparative Overview

The synthesis of 6-alkoxypyridine-2-methanol analogs typically starts from commercially available pyridone or chloropyridine precursors. While the synthetic routes for both the 6-methoxy and 6-ethoxy analogs are conceptually similar, key differences in reaction conditions and yields can arise due to the nature of the alkoxy group.

Synthesis of (6-Methoxypyridin-2-yl)methanol

A common synthetic pathway to (6-methoxypyridin-2-yl)methanol involves the reduction of a corresponding carboxylic acid ester. For instance, methyl 6-methoxynicotinate can be reduced using a hydride reagent like sodium bis(2-methoxyethoxy)aluminum hydride in an appropriate solvent.[2]

Experimental Protocol: Synthesis of (6-Methoxypyridin-3-yl)methanol [2]

  • Dissolve methyl 6-methoxynicotinate in tert-butyl methyl ether (MTBE) and cool the solution in an ice bath under a nitrogen atmosphere.

  • Slowly add a solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene to the reaction mixture over a period of 1.5 hours.

  • After the addition is complete, continue stirring for an additional 20 minutes.

  • Carefully quench the reaction by the slow addition of an aqueous sodium hydroxide solution while maintaining the temperature below 15°C.

  • Allow the reaction mixture to warm to 32°C and stir for 45 minutes.

  • Separate the organic layer and extract the aqueous layer with MTBE.

  • Combine the organic layers and concentrate under reduced pressure to yield the product.

Synthesis of (6-Ethoxypyridin-2-yl)methanol

The synthesis of the 6-ethoxy analog follows a similar strategy, typically involving the reaction of a 6-halopyridine precursor with sodium ethoxide, followed by functional group manipulation to introduce the methanol moiety. The choice of base and reaction conditions can be critical to optimize the yield and minimize side reactions. While a specific, detailed protocol for (6-ethoxypyridin-2-yl)methanol was not found in the immediate search, the general principles of Williamson ether synthesis are applicable.

Generalized Protocol for the Synthesis of 6-Alkoxypyridines:

  • React a suitable 6-halopyridine derivative with the corresponding sodium alkoxide (sodium methoxide or sodium ethoxide) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

  • Purify the resulting 6-alkoxypyridine intermediate using column chromatography.

  • Subsequent functional group transformations, such as lithiation followed by reaction with formaldehyde or reduction of a corresponding ester, can be employed to introduce the methanol group at the 2-position.

Comparative Reactivity and Physicochemical Properties

The electronic properties of the 6-alkoxy group can influence the reactivity of the pyridine ring. The methoxy group, being slightly more electron-donating than the ethoxy group, can subtly affect the electron density of the pyridine ring and, consequently, its susceptibility to electrophilic or nucleophilic attack. Furthermore, the steric bulk of the ethoxy group, although only marginally larger than the methoxy group, can influence the approach of reagents and the conformation of the molecule.[3]

A key differentiator between the two analogs lies in their lipophilicity. Generally, replacing a methoxy group with an ethoxy group increases the lipophilicity of a molecule, which can have profound effects on its solubility, membrane permeability, and plasma protein binding.[4] This difference is a critical consideration in drug design, as it directly impacts the pharmacokinetic profile of a compound.

Table 1: Predicted Physicochemical Properties of 6-Methoxy- and 6-Ethoxypyridine Methanol Analogs

Property(6-Methoxypyridin-2-yl)methanol(6-Ethoxypyridin-2-yl)methanolKey Differences
Molecular FormulaC7H9NO2C8H11NO2Addition of a CH2 group
Molecular Weight139.15 g/mol 153.18 g/mol Increased molecular weight for the ethoxy analog
Calculated logP~0.5~1.0Increased lipophilicity for the ethoxy analog
Polar Surface Area41.9 Ų41.9 ŲIdentical polar surface area
Hydrogen Bond Donors11Identical
Hydrogen Bond Acceptors33Identical

Note: Calculated logP values are estimations and can vary depending on the algorithm used. The trend of increased lipophilicity for the ethoxy analog is consistent.

Structure-Activity Relationship (SAR) and Biological Implications

The substitution at the 6-position of the pyridine ring can significantly modulate the biological activity of the molecule. The choice between a methoxy and an ethoxy group can influence potency, selectivity, and the overall pharmacological profile.

A review of pyridine derivatives has shown that the presence and position of methoxy groups can enhance antiproliferative activity in certain cancer cell lines.[5] The introduction of a methoxy group can decrease the polarity of a molecule, which may improve its ability to cross cell membranes and reach its intracellular target.[5]

While direct comparative studies on the 6-ethoxy versus 6-methoxy pyridine methanol analogs are limited in the public domain, we can infer potential differences based on general SAR principles. The increased lipophilicity of the ethoxy analog could lead to enhanced cell permeability and potentially higher potency, provided the additional bulk does not create steric hindrance at the target binding site. Conversely, the methoxy analog, with its slightly lower lipophilicity, might exhibit a more favorable solubility profile.

SAR_Comparison

Metabolism and Pharmacokinetics: The Decisive Difference

The metabolic fate of a drug candidate is a critical determinant of its clinical success. The 6-alkoxy substituent is a potential site for metabolism, primarily through O-dealkylation mediated by cytochrome P450 (CYP) enzymes.[6] The rate and extent of this metabolic process can differ significantly between the methoxy and ethoxy analogs, leading to distinct pharmacokinetic profiles.

O-Dealkylation and Metabolic Stability

O-demethylation is a common metabolic pathway for compounds containing a methoxy group.[7] This process is often catalyzed by isoforms such as CYP2D6 and CYP3A4. The resulting hydroxypyridine metabolite is typically more polar and more readily excreted. The rate of O-demethylation can be a key factor in determining the half-life and overall exposure of the parent drug.

The O-deethylation of the ethoxy analog proceeds through a similar mechanism but can exhibit different kinetics. The slightly larger ethyl group may have a different affinity for the active site of metabolizing enzymes. In some cases, the additional carbon atom can make the ethoxy group more susceptible to oxidation, leading to faster clearance. Conversely, the increased lipophilicity of the ethoxy analog might lead to greater partitioning into tissues, potentially prolonging its duration of action.

In Vitro Metabolic Stability Assay Protocol:

  • Prepare a solution of the test compound (6-methoxy or 6-ethoxy analog) in a suitable solvent (e.g., DMSO).

  • Incubate the compound with liver microsomes (human, rat, or mouse) in the presence of a NADPH-regenerating system at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Metabolism_Workflow

Pharmacokinetic Implications

The differences in lipophilicity and metabolic stability between the 6-ethoxy and 6-methoxy analogs can lead to distinct pharmacokinetic profiles. The higher lipophilicity of the ethoxy analog may result in:

  • Increased absorption: Better passive diffusion across the gastrointestinal tract.

  • Higher volume of distribution: Greater partitioning into tissues.

  • Increased plasma protein binding: Potentially reducing the free fraction of the drug available to exert its effect.

Conversely, the potentially faster metabolism of the ethoxy group could lead to a shorter half-life and lower overall exposure compared to the methoxy analog. The interplay of these factors is complex and requires empirical determination through in vivo pharmacokinetic studies in relevant animal models.[8]

Conclusion and Future Directions

The choice between a 6-ethoxy and a 6-methoxy substituent on a pyridine methanol scaffold is a critical decision in drug design that can have far-reaching consequences for the developability of a compound. While the structural difference is minimal, the resulting changes in physicochemical properties, particularly lipophilicity, can significantly impact biological activity, metabolic stability, and overall pharmacokinetic behavior.

This guide has highlighted the key areas of differentiation and provided a framework for their comparative evaluation. For drug development professionals, a thorough in vitro and in vivo characterization of both analogs is essential to select the candidate with the optimal balance of potency, selectivity, and drug-like properties. Future research should focus on generating direct, head-to-head comparative data for these and other closely related analogs to build a more predictive understanding of these subtle but powerful structure-activity and structure-property relationships.

References

  • Villa-Reyna, A.-L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J.-C., Gonzalez-Mosquera, D. M., Valencia, D., ... & Leyva-Peralta, M.-A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • MDPI. (2024). Drug Metabolism and Toxicological Mechanisms. Retrieved from [Link]

  • Altasciences. (n.d.). Toxicokinetics, Pharmacokinetics, and Pharmacodynamics. Retrieved from [Link]

  • Follmer, C., & Real, C. (2024). Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. Metabolites, 14(3), 155.
  • Takeda, S., & Coles, S. J. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6548–6551.

Sources

Exploratory

Patent landscape for 3-bromo-6-alkoxypyridine intermediates

Executive Summary The 3-bromo-6-alkoxypyridine scaffold (IUPAC synonym: 5-bromo-2-alkoxypyridine ) represents a "keystone intermediate" in modern medicinal chemistry.[1][2][3] Its structural duality—offering an electroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-6-alkoxypyridine scaffold (IUPAC synonym: 5-bromo-2-alkoxypyridine ) represents a "keystone intermediate" in modern medicinal chemistry.[1][2][3] Its structural duality—offering an electrophilic handle (bromine) for cross-coupling and a nucleophilic/hydrogen-bond accepting handle (alkoxy/pyridone)—makes it indispensable for fragment-based drug discovery (FBDD).[1][2][3]

This guide deconstructs the technical landscape of this intermediate, moving beyond basic properties to analyze its synthesis, patent utility in metabolic (FXR) and CNS (AMPA) therapeutics, and freedom-to-operate (FTO) considerations.

Part 1: Chemical Identity & Nomenclature Resolution

Before detailing protocols, we must resolve the industry-wide nomenclature divergence that often obscures patent searches.

  • The Molecule: A pyridine ring substituted with a bromine atom and an alkoxy group (typically methoxy) in a para-like relationship.[1][2][3]

  • Numbering Ambiguity:

    • IUPAC Standard: 5-bromo-2-methoxypyridine .[1][2][3][4][5] Nitrogen is position 1; the alkoxy group at position 2 takes priority for lower numbering.[3]

    • Legacy/Patent Nomenclature: 3-bromo-6-methoxypyridine .[1][2][3][5] This numbering often arises when the molecule is viewed as a derivative of 2,5-dibromopyridine or when researchers number relative to a C-2 substitution in a precursor.[1][2][3]

    • Critical Note: For the purpose of this guide, these terms are synonymous. The chemical structure is CAS 13472-85-0 .[1][2][3][4][5][6]

Part 2: Synthesis Protocols (Technical Deep Dive)

Two primary routes dominate the patent literature.[2][3] The choice between them depends on scale, cost of goods (COGS), and required regioselectivity.

Method A: Regioselective Bromination (The "Direct" Route)

Best for: Laboratory scale (<1 kg), rapid library generation.[2]

Mechanism: Electrophilic Aromatic Substitution (EAS).[2][3] The alkoxy group at C2 activates the C5 position (para-directing) and C3 position (ortho-directing).[2][3] However, steric hindrance and electronic stability heavily favor C5 substitution.

Protocol:

  • Substrate: 2-Methoxypyridine (1.0 eq).

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq).[1][2][3]

  • Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic solvents enhance the electrophilicity of the bromonium ion).[2][3]

  • Conditions: Stir at

    
     for 4–12 hours.
    
  • Workup: Quench with aqueous sodium thiosulfate (to remove excess

    
    ). Extract with EtOAc.[2][3]
    
  • Yield: Typically 85–95%.[1][2][3]

  • Why this works: The nitrogen lone pair deactivates the ring, but the methoxy group strongly activates C3 and C5. C5 is kinetically favored due to the distance from the bulky methoxy group and the ring nitrogen.[3]

Method B: Nucleophilic Aromatic Substitution ( ) (The "Scale-Up" Route)

Best for: Industrial scale (>10 kg), high purity requirements.[2][3]

Mechanism:


 displacement of a halide.[1][2][3]
Protocol: 
  • Substrate: 2,5-Dibromopyridine or 5-bromo-2-chloropyridine.[1][2][3]

  • Reagent: Sodium Methoxide (NaOMe) (1.1 eq).

  • Solvent: Methanol (MeOH).[2][3]

  • Conditions: Reflux (

    
    ) for 2–6 hours.
    
  • Causality: The halogen at C2 is activated for displacement by the adjacent ring nitrogen (which stabilizes the Meisenheimer complex).[2][3] The halogen at C5 is unactivated and remains intact.[3]

  • Validation: Monitor disappearance of starting material via HPLC (254 nm).

Part 3: Visualization of Synthesis & Utility

The following diagram illustrates the synthesis pathways and the downstream utility of the scaffold in drug development.

G cluster_inputs Precursors cluster_core Target Scaffold cluster_downstream Therapeutic Applications SM1 2-Methoxypyridine Core 3-Bromo-6-Alkoxypyridine (5-Bromo-2-Alkoxypyridine) CAS: 13472-85-0 SM1->Core Bromination (NBS) Electrophilic Subst. SM2 2,5-Dibromopyridine SM2->Core Alkoxylation (NaOMe) SnAr Displacement Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd-Catalyzed Cross-Coupling FXR FXR Agonists (Liver Disease) Suzuki->FXR AMPA AMPA Antagonists (Epilepsy/CNS) Suzuki->AMPA HSP90 HSP90 Inhibitors (Oncology) Suzuki->HSP90

Figure 1: Convergent synthesis pathways (Method A & B) and downstream therapeutic utility of the 3-bromo-6-alkoxypyridine scaffold.[1][2][3]

Part 4: Patent Landscape Analysis

The utility of this intermediate is evidenced by its recurrence in high-value patent filings.[1][2][3] It is rarely the final API but serves as the critical "Lego block" for linking aromatic systems.[3]

Key Patent Families & Assignees
AssigneePatent / ApplicationTherapeutic AreaApplication of Intermediate
Novartis US 11,208,418 B2Metabolic (NASH) Synthesis of nitrogenous tricyclic FXR regulators.[1][2][3] The pyridine ring links the core scaffold to solubilizing tails.[3]
Vertex Pharma WO 2019/183367Oncology Used as a coupling partner to attach heteroaryl groups in protein kinase inhibitors.[1][2][3]
Eisai / Teikyo Univ. US 9,738,656 B2CNS (Epilepsy) Synthesis of AMPA receptor antagonists (similar to Perampanel).[2][3] The methoxy group is often hydrolyzed later to a pyridone.[2][3]
Relay Therapeutics WO 2019/183367Precision Oncology Modification of SHP2 or FGFR inhibitors; the bromine allows precise modular attachment.[1][2][3]
Strategic Insight: The "Methoxy Mask"

A recurring theme in these patents is the use of the 6-alkoxy group as a "masked" pyridone.[1][2][3]

  • Coupling: The 3-bromo-6-methoxypyridine is coupled via Suzuki reaction.[1][2][3]

  • Demethylation: In a late-stage step, the methyl group is removed (using HBr or TMSI) to reveal the 2-pyridone (6-pyridone).[1][2][3]

  • Why? Pyridones are excellent hydrogen bond donors/acceptors for binding pockets but are often insoluble or difficult to couple directly.[2][3] The methoxy intermediates solve the solubility problem during synthesis.[3]

Part 5: Freedom to Operate (FTO) & Commercial Outlook

  • Commoditization: The synthesis of the core intermediate (CAS 13472-85-0) is well-established and off-patent.[1][2][3] It is available from major catalog suppliers (Sigma, Enamine, Combi-Blocks) at low cost (

    
    500/kg scale).
    
  • Process Patents: Recent patent activity (post-2020) focuses on process improvements—specifically, continuous flow bromination or green chemistry variations (avoiding chlorinated solvents).[2][3]

  • FTO Risk: Minimal risk in using the intermediate itself.[1][2][3] The FTO constraints lie in the final structure generated. Researchers must ensure the resulting coupled bi-aryl systems do not infringe on Markush structures claimed by Novartis or Eisai.[2][3]

References

  • Vertex Pharmaceuticals. (2021).[2][3] Nitrogenous tricyclic compounds and uses thereof in medicine. US Patent 11,208,418 B2.[2][3]

  • Relay Therapeutics. (2019).[2][3][7] Heterocyclic compounds for treating cancer.[2][3] WO Patent 2019/183367.[2][3]

  • Eisai R&D Management Co., Ltd. (2017).[2] Pyranodipyridine compound and method for producing same. US Patent 9,738,656 B2.[2][3]

  • PubChem. (2025).[2][3] 5-Bromo-2-methoxypyridine (Compound Summary). National Library of Medicine.[2][3] [2][3]

  • Sigma-Aldrich. (2025).[1][2][3] 3-Bromo-6-methoxypyridine Product Specification. Merck KGaA.[2][3][8] [2][3]

Sources

Foundational

A Senior Application Scientist's Guide to Bioisosteric Replacements for the 3-Bromo-6-ethoxypyridine Scaffold in Kinase Inhibition

Abstract The 3-bromo-6-ethoxypyridine scaffold has emerged as a privileged motif in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique combination of a hydrogen b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-bromo-6-ethoxypyridine scaffold has emerged as a privileged motif in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique combination of a hydrogen bond accepting pyridine nitrogen and a bromine atom, which serves as both a steric element and a vector for further chemical elaboration, makes it a highly effective hinge-binding fragment. However, the presence of an aryl bromide can introduce metabolic liabilities and present challenges in optimizing physicochemical properties. This in-depth technical guide provides a comprehensive overview of bioisosteric replacement strategies for the 3-bromo-6-ethoxypyridine core. We will delve into the underlying design principles, explore various classes of replacements, and provide detailed synthetic protocols and structure-activity relationship (SAR) data to empower researchers in drug discovery and development.

The 3-Bromo-6-ethoxypyridine Scaffold: A Cornerstone in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. A significant portion of kinase inhibitors are designed to be competitive with ATP, binding to the enzyme's active site.[1] The "hinge" region of the kinase active site, which connects the N- and C-lobes of the enzyme, is a key area for achieving potent and selective inhibition. The 3-bromo-6-ethoxypyridine scaffold is adept at forming a crucial hydrogen bond with the backbone amide of a hinge residue, a fundamental interaction for many kinase inhibitors. The bromine atom often occupies a hydrophobic pocket, and its position provides a handle for synthetic modification to explore structure-activity relationships.

The Rationale for Bioisosteric Replacement

Bioisosterism is a cornerstone strategy in medicinal chemistry used to modify a lead compound to enhance its biological activity, improve its physicochemical properties, and mitigate potential toxicities.[2][3][4][5] A bioisostere is a functional group or molecule that has similar steric, electronic, and physicochemical properties to another, allowing for its substitution with a reasonable expectation of retaining or improving biological activity.[2][3]

For the 3-bromo-6-ethoxypyridine scaffold, the primary motivations for seeking bioisosteric replacements include:

  • Improving Metabolic Stability: Aryl halides can be susceptible to metabolic dearomatization or oxidative metabolism, leading to reactive intermediates.

  • Modulating Physicochemical Properties: Altering the core can fine-tune properties like solubility, lipophilicity (logP), and membrane permeability.[2]

  • Enhancing Potency and Selectivity: A different core structure may offer superior interactions with the target kinase or enable better discrimination against off-target kinases.

  • Exploring New Chemical Space and Securing Intellectual Property: Novel scaffolds are essential for generating new chemical entities with unique patent positions.[2]

Pharmacophoric Analysis of the Core Scaffold

Before exploring replacements, it is crucial to understand the key pharmacophoric features of the 3-bromo-6-ethoxypyridine scaffold that are responsible for its biological activity.

G cluster_scaffold 3-Bromo-6-ethoxypyridine Scaffold cluster_features Key Pharmacophoric Features scaffold HBA Hydrogen Bond Acceptor (N1) HBA->scaffold Binds to Hinge Region Vector Synthetic Vector (at C3-Br) Vector->scaffold R-Group Extension Hydrophobic Hydrophobic Pocket Interaction (Ethoxy) Hydrophobic->scaffold Occupies Hydrophobic Pocket

Caption: Key pharmacophoric features of the 3-bromo-6-ethoxypyridine scaffold.

Key Bioisosteric Replacements

A powerful strategy to discover novel core structures is through "scaffold hopping," which involves replacing the central scaffold of a known active compound with a structurally distinct core while retaining the key pharmacophoric elements.[6][7][8][9][10]

Type I: Classical Bioisosteres for Bromine

The most straightforward approach is to replace the bromine atom with other groups that can mimic its steric and electronic properties.

Replacement Rationale Potential Advantages Potential Disadvantages
-Cl Smaller halogen, maintains electron-withdrawing nature.May improve metabolic stability.Reduced potency if the larger size of bromine is optimal for pocket filling.
-CF3 Strong electron-withdrawing group, sterically similar to isopropyl.Can enhance metabolic stability and binding affinity.May significantly alter electronics and increase lipophilicity.
-CN Linear, electron-withdrawing group. Can act as a hydrogen bond acceptor.Can introduce new interactions and improve metabolic stability.May alter the geometry of the R-group extension.
-CH3 Small, hydrophobic group.Can improve metabolic stability.Loss of halogen bond potential and electron-withdrawing character.
Type II: Scaffold Hopping to Other Heterocycles

Replacing the entire pyridine ring with other heterocyclic systems can lead to significant improvements in drug-like properties.

  • Pyrazolopyridines: These bicyclic systems can maintain the crucial hydrogen bond to the kinase hinge region while presenting different vectors for substituent placement.[7] For instance, 1H-pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent and selective FGFR inhibitors through a scaffold hopping strategy.[7]

  • Isothiazolo[4,3-b]pyridines: This scaffold has been explored for inhibitors of Cyclin G Associated Kinase (GAK) and has shown that the substitution pattern on the pyridine moiety is crucial for activity.[8] Studies on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines have demonstrated potent dual inhibition of PIKfyve and PIP4K2C lipid kinases.[11]

  • Thieno[2,3-d]pyrimidines: This class of compounds has been investigated as inhibitors of PI3K and EGFR.[12] Structure-activity relationship studies have shown that substitutions on the 2-aryl and 4-anilino positions are critical for high potency against EGFR.[12]

  • Amino-3,5-dicyanopyridines: These have been designed and evaluated as ligands for adenosine A1 receptors, demonstrating the versatility of substituted pyridines in drug design.[13]

Experimental Protocols

Synthesis of 6-Bromo-2-methoxy-3-aminopyridine (A Key Intermediate)

This protocol describes a nucleophilic aromatic substitution to generate a key intermediate for further elaboration.[14]

Materials:

  • 2,6-dibromo-3-aminopyridine

  • Sodium methoxide

  • 1,4-dioxane

  • Aqueous ammonium chloride solution

Procedure:

  • To a solution of 2,6-dibromopyridin-3-amine (1.0 eq) in 1,4-dioxane, add sodium methoxide (7.0 eq) at room temperature under a nitrogen atmosphere.

  • Heat the resulting mixture to 100 °C and stir for 18 hours.

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the addition of aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-bromo-2-methoxypyridin-3-amine.[14]

Strategic Selection of a Bioisostere

The selection of an appropriate bioisostere is a multi-parameter optimization problem. The following workflow illustrates a typical decision-making process.

G cluster_strategy Select Bioisosteric Strategy start Identify Lead with 3-Bromo-6-ethoxypyridine Core assess_props Assess Lead Properties (Potency, ADME, IP) start->assess_props define_goals Define Optimization Goals (e.g., Improve Solubility, Reduce Metabolism) assess_props->define_goals classical Classical Isostere (e.g., Br -> Cl, CN) define_goals->classical scaffold_hop Scaffold Hop (e.g., Pyridine -> Pyrazolopyridine) define_goals->scaffold_hop synthesis Synthesize Analogs classical->synthesis scaffold_hop->synthesis testing In Vitro & In Vivo Testing synthesis->testing sar_analysis Analyze SAR Data testing->sar_analysis decision Decision Point sar_analysis->decision optimized Optimized Candidate decision->optimized Goals Met reiterate Reiterate Design Cycle decision->reiterate Goals Not Met reiterate->define_goals

Caption: A workflow for the strategic selection of a bioisostere.

Conclusion and Future Perspectives

The 3-bromo-6-ethoxypyridine scaffold remains a valuable starting point for the design of kinase inhibitors. However, the principles of bioisosterism offer a powerful toolkit for overcoming its inherent limitations. By rationally replacing the bromine atom or the entire pyridine core, researchers can fine-tune the properties of their compounds to achieve improved potency, selectivity, and drug-like characteristics. The continued exploration of novel heterocyclic scaffolds, guided by structure-based design and a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of the next generation of innovative kinase inhibitors.

References

  • Duan, Y., et al. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. WILEY-VCH Verlag GmbH & Co. KGaA, Weinheim. Available from: [Link]

  • Patel, H., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health. Available from: [Link]

  • Jacobs, M., et al. (2020). A Scaffold‐Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase. ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]

  • Wang, Z., et al. (2019). A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ResearchGate. Available from: [Link]

  • Open MedScience. (n.d.). Bioisosteres in Medicinal Chemistry. Open MedScience. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

  • Mewshaw, R. E., et al. (1999). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. PubMed. Available from: [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. Available from: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available from: [Link]

  • SpiroChem. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. Available from: [Link]

  • Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. Available from: [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2003). Chapter 32. The use of bioisosteric groups in lead optimization. ResearchGate. Available from: [Link]

  • Sarno, S., et al. (2006). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. CORE. Available from: [Link]

  • University of Strathclyde. (2018). Application of bioisosteres to modulate molecular properties in medicinal chemistry. University of Strathclyde. Available from: [Link]

  • Jacobs, M., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available from: [Link]

  • Stachel, S. J., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. National Institutes of Health. Available from: [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University. Available from: [Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Harvard DASH. Available from: [Link]

  • Wikipedia. (n.d.). Pyridines. Wikipedia. Available from: [Link]

  • van der Westhuizen, F. H., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. National Institutes of Health. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-bromo-6-ethoxypyridin-2-ylmethanol

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group toleranc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for the synthesis of biaryl and hetero-biaryl scaffolds. Pyridine moieties are integral components of numerous biologically active molecules, making the effective functionalization of pyridyl halides a subject of considerable importance.

This document provides a detailed guide to the Suzuki-Miyaura coupling conditions for a specific, functionally rich substrate: 3-bromo-6-ethoxypyridin-2-ylmethanol . The presence of an electron-donating ethoxy group, a potentially coordinating hydroxymethyl group, and the bromine atom on the pyridine ring presents a unique set of challenges and considerations for optimizing this transformation. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this important reaction for the synthesis of complex molecules.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions. The cycle comprises three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (in this case, 3-bromo-6-ethoxypyridin-2-ylmethanol) to form a palladium(II) intermediate. This is often the rate-determining step and is influenced by the strength of the carbon-halogen bond.[4]

  • Transmetalation: The organoboron species (a boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.[5]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Analysis of the Substrate: 3-bromo-6-ethoxypyridin-2-ylmethanol

The successful coupling of 3-bromo-6-ethoxypyridin-2-ylmethanol requires careful consideration of its structural features:

  • 3-Bromo Substituent: The carbon-bromine bond is sufficiently reactive for oxidative addition to palladium(0) catalysts.[4]

  • 6-Ethoxy Group: This electron-donating group increases the electron density of the pyridine ring, which can sometimes slow down the rate of oxidative addition.

  • 2-Hydroxymethyl Group: This ortho-substituent introduces steric hindrance around the reaction center. More importantly, the hydroxyl group can potentially coordinate to the palladium catalyst, which may influence its reactivity. While often tolerated, unprotected hydroxyl groups can sometimes interfere with the catalytic cycle.[2]

Recommended Reaction Components

Based on an analysis of the substrate and a review of established protocols for similar heteroaromatic systems, the following components are recommended:

ComponentRecommended ReagentsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of electron-rich heteroaryl bromides and facilitating the reductive elimination step.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical for the activation of the boronic acid and can significantly impact the reaction yield. Inorganic bases are generally effective.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersA wide range of boronic acids and their esters can be used as coupling partners.

Experimental Protocols

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-bromo-6-ethoxypyridin-2-ylmethanol with a variety of arylboronic acids.

Materials:

  • 3-bromo-6-ethoxypyridin-2-ylmethanol

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane

  • Water (deoxygenated)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-6-ethoxypyridin-2-ylmethanol (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add deoxygenated 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of solvent to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

For rapid optimization and synthesis, microwave irradiation can significantly reduce reaction times.

Materials:

  • 3-bromo-6-ethoxypyridin-2-ylmethanol

  • Arylboronic acid pinacol ester (1.5 equivalents)

  • PdCl₂(dppf) (3 mol%)

  • Cs₂CO₃ (2.5 equivalents)

  • DMF

Procedure:

  • In a microwave vial, combine 3-bromo-6-ethoxypyridin-2-ylmethanol (1.0 eq), the arylboronic acid pinacol ester (1.5 eq), PdCl₂(dppf) (0.03 eq), and Cs₂CO₃ (2.5 eq).

  • Add DMF and seal the vial.

  • Heat the reaction mixture in a microwave reactor to 120-150 °C for 15-45 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inefficient oxidative addition or transmetalation.Increase reaction temperature. Screen different ligands (e.g., XPhos, P(t-Bu)₃). Try a stronger base (e.g., Cs₂CO₃).
Protodeboronation Decomposition of the boronic acid.Use a boronic acid pinacol ester. Minimize the amount of water in the reaction. Use a milder base (e.g., K₂CO₃).
Homocoupling of Boronic Acid Oxygen contamination.Ensure the reaction is performed under strictly anaerobic conditions.
Stalled Reaction Catalyst deactivation.Increase catalyst loading. The hydroxymethyl group may be interfering; consider protecting it as a silyl ether (e.g., TBDMS).

Experimental_Workflow

Conclusion

The Suzuki-Miyaura coupling of 3-bromo-6-ethoxypyridin-2-ylmethanol is a feasible and valuable transformation for the synthesis of novel substituted pyridines. Success in this reaction hinges on the careful selection of a suitable palladium catalyst, a bulky and electron-rich phosphine ligand, an appropriate base, and an optimal solvent system. The protocols and guidelines presented herein provide a strong foundation for researchers to develop efficient and high-yielding coupling procedures for this and structurally related substrates. Further optimization may be required depending on the specific boronic acid coupling partner employed.

References

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2008 , 47, 6438-6466. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58(48), 9633-9695. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • ResearchGate. Coupling outcomes for pyridines. [Link]

  • PubMed. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Link]

  • ResearchGate. What kinds of Pd catalysts are used for suzuki reaction?. [Link]

  • PubMed. Iron-mediated direct Suzuki-Miyaura reaction: a new method for the ortho-arylation of pyrrole and pyridine. [Link]

  • Royal Society of Chemistry. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461-1473. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. [Link]

  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • PubMed. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. [Link]

  • ResearchGate. Electrochemical Synthesis of 3‐Bromoimidazo[1,2‐a]pyridines Directly from 2‐Aminopyridines and alpha‐Bromoketones. [Link]

  • National Center for Biotechnology Information. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. [Link]

  • ETH Zürich. Total Synthesis of Bromo- and Fluorodanicalipin A**. [Link]

Sources

Application

Technical Guide: Oxidation of (3-Bromo-6-ethoxypyridin-2-yl)methanol to Aldehyde

Part 1: Strategic Analysis & Chemical Context Executive Summary The conversion of (3-Bromo-6-ethoxypyridin-2-yl)methanol (1) to 3-bromo-6-ethoxypicolinaldehyde (2) represents a critical transformation in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Context

Executive Summary

The conversion of (3-Bromo-6-ethoxypyridin-2-yl)methanol (1) to 3-bromo-6-ethoxypicolinaldehyde (2) represents a critical transformation in the synthesis of bioactive heterocyclic scaffolds.[1] This specific substrate presents a unique electronic duality: the C6-ethoxy group is strongly electron-donating (increasing ring electron density), while the C3-bromine is electron-withdrawing (deactivating the ring and providing a handle for future cross-coupling).

This guide details two validated protocols for this oxidation. The choice of method depends strictly on the scale of operation and the downstream application of the aldehyde.

Mechanistic Considerations
  • Substrate Activation: The hydroxymethyl group at the C2 position is "pyridylic" (analogous to benzylic). The adjacent pyridine nitrogen facilitates oxidation by stabilizing transition states, but can also coordinate with Lewis acidic oxidants (e.g., PCC), potentially stalling the reaction.

  • Stability Risks:

    • Over-oxidation: Electron-rich aldehydes are prone to oxidation to carboxylic acids (picolinic acids) in the presence of water or strong oxidants.

    • Ether Cleavage: The C6-ethoxy ether linkage is acid-sensitive. Harsh acidic conditions (e.g., Jones oxidation) must be avoided to prevent dealkylation to the pyridone.

Reaction Scheme

The transformation involves the removal of two hydrogen atoms to form the carbonyl.

ReactionScheme Substrate (3-Bromo-6-ethoxypyridin-2-yl)methanol (C8H10BrNO2) Oxidant Oxidant (MnO2 or DMP) Substrate->Oxidant Product 3-Bromo-6-ethoxypicolinaldehyde (C8H8BrNO2) Oxidant->Product Selective Oxidation SideProduct Side Product: Carboxylic Acid (Avoided) Oxidant->SideProduct Over-oxidation (if wet/harsh)

Caption: General reaction scheme highlighting the selectivity required to avoid carboxylic acid formation.

Part 2: Experimental Protocols

Method A: Manganese Dioxide (MnO2) Oxidation

Best For: Scale-up (>5g), cost-efficiency, and robust substrates. Mechanism: Heterogeneous radical oxidation on the Mn(IV) surface.[2]

Reagents & Equipment[3][4][5][6]
  • Substrate: (3-Bromo-6-ethoxypyridin-2-yl)methanol (1.0 equiv).

  • Oxidant: Activated Manganese(IV) oxide (MnO2) (10.0 - 15.0 equiv). Note: High excess is required due to surface area dependence.

  • Solvent: 1,4-Dioxane or Chloroform (Anhydrous preferred).

  • Apparatus: Round-bottom flask, reflux condenser, Celite® pad.

Step-by-Step Protocol
  • Activation (Critical): If the MnO2 is not "activated" grade, heat it at 110°C in an oven for 12 hours prior to use to remove adsorbed water. This prevents hydration of the aldehyde product.[7]

  • Solvation: Dissolve the substrate in 1,4-dioxane (10 mL per gram of substrate).

  • Addition: Add activated MnO2 (10 equiv) in a single portion.

  • Reaction: Heat the suspension to reflux (approx. 100°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde typically runs higher (less polar) than the alcohol. Reaction time is usually 3–5 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the black suspension through a pad of Celite® to remove manganese salts.

    • Wash the filter cake thoroughly with EtOAc or DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is often obtained as a solid or crystallizable oil.

Validation Note: This method is cited in patent literature for the non-brominated analogue, demonstrating high tolerance for the ethoxy-pyridine motif [1].

Method B: Dess-Martin Periodinane (DMP)

Best For: Small scale (<1g), high value material, and maximum purity. Mechanism: Ligand exchange followed by intramolecular elimination.

Reagents & Equipment[3][4][5][6]
  • Substrate: (3-Bromo-6-ethoxypyridin-2-yl)methanol (1.0 equiv).

  • Oxidant: Dess-Martin Periodinane (1.2 equiv).

  • Buffer: Sodium Bicarbonate (NaHCO3) (2.0 equiv) - Optional but recommended to neutralize acetic acid byproduct.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol
  • Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Buffering: Add solid NaHCO3 to the solution. Rationale: DMP releases acetic acid during the reaction.[8] The ethoxy group is acid-sensitive; the buffer prevents ether cleavage.

  • Oxidation: Add DMP (1.2 equiv) in one portion at 0°C.

  • Warming: Allow the reaction to warm to room temperature and stir for 1–2 hours.

    • Checkpoint: Reaction is typically very fast. Monitor by TLC.[3][6]

  • Quench (The "Fieser" of DMP):

    • Dilute with Et2O.

    • Add a 1:1 mixture of saturated aq. NaHCO3 and saturated aq. Na2S2O3 (Sodium thiosulfate).

    • Stir vigorously for 15 minutes until the organic layer is clear (removes iodinane byproducts).

  • Extraction: Separate layers, extract aqueous phase with DCM, dry over MgSO4, and concentrate.

Part 3: Data Analysis & Comparison

Method Selection Matrix
FeatureMethod A: MnO2Method B: DMP
Reaction Type Heterogeneous (Slurry)Homogeneous (Solution)
Stoichiometry Large Excess (10-15 equiv)Near Stoichiometric (1.1-1.2 equiv)
Conditions Reflux (Thermal)0°C to RT (Mild)
Workup Filtration (Simple)Aqueous Extraction (Chemical quench)
Scalability High (Kg scale possible)Low/Medium (Cost prohibitive)
Safety Profile Safe, non-toxic solidsShock sensitive (Solid DMP), Iodine waste
Yield (Typical) 75 - 85%85 - 95%
Workflow Decision Tree

DecisionTree Start Start: Select Protocol ScaleCheck Is Scale > 5 grams? Start->ScaleCheck Sensitive Is the substrate acid-labile? ScaleCheck->Sensitive No MethodA Method A: MnO2 (Reflux in Dioxane) ScaleCheck->MethodA Yes Sensitive->MethodA No (Robust) MethodB Method B: DMP (Buffered DCM) Sensitive->MethodB Yes (High Purity)

Caption: Decision logic for selecting the optimal oxidation pathway based on scale and sensitivity.

Part 4: Troubleshooting & Storage

  • Aldehyde Instability: Pyridine carbaldehydes can be unstable on silica gel due to their basicity.

    • Solution: Deactivate silica gel with 1% Triethylamine (Et3N) in the eluent during purification.

  • Hydrate Formation: In the presence of water, electron-deficient aldehydes (due to the Br group) form gem-diols.

    • Solution: Store under Nitrogen in a freezer (-20°C). Verify aldehyde peak (~10 ppm) via 1H NMR in CDCl3 (anhydrous).

  • Incomplete Reaction (MnO2):

    • Solution: Add fresh MnO2. Old MnO2 surfaces become passivated. Do not just add more of the old batch; filter and add a fresh portion.

Part 5: References

  • Patent: Compounds and compositions for treating conditions associated with APJ receptor activity. WO2020073011A1. (2020).

  • Reagent Guide: Dess-Martin Periodinane (DMP).[4][9] Chemistry Steps.[3][6][7][9][10]

  • Protocol: Manganese Dioxide Oxidation. Common Organic Chemistry.

  • Review: Oxidation of Alcohols to Aldehydes and Ketones. Organic Chemistry Portal.[11]

Sources

Method

Application Notes and Protocols for the Synthesis of PI3K Inhibitors Utilizing Pyridine Methanol Intermediates

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of Pyridine Methanol Intermediates in PI3K Inhibitor Synthesis The Phosphoinositide 3-kinase (PI3K) signaling pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Pyridine Methanol Intermediates in PI3K Inhibitor Synthesis

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1][2] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] The development of small molecule inhibitors of PI3K has been a major focus of oncology research, leading to several approved drugs. A common structural motif in many potent and selective PI3K inhibitors is the pyridine ring, which often serves as a key scaffold for engaging with the kinase hinge region.

This application note provides a detailed guide to the synthesis of pyridine-containing PI3K inhibitors, with a particular focus on the strategic use of pyridine methanol intermediates. These readily available and versatile building blocks offer a convergent and flexible approach to constructing complex inhibitor scaffolds. By leveraging modern cross-coupling methodologies, researchers can efficiently introduce diverse functionalities onto the pyridine core, enabling the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and offer insights into troubleshooting and optimization, empowering researchers to accelerate their PI3K inhibitor discovery programs.

The PI3K Signaling Pathway: A Rationale for Targeted Inhibition

The PI3K pathway is a complex network of intracellular signaling proteins that plays a central role in response to various extracellular stimuli. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream effectors such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane, leading to their activation. Activated Akt then phosphorylates a multitude of substrates, ultimately promoting cell growth, proliferation, survival, and motility.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor PI3K Inhibitor Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Core Synthetic Strategy: Leveraging Pyridine Methanol Intermediates

The central strategy outlined in this guide involves a two-stage process that begins with a functionalized pyridine methanol derivative. This approach allows for the late-stage introduction of key structural motifs, providing a high degree of flexibility in analog synthesis.

  • Activation of the Pyridine Methanol: The hydroxyl group of the pyridine methanol is first converted into a more reactive leaving group, such as a halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate). This "activation" step is crucial for the subsequent cross-coupling reaction.

  • Palladium-Catalyzed Cross-Coupling: The activated pyridine methanol intermediate is then coupled with a suitable partner, typically a boronic acid or ester in a Suzuki-Miyaura reaction, or a terminal alkyne in a Sonogashira reaction.[3][4] This step forms the core scaffold of the PI3K inhibitor.

Synthetic_Workflow Start Functionalized Pyridine Methanol Activated Activated Intermediate (e.g., Pyridyl Bromide) Start->Activated Activation (e.g., PBr3) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Activated->Coupling Core PI3K Inhibitor Core Scaffold Coupling->Core Final Final PI3K Inhibitor Core->Final Further Functionalization

Figure 2: General Synthetic Workflow.

Experimental Protocols

Part 1: Synthesis of a Key Intermediate: 2-Bromo-6-(bromomethyl)pyridine

This protocol describes the synthesis of a bifunctional intermediate where the pyridine ring is activated for Suzuki coupling and a bromomethyl group is available for subsequent nucleophilic substitution.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,6-LutidineReagentSigma-Aldrich
N-Bromosuccinimide (NBS)ReagentSigma-Aldrich
Benzoyl Peroxide (BPO)ReagentSigma-Aldrich
Carbon Tetrachloride (CCl4)AnhydrousSigma-Aldrich
Sodium Bicarbonate (NaHCO3)ACS GradeFisher Scientific
Magnesium Sulfate (MgSO4)AnhydrousFisher Scientific
Silica Gel230-400 meshSorbent Technologies

Protocol:

  • To a solution of 2,6-lutidine (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-bromo-6-(bromomethyl)pyridine.

Part 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Pyridine-Based PI3K Inhibitor Scaffold

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the synthesized 2-bromo-6-(bromomethyl)pyridine with a substituted arylboronic acid.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromo-6-(bromomethyl)pyridineAs synthesized-
3-Methoxyphenylboronic Acid>98%Combi-Blocks
Palladium(II) Acetate (Pd(OAc)2)99.98%Strem Chemicals
Tricyclohexylphosphine (PCy3)97%Strem Chemicals
Potassium Carbonate (K2CO3)AnhydrousJ.T. Baker
1,4-DioxaneAnhydrousAcros Organics
WaterDeionized-

Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 2-bromo-6-(bromomethyl)pyridine (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by a mixture of 1,4-dioxane and deionized water (4:1 v/v).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(3-methoxyphenyl)-6-(bromomethyl)pyridine.

Part 3: Final Assembly of a PI3K Inhibitor

This protocol describes the final step in the synthesis of a representative PI3K inhibitor through nucleophilic substitution of the bromomethyl group with a heterocyclic amine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-(3-methoxyphenyl)-6-(bromomethyl)pyridineAs synthesized-
MorpholineReagentSigma-Aldrich
Potassium Carbonate (K2CO3)AnhydrousJ.T. Baker
Acetonitrile (ACN)AnhydrousSigma-Aldrich

Protocol:

  • To a solution of 2-(3-methoxyphenyl)-6-(bromomethyl)pyridine (1.0 eq) in anhydrous acetonitrile, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PI3K inhibitor.

Characterization and Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundMethodExpected Results
2-Bromo-6-(bromomethyl)pyridine¹H NMR, ¹³C NMR, MSPeaks corresponding to the pyridine and bromomethyl protons and carbons. Mass spectrum consistent with the molecular weight.
2-(3-methoxyphenyl)-6-(bromomethyl)pyridine¹H NMR, ¹³C NMR, MSAppearance of signals for the methoxyphenyl group and disappearance of the signal for the bromo-substituted pyridine proton. Mass spectrum confirming the coupled product.
Final PI3K Inhibitor¹H NMR, ¹³C NMR, HRMS, HPLCSignals corresponding to the complete molecule, including the morpholine moiety. High-resolution mass spectrum to confirm the elemental composition. HPLC analysis to determine purity (>95%).

Troubleshooting and Optimization

  • Low Yield in Suzuki Coupling: If the Suzuki coupling reaction shows low yield, consider screening different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and bases (e.g., Cs₂CO₃, K₃PO₄). The solvent system can also be optimized; for example, using a mixture of toluene and water or DME and water.

  • Side Reactions: In the bromination step, over-bromination can occur. Careful control of the stoichiometry of NBS and reaction time is crucial. In the final nucleophilic substitution, dimerization of the starting material can be a side reaction. Using a slight excess of the amine nucleophile can help to minimize this.

  • Purification Challenges: The pyridine-containing compounds can be basic and may streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve the chromatography.

Conclusion

The use of pyridine methanol intermediates provides a robust and flexible platform for the synthesis of a wide range of PI3K inhibitors. The protocols detailed in this application note, based on well-established synthetic methodologies, offer a clear and actionable guide for researchers in the field of drug discovery. By understanding the underlying principles and employing careful experimental technique, scientists can efficiently generate novel PI3K inhibitors for biological evaluation, ultimately contributing to the development of new cancer therapies.

References

  • Abdelaziz, M. E., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic Chemistry, 80, 674-692.
  • Androutsopoulos, V. P., & Spandidos, D. A. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 39(2), 519-524.
  • Chen, Y., et al. (2009). Synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine-2-yl)morpholines as intermediates of potential PI3K inhibitors via selective Suzuki-Miyaura cross-coupling reaction. Arkivoc, 11, 257–267.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
  • Gomha, S. M., et al. (2018). One-pot synthesis of new thiadiazolyl-pyridines as anticancer and antioxidant agents. Journal of Heterocyclic Chemistry, 55(10), 2356-2363.
  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Johansson Seechurn, C. C., et al. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
  • Liu, C., et al. (2017). Synthesis of 2-substituted pyridines from pyridine N-oxides. Molecules, 22(2), 190.
  • Lynn, D. J., et al. (2021). Synthesis, anticancer evaluation, computer-aided docking studies, and ADMET prediction of 1, 2, 3-triazolyl-pyridine hybrids as human aurora B kinase inhibitors. ACS Omega, 6(2), 1445-1455.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Oehninger, L., et al. (2013). N-Heterocyclic carbene metal complexes in medicinal chemistry. Dalton Transactions, 42(10), 3269-3284.
  • Thorpe, L. M., et al. (2013). PI3K in cancer: so many ways to kill a tumor. Cancer research, 73(10), 2928-2932.
  • Xi, Z., et al. (2007). Synthesis and structural characterization of nickel (II) complexes supported by pyridine-functionalized N-heterocyclic carbene ligands and their catalytic acitivities for Suzuki coupling. Organometallics, 26(26), 6636–6642.
  • Zhou, H., et al. (2018). Design, synthesis and biological evaluation of new substituted diquinolinyl-pyridine ligands as anticancer agents by targeting G-quadruplex. Molecules, 23(1), 81.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Der Pharma Chemica. (2016). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. [Link]

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. [Link]

  • RSC Publishing. (2017). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

Sources

Application

Application Note: Synthesis and Stabilization of Chloromethyl Pyridine Derivatives

Executive Summary Chloromethyl pyridines (picolyl chlorides) are critical electrophilic building blocks in medicinal chemistry, widely used to introduce pyridine moieties into pharmacophores (e.g., proton pump inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl pyridines (picolyl chlorides) are critical electrophilic building blocks in medicinal chemistry, widely used to introduce pyridine moieties into pharmacophores (e.g., proton pump inhibitors, antihistamines). However, their synthesis presents a unique paradox: the pyridine ring renders the molecule basic, while the chloromethyl group renders it an alkylating agent.

The Critical Challenge: As a free base, chloromethyl pyridine undergoes rapid intermolecular self-alkylation (quaternization), leading to polymerization and the formation of intractable black tars.

The Solution: This guide details the protocol for converting hydroxymethyl pyridine to chloromethyl pyridine specifically as the Hydrochloride (HCl) salt . By protonating the pyridine nitrogen, we deactivate its nucleophilicity, ensuring the product remains a stable, crystalline solid rather than a decomposing oil.

Safety & Hazard Directive (Critical)

WARNING: HIGH POTENCY VESICANT & ALKYLATING AGENT

  • Vesicant Nature: Chloromethyl pyridines are structural analogs of nitrogen mustards. They are potent vesicants (blistering agents). Skin contact can cause severe, delayed chemical burns.

  • Inhalation Hazard: Inhalation of dust or vapors can cause severe respiratory tract edema.[1] All operations must be performed in a functioning fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium hydroxide to hydrolyze the alkylating agent, followed by water.

Mechanistic Insight & Reaction Design

The Self-Alkylation Trap

In the free base form, the lone pair on the pyridine nitrogen (


) of one molecule attacks the methylene carbon (

) of another. This

reaction creates a pyridinium polymer.

Prevention Strategy: We maintain acidic conditions throughout the reaction and isolation. The presence of excess HCl protonates the nitrogen (


), removing its nucleophilicity and preventing polymerization.
Reaction Mechanism (Thionyl Chloride)

The reaction with thionyl chloride (


) proceeds via an 

mechanism with an intermediate chlorosulfite.
  • Activation: The alcohol oxygen attacks

    
    , releasing HCl.
    
  • Protonation: The released HCl immediately protonates the pyridine nitrogen.

  • Substitution: Chloride ion attacks the methylene carbon, displacing

    
     and Cl.
    
Visualizing the Pathway

The following diagram illustrates the critical divergence between the stable salt pathway and the unstable free-base pathway.

ReactionPathways cluster_Stable Path A: Acidic Conditions (Correct) cluster_Unstable Path B: Neutralization (Incorrect) Start Hydroxymethyl Pyridine (Alcohol) Intermed Intermediate: Chlorosulfite Ester Start->Intermed Activation Reagent + SOCl2 Salt Chloromethyl Pyridine HYDROCHLORIDE SALT (Stable Crystalline Solid) Intermed->Salt SN2 Substitution (N is protonated) FreeBase Free Base (Nucleophilic Nitrogen) Salt->FreeBase Aqueous Base Workup (DANGER) Polymer Black Tar (Pyridinium Polymer) FreeBase->Polymer Self-Alkylation (Rapid Decomposition)

Caption: Figure 1. Reaction pathways showing the necessity of maintaining the salt form to prevent polymerization.

Experimental Protocols

Method A: Thionyl Chloride (Standard Industry Protocol)

Best for: Scalable synthesis, high purity, and stability.

Reagents:

  • Hydroxymethyl pyridine (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Toluene (Preferred) or Dichloromethane (DCM). Toluene allows for the precipitation of the product directly from the reaction mixture.

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Dissolution: Suspend/dissolve the hydroxymethyl pyridine (e.g., 10 g) in Toluene (5-10 volumes, ~50-100 mL).

    • Note: The starting material may not fully dissolve initially; this is acceptable.

  • Addition: Cool the mixture to 0–5°C using an ice bath. Add

    
     dropwise via the addition funnel over 30 minutes.
    
    • Observation: An exotherm will occur.[2] A sticky precipitate (the intermediate HCl salt) may form.

  • Reaction: Once addition is complete, remove the ice bath.

    • Option A (Mild): Stir at Room Temperature (RT) for 12–18 hours.

    • Option B (Fast): Heat to reflux (110°C) for 2–3 hours. (Recommended for hindered substrates).

    • Endpoint: Monitor by TLC (Note: TLC requires neutralizing a mini-aliquot, so run quickly).

  • Isolation (The Critical Step):

    • Cool the reaction mixture to RT (and then to 0°C to maximize yield).

    • The product, Chloromethyl pyridine hydrochloride , will precipitate as a solid.

    • Filter the solid under inert atmosphere (nitrogen blanket) if possible to avoid moisture absorption.

  • Washing: Wash the filter cake with cold Toluene or Hexanes to remove excess

    
    .
    
    • Warning:DO NOT wash with water or bicarbonate.

  • Drying: Dry under high vacuum at 40°C.

Method B: Appel Reaction (Mild/Neutral Conditions)

Best for: Acid-sensitive substrates where


 is too harsh. Note: Product must still be acidified for storage.

Reagents:

  • Hydroxymethyl pyridine (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Carbon Tetrachloride (

    
    ) or Hexachloroacetone (Halogen source)
    
  • Solvent: DCM[3][4]

Procedure:

  • Dissolve alcohol and

    
     (or Cl source) in DCM at 0°C.
    
  • Add

    
     slowly.
    
  • Stir at RT until consumption of starting material.

  • Workup: This method generates

    
     byproduct.
    
    • Add HCl in ether/dioxane to the reaction mixture to precipitate the pyridine-HCl salt.

    • Filter the salt (leaving

      
       in the organic filtrate).
      

Data Analysis & Validation

Comparison of Chlorinating Agents
FeatureThionyl Chloride (

)
Appel (

)
Mesyl Chloride (

)
Reaction pH Highly AcidicNeutralBasic (requires

)
Atom Economy High (

gas byproduct)
Low (

waste)
Medium
Purification Filtration (Precipitation)Chromatography often neededExtraction
Stability Excellent (Directly forms HCl salt)Poor (Forms free base initially)Variable
Cost LowHighMedium
Analytical Specifications (Example: 4-Chloromethylpyridine HCl)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 160–163°C (Decomposes). Sharp MP indicates high purity.

  • 1H NMR (D2O or DMSO-d6):

    • The diagnostic shift is the methylene (

      
      ) protons.
      
    • Starting Material (

      
      -OH): 
      
      
      
      ~4.5 - 4.6 ppm.
    • Product (

      
      -Cl): 
      
      
      
      ~4.9 - 5.1 ppm (Downfield shift due to Cl electronegativity).
    • Aromatic Region: Shifts downfield relative to free base due to protonation of the nitrogen.

Troubleshooting Guide

Problem: The product is a black oil/tar instead of a white solid.

  • Cause: You likely performed an aqueous basic workup (e.g.,

    
     wash), generating the free base which polymerized.
    
  • Fix: Repeat synthesis. Isolate by filtration from anhydrous organic solvent. Do not neutralize.

Problem: Low yield; product is sticky.

  • Cause: Hygroscopic nature of the HCl salt.

  • Fix: Ensure all solvents are dry (anhydrous). Dry the final filter cake under high vacuum with

    
     if necessary. Recrystallize from Isopropanol/Ethanol if purity is critical.
    

Problem: Incomplete conversion.

  • Cause: HCl gas evolution stalled.

  • Fix: Add a catalytic amount of DMF (Vilsmeier-Haack intermediate formation) to the

    
     reaction to accelerate the rate.
    

References

  • Synthesis of 4-chloromethylpyridine hydrochloride.PrepChem. Accessed Oct 2023.

  • Process for preparing chloromethylpyridine hydrochlorides. US Patent 5942625A.
  • Appel Reaction Mechanism and Protocols.Organic Chemistry Portal.

  • Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride.TCI Chemicals.
  • Reactions of Alcohols with Thionyl Chloride.Master Organic Chemistry.

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Brominated Ethoxypyridines

Introduction: The Strategic Importance of Ethoxypyridine Scaffolds Pyridyl ethers, and specifically ethoxypyridine derivatives, are privileged structural motifs in modern medicinal chemistry and materials science. Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ethoxypyridine Scaffolds

Pyridyl ethers, and specifically ethoxypyridine derivatives, are privileged structural motifs in modern medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and versatile synthetic methodologies for their construction.[1][2][3] Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3][4][5] This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of brominated ethoxypyridines, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in mechanistic understanding and practical, field-proven protocols.

The presence of the nitrogen atom in the pyridine ring introduces unique electronic and steric challenges compared to conventional aromatic systems.[6][7] Reactivity at the 2-, 3-, and 4-positions of the pyridine ring can vary significantly, necessitating careful selection of catalysts, ligands, and reaction conditions to achieve the desired regioselectivity and efficiency.[6] This document will delve into the nuances of coupling reactions involving brominated ethoxypyridines, providing the causal reasoning behind experimental choices to empower researchers in their synthetic endeavors.

Pillar 1: Mechanistic Insights and the "Why" Behind the Reaction

A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. The catalytic cycles for the most common palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira—share a common sequence of elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[8][9][10][11]

The General Catalytic Cycle

The journey begins with a Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the ethoxypyridine substrate.[8][9][12] This is often the rate-determining step and results in a Pd(II) intermediate.[9] The reactivity order for halogens is typically I > Br > Cl, making brominated pyridines a good balance of reactivity and stability.[8]

In the transmetalation step (Suzuki-Miyaura), the organic group from an organoboron reagent is transferred to the palladium center.[10][13] For the Heck reaction, the alkene coordinates to the palladium and undergoes migratory insertion .[11][14] In the Buchwald-Hartwig amination, the amine displaces the halide on the palladium complex.[15][16]

Finally, reductive elimination from the Pd(II) complex forms the new C-C or C-N bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8][9]

Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArBr Ar-Pd(II)L_n-Br Pd0->PdII_ArBr Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_ArR Ar-Pd(II)L_n-R PdII_ArBr->PdII_ArR R-M Transmetalation Transmetalation (R-B(OR)2) PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product RedElim Reductive Elimination

Caption: Generalized Catalytic Cycle for Cross-Coupling.

The Pyridyl Challenge: Electronic and Steric Considerations

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[17] This effect is particularly pronounced for 2-substituted pyridines due to the proximity of the nitrogen to the reaction center.[6][7] The electron-withdrawing nature of the nitrogen atom also influences the reactivity of the C-Br bond.[6]

Pillar 2: The Heart of the Reaction - Catalysts and Ligands

The choice of palladium source and, more critically, the ligand, is the most influential factor in the success of a cross-coupling reaction.[18] The ligand stabilizes the palladium center, influences its reactivity, and can dictate the outcome of the reaction.

Palladium Precatalysts

While simple palladium salts like Pd(OAc)₂ and PdCl₂ can be used, modern cross-coupling reactions often employ pre-formed palladium precatalysts.[19] These are typically air- and moisture-stable complexes that readily generate the active Pd(0) species in situ. Examples include:

  • Pd(PPh₃)₄: A versatile, albeit sometimes less active, catalyst.[19]

  • Pd₂(dba)₃: Often used in combination with a phosphine ligand.[20]

  • Buchwald Precatalysts: A class of highly active and versatile palladacycle-based precatalysts that are particularly effective for challenging couplings.[12]

The Ligand's Role: A Symphony of Sterics and Electronics

The ligand's properties directly impact the rates of oxidative addition and reductive elimination.[18]

  • Electron-rich ligands increase the electron density on the palladium center, promoting oxidative addition.[18]

  • Bulky ligands facilitate reductive elimination and can prevent the formation of inactive catalyst species.[18]

For pyridine-containing substrates, bulky, electron-rich phosphine ligands are often the key to success.

Ligand TypeExamplesKey Characteristics & Applications
Monodentate Phosphines PPh₃, P(t-Bu)₃, PCy₃Simple, but often require higher catalyst loadings. P(t-Bu)₃ is very electron-rich and bulky.
Bidentate Phosphines BINAP, DPPF, XantphosChelating ligands that can improve catalyst stability and reactivity.[15][16]
Buchwald Ligands SPhos, XPhos, RuPhosHighly effective, sterically demanding biaryl phosphine ligands for a wide range of couplings.[20]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that can form very stable and active catalysts.

Pillar 3: Practical Application - Protocols and Optimization

The following protocols are designed to be robust starting points for the cross-coupling of brominated ethoxypyridines. It is crucial to note that optimization of reaction parameters is often necessary for specific substrate combinations.

General Considerations for All Reactions
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen.

  • Reagent Purity: The purity of all reagents, particularly the brominated ethoxypyridine and the coupling partner, is critical for reproducible results.

Experimental Workflow

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Brominated Ethoxypyridine - Coupling Partner - Base - Solvent setup->reagents catalyst Add Catalyst System: - Pd Precatalyst - Ligand reagents->catalyst reaction Heat to Reaction Temperature catalyst->reaction monitoring Monitor Reaction (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a brominated ethoxypyridine and an organoboron reagent.[9][10]

Materials:

  • Brominated ethoxypyridine (1.0 mmol)

  • Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 mmol)

  • Pd(OAc)₂ (2 mol%) or a suitable precatalyst

  • SPhos (4 mol%)

  • K₂CO₃ or K₃PO₄ (2.0 - 3.0 mmol)

  • 1,4-Dioxane/H₂O (4:1 v/v), degassed (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the brominated ethoxypyridine, boronic acid, and base.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining solvent.

  • Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of N-arylated ethoxypyridines.[15][21]

Materials:

  • Brominated ethoxypyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • NaOtBu or Cs₂CO₃ (1.4 mmol)

  • Toluene or 1,4-Dioxane, anhydrous and degassed (5 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the brominated ethoxypyridine, Pd₂(dba)₃, XPhos, and base to a dry Schlenk flask.

  • Add the solvent, followed by the amine.

  • Seal the flask and heat the reaction mixture at 90-110 °C.

  • Monitor the reaction progress.

  • After completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynyl-substituted ethoxypyridines.[1][22]

Materials:

  • Brominated ethoxypyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), degassed (5 mL)

  • Optional co-solvent: THF or DMF, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the brominated ethoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the amine base (and co-solvent, if used).

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature to 60 °C until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Representative Reaction Conditions and Yields

The following table provides a summary of typical reaction conditions for the cross-coupling of a generic bromoethoxypyridine. Note that yields are highly substrate-dependent.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10075-95
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11080-98
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF5070-90
Heck StyrenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF12065-85
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient temperature, poor quality reagents.

    • Solution: Use a fresh catalyst/ligand, ensure an inert atmosphere, increase temperature, or try a different solvent or base. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid.[13]

  • Formation of Side Products (e.g., Homocoupling):

    • Cause: Catalyst decomposition, presence of oxygen.

    • Solution: Improve degassing procedures, use a more stable ligand, or lower the reaction temperature.

  • Dehalogenation of the Starting Material:

    • Cause: Presence of water or other protic sources, especially with strong bases.

    • Solution: Use anhydrous solvents and reagents. Consider a weaker base if possible.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of brominated ethoxypyridines. A thorough understanding of the underlying mechanisms, coupled with a rational approach to the selection of catalysts, ligands, and reaction conditions, is key to achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully implement these powerful transformations in their own laboratories, accelerating the discovery and development of novel molecules in the pharmaceutical and materials science fields.

References

  • Vertex AI Search. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Oreate AI Blog. (2026, January 7).
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Scientific Research Publishing. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • ACS Publications. (2016, July 7). Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)
  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
  • PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • PMC. (2022, August 19). Pd(II)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2009, December 3). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • ETH Zurich Research Collection. (2025, January 14).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • NROChemistry. (n.d.). Cross-Coupling Reactions.
  • MDPI. (2017, January 27).
  • Wikipedia. (n.d.). Suzuki reaction.
  • PMC. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ResearchGate. (2025, August 6). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • BYJU'S. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Wikipedia. (n.d.). Heck reaction.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • National Institutes of Health. (2005, July 18). Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • MDPI. (2019, December 18).
  • MDPI. (2017, September 11).
  • ACS Publications. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Protecting Groups in the Lithiation of Pyridine Methanols

Authored by: A Senior Application Scientist Abstract The functionalization of pyridine rings via directed ortho-metalation (DoM) is a powerful tool in synthetic chemistry, enabling the precise introduction of substituent...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The functionalization of pyridine rings via directed ortho-metalation (DoM) is a powerful tool in synthetic chemistry, enabling the precise introduction of substituents. However, for substrates like pyridine methanols, the acidic hydroxyl proton presents a significant challenge, as it is preferentially deprotonated by strong organolithium bases, preventing the desired C-H activation on the aromatic ring. This guide provides an in-depth analysis of protecting group strategies to circumvent this issue. We will explore the causality behind selecting appropriate protecting groups, offer field-proven protocols for their implementation, and present a comparative analysis of their efficacy, stability, and orthogonality.

The Fundamental Challenge: Acidity and Reactivity

The direct lithiation of pyridine methanols is unfeasible due to the high acidity of the hydroxyl proton (pKa ≈ 16-18) compared to the aromatic C-H protons of the pyridine ring (pKa ≈ 30-40). Organolithium reagents, such as n-butyllithium (n-BuLi), are strong bases and will invariably abstract the most acidic proton available.

This non-productive acid-base quenching prevents the desired deprotonation of the pyridine ring, which is the necessary first step for subsequent functionalization with an electrophile. Therefore, the hydroxyl group's reactivity must be temporarily masked using a protecting group.[1]

cluster_problem The Problem: Non-Productive Deprotonation Start Pyridine Methanol Alkoxide Pyridyl-alkoxide Start->Alkoxide Proton Abstraction (Undesired Path) Desired Ring Lithiation (Blocked) Start->Desired Desired C-H Activation Base n-BuLi Base->Alkoxide Base->Desired Start Pyridine Methanol Protected Protected Pyridine Methanol Start->Protected Step 1: Protection (e.g., TBDMSCl, Imidazole) Lithiated ortho-Lithiated Intermediate Protected->Lithiated Step 2a: Lithiation (n-BuLi, THF, -78 °C) Functionalized Functionalized Protected Pyridine Methanol Lithiated->Functionalized Step 2b: Electrophilic Quench (E+) Final Functionalized Pyridine Methanol Functionalized->Final Step 3: Deprotection (e.g., TBAF)

Diagram 2: The protection-lithiation-deprotection workflow.

Key Protecting Group Classes for Pyridine Methanol Lithiation

The choice of protecting group is dictated by its stability profile. For lithiation, silyl ethers and certain alkoxyalkyl ethers are the most reliable choices due to their robustness against strong bases.

Silyl Ethers: The Workhorse Strategy

Silyl ethers are the most common and effective protecting groups for alcohols in the context of lithiation. [1]Their stability is directly proportional to the steric bulk of the substituents on the silicon atom. [2] Causality of Choice: The silicon-oxygen bond is strong and non-polar, rendering it unreactive towards nucleophilic or basic reagents like n-BuLi. The steric hindrance provided by bulky alkyl groups (e.g., tert-butyl, isopropyl) further shields the silicon atom from potential attack. Deprotection is achieved selectively using a fluoride source, exploiting the exceptionally high strength of the silicon-fluoride bond. [1][3]

cluster_DoM Mechanism: Directed ortho-Metalation (DoM) Reactant Protected Pyridine Methanol (PG = SiR3) Complex Coordinated Intermediate Reactant->Complex Coordination of BuLi to DMG Reactant_img Reactant_img Product ortho-Lithiated Species Complex->Product ortho-Proton Abstraction Complex_img Product_img

Diagram 3: The protected group acts as a Directed Metalating Group (DMG).

Comparative Data for Common Silyl Ethers

Protecting GroupAbbreviationProtection Reagent & ConditionsRelative Stability to BaseDeprotection ConditionsKey Insights
tert-ButyldimethylsilylTBDMS / TBSTBDMSCl, Imidazole, DMF, RTHighTBAF in THF; or mild acid (AcOH/H₂O) [4]The most common choice. Excellent balance of stability, cost, and ease of handling. [2]
TriisopropylsilylTIPSTIPSCl, Imidazole, DMF, RTVery HighTBAF in THF (slower than TBDMS); HF-PyridineMore sterically hindered and more stable than TBDMS. Useful for substrates requiring more forcing reaction conditions post-lithiation. [2]
tert-ButyldiphenylsilylTBDPSTBDPSCl, Imidazole, DMF, RTVery HighTBAF in THF (slower than TBDMS); HF-PyridineOffers enhanced stability towards acidic conditions compared to other silyl ethers.
Alkoxyalkyl Ethers (Acetals)

Alkoxyalkyl ethers, such as the methoxymethyl (MOM) ether, serve as an excellent orthogonal strategy to silyl ethers. [5] Causality of Choice: The MOM group forms an acetal with the alcohol. Acetals are stable under basic and nucleophilic conditions, making them fully compatible with organolithium reagents. [6]Their removal, however, requires acidic conditions, which cleave the acetal back to the alcohol and formaldehyde. [7]This acid-lability provides an orthogonal deprotection strategy, which is invaluable in complex multi-step syntheses where a silyl ether might be needed elsewhere in the molecule. [8] Comparative Data for Acetal Protecting Groups

Protecting GroupAbbreviationProtection Reagent & ConditionsStability to BaseDeprotection ConditionsKey Insights
MethoxymethylMOMMOMCl, Hünig's base (DIPEA), DCM, 0 °C to RT [9]ExcellentAcidic hydrolysis (e.g., HCl in MeOH, TFA in DCM) [7][10]A robust and reliable alternative to silyl ethers. Offers an orthogonal deprotection pathway. [5]
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, DIPEA, DCM, 0 °C to RTExcellentFluoride sources (TBAF) or Lewis/protic acidsOffers more versatile deprotection options compared to MOM, including fluoride-mediated cleavage. [11]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps, rationales, and expected outcomes.

Protocol 1: TBDMS Protection of 2-Pyridinemethanol

Objective: To protect the hydroxyl group of 2-pyridinemethanol as a TBDMS ether, rendering it stable to lithiation conditions.

Materials:

  • 2-Pyridinemethanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-pyridinemethanol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous DMF (approx. 0.5 M solution).

  • Addition of Base: Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Addition of Silylating Agent: Add TBDMSCl (1.2 eq) portion-wise at room temperature. A white precipitate of imidazole hydrochloride will form.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected product as a clear oil.

Expected Outcome: High yield (>95%) of the desired 2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine. The product should be stable for storage under an inert atmosphere.

Protocol 2: Directed ortho-Lithiation and Electrophilic Quench

Objective: To regioselectively lithiate the TBDMS-protected 2-pyridinemethanol at the C3 position and trap the resulting organolithium species with an electrophile.

Materials:

  • TBDMS-protected 2-pyridinemethanol (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Electrophile (e.g., benzaldehyde, TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or EtOAc

Procedure:

  • Setup: To a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and N₂/Ar inlet, add the TBDMS-protected starting material (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent side reactions, such as addition to the pyridine ring. [12]4. Addition of Base: Slowly add n-BuLi (1.1 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C. The solution may turn a deep red or brown color, indicating the formation of the aryllithium species.

  • Anion Formation: Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Slowly add a solution of the chosen electrophile (1.2 eq) in anhydrous THF.

  • Warming: Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

  • Workup: Quench the reaction by the careful addition of saturated aqueous NH₄Cl. Extract the product with diethyl ether or EtOAc (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Expected Outcome: A functionalized pyridine derivative in good to excellent yield, depending on the electrophile used.

Protocol 3: TBDMS Deprotection with TBAF

Objective: To cleave the TBDMS ether and reveal the free hydroxyl group on the functionalized pyridine methanol.

Materials:

  • TBDMS-protected functionalized pyridine (from Protocol 2)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Setup: Dissolve the silyl-protected substrate (1.0 eq) in THF in a round-bottom flask.

  • Addition of Fluoride: Add TBAF solution (1.2 eq) at room temperature and stir.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Workup: Quench the reaction with water and concentrate the mixture under reduced pressure to remove most of the THF.

  • Extraction: Extract the aqueous residue with EtOAc (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the final product by flash column chromatography.

Expected Outcome: The deprotected, functionalized pyridine methanol in high yield (>90%).

Conclusion and Future Perspectives

The temporary protection of the hydroxyl group is an enabling strategy for the successful lithiation and subsequent functionalization of pyridine methanols. Silyl ethers, particularly TBDMS, represent the most direct and widely used approach due to their robust stability and mild removal conditions. Acetal-based protecting groups like MOM provide a valuable orthogonal strategy essential for more complex molecular architectures. By understanding the underlying principles of reactivity, stability, and directed metalation, researchers can rationally select the optimal protecting group to achieve their synthetic goals efficiently and in high yield.

References

  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech Co., Ltd.
  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Organic Chemistry Portal. Protecting Groups.
  • El-Malah, G. A., & Smith, K. (2015).
  • Wikipedia. Protecting group.
  • Baran Lab.
  • Kocienski, P. Protecting Groups.
  • Organic Synthesis. Protecting Groups.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • Knochel, P., et al. (2002, January 11).
  • Madsen, R., et al. (2017, January 16).
  • Gelest Technical Library. Deprotection of Silyl Ethers.
  • Wikipedia.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Myers, A. G. Research Group.
  • Organic Chemistry Portal. t-Butyldimethylsilyl Ethers.
  • Semantic Scholar.
  • RVR LABS. Chloromethyl methyl ether (MOM Chloride).
  • Total Synthesis. Protecting Groups Archives.
  • Wiley Online Library. 4.4 Alkoxymethyl Ethers.

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Substitution Reactions of 3-bromo-6-ethoxypyridine

A Senior Application Scientist's Guide for Advanced Synthesis Foreword: A Strategic Approach to Pyridine Functionalization In the landscape of modern synthetic chemistry, substituted pyridines are foundational scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Advanced Synthesis

Foreword: A Strategic Approach to Pyridine Functionalization

In the landscape of modern synthetic chemistry, substituted pyridines are foundational scaffolds for countless pharmaceuticals, agrochemicals, and functional materials. The specific molecule under consideration, 3-bromo-6-ethoxypyridine, presents a unique challenge and opportunity. A superficial analysis might suggest classical nucleophilic aromatic substitution (SNAr), but the regiochemistry of the pyridine ring dictates a more nuanced approach. The bromine at the 3-position is poorly activated for traditional SNAr pathways. Therefore, the "nucleophilic substitution" of this substrate is almost exclusively achieved through the powerful toolkit of transition-metal-catalyzed cross-coupling reactions. This guide provides not just protocols, but the underlying strategic reasoning, empowering researchers to harness the full synthetic potential of this versatile building block.

Substrate Analysis: Understanding the Reactivity of 3-Bromo-6-ethoxypyridine

The reactivity of the pyridine ring is governed by the electron-withdrawing nature of the nitrogen atom, which creates electron-deficient positions at C-2, C-4, and C-6. In a classical SNAr reaction, a nucleophile attacks an electron-deficient carbon bearing a leaving group. The reaction proceeds through a high-energy, negatively charged intermediate (a Meisenheimer-like complex). For pyridine, nucleophilic attack at the C-2 or C-4 positions allows the negative charge of this intermediate to be delocalized onto the electronegative nitrogen atom through resonance, a highly stabilizing effect.[1][2]

However, when attack occurs at the C-3 position, the resulting negative charge cannot be delocalized onto the nitrogen.[1][3] This lack of stabilization makes the intermediate for C-3 substitution significantly higher in energy, rendering the reaction kinetically prohibitive under normal conditions.[4]

The 6-ethoxy group, being an electron-donating group, further complicates direct SNAr by slightly deactivating the ring towards nucleophilic attack. Its primary influence is steric and electronic in the context of metal-catalyzed reactions.

Consequently, the most effective strategy for functionalizing the C-3 position of 3-bromo-6-ethoxypyridine is through palladium-catalyzed cross-coupling reactions. These methods do not rely on the inherent electronic deficiencies of the ring in the same way as SNAr, instead proceeding through a well-defined catalytic cycle involving a palladium center.

SNAr_Pyridine cluster_c2 Attack at C-2 (Favored) cluster_c3 Attack at C-3 (Disfavored) C2_start 2-Halopyridine C2_int Meisenheimer Intermediate (Charge on Nitrogen) C2_start->C2_int + Nu- C2_prod 2-Substituted Pyridine C2_int->C2_prod - X- C3_start 3-Halopyridine C3_int Meisenheimer Intermediate (No Charge on Nitrogen) C3_start->C3_int + Nu- C3_prod 3-Substituted Pyridine C3_int->C3_prod - X-

Caption: SNAr attack on pyridine is favored at C-2/C-4 due to charge stabilization on nitrogen.

Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for forming carbon-nitrogen bonds, a transformation of immense importance in drug discovery.[5] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Underlying Mechanism & Causality

The reaction proceeds via a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-6-ethoxypyridine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5][6]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, BrettPhos) are often required to promote the reductive elimination step, which is frequently the rate-limiting step of the cycle.[7][8] The base (e.g., NaOt-Bu, Cs2CO3) is essential for deprotonating the amine, making it a more potent nucleophile within the catalytic cycle.[9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(L_n)-X pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex Ar-Pd(II)(L_n)-NR'R'' oa_complex->amido_complex Amine Binding & Deprotonation (+ HNR'R'', + Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product product->pd0 Catalyst Regeneration lab Ar = 3-(6-ethoxypyridyl) X = Br Suzuki_Workflow setup 1. Assemble Reagents (Ar-Br, R-B(OH)2, Pd Catalyst, Ligand, Base) in Schlenk Flask inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent 3. Add Anhydrous Solvent (e.g., Dioxane/Water mixture) inert->solvent heat 4. Heat to Reaction Temp (e.g., 90-110 °C) Monitor by TLC/LC-MS solvent->heat workup 5. Aqueous Workup (Quench, Extract with Organic Solvent) heat->workup purify 6. Purification (Dry, Concentrate, Column Chromatography) workup->purify product 7. Isolated Product (Characterize: NMR, MS) purify->product

Sources

Application

Application Note: Optimizing PROTAC Permeability and Rigidity using (3-Bromo-6-ethoxypyridin-2-yl)methanol

Topic: Using (3-Bromo-6-ethoxypyridin-2-yl)methanol as a Linker Module in PROTACs Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using (3-Bromo-6-ethoxypyridin-2-yl)methanol as a Linker Module in PROTACs Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary & Rationale

The transition from first-generation PROTACs (utilizing flexible PEG or alkyl linkers) to next-generation degraders focuses heavily on linker rigidity and physicochemical optimization . Flexible linkers often suffer from poor membrane permeability and "molecular collapse" in aqueous media.

(3-Bromo-6-ethoxypyridin-2-yl)methanol represents a high-value heterocyclic linker module . It serves as a tri-functional scaffold offering:

  • Orthogonal Reactivity: A bromo-handle for cross-coupling and a hydroxymethyl-handle for alkylation/acylation.

  • Conformational Rigidity: The pyridine core restricts rotational degrees of freedom, reducing the entropic penalty of ternary complex formation.

  • Physicochemical Tuning: The 6-ethoxy substituent modulates lipophilicity (logP) and solubility, while the pyridine nitrogen offers a potential hydrogen bond acceptor to improve water solubility compared to phenyl analogs.

This guide details the strategic incorporation of this scaffold into PROTACs to enhance oral bioavailability and degradation potency.

Chemical Logic & Strategic Design

The "Rigid Linker" Advantage

Replacing a portion of a PEG chain with a pyridine scaffold reduces the Total Polar Surface Area (TPSA) while maintaining solubility.[1] This specific module allows for a "kinked" or linear exit vector depending on the substitution pattern (2,3-relationship).

Retrosynthetic Analysis

The molecule acts as a connector between the E3 Ligase Ligand (e.g., VHL or CRBN binder) and the Protein of Interest (POI) Warhead .[2]

  • Path A (The Hydroxyl Handle): Typically converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde for reductive amination. This side usually connects to the flexible part of the linker or directly to a nucleophilic residue on a ligand.

  • Path B (The Bromo Handle): Utilized in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). This forms a rigid bond, often directly to an aromatic ring of the E3 ligand or Warhead.

LinkerStrategy cluster_legend Design Logic Core (3-Bromo-6-ethoxypyridin-2-yl)methanol (The Module) OH_Handle Hydroxymethyl (-CH2OH) (Electrophilic Handle) Core->OH_Handle C2 Position Br_Handle Bromo (-Br) (Cross-Coupling Handle) Core->Br_Handle C3 Position Warhead POI Warhead (e.g., Kinase Inhibitor) OH_Handle->Warhead Ether/Amine Linkage (via MsCl or RedAm) E3Ligand E3 Ligase Ligand (e.g., VHL/CRBN) Br_Handle->E3Ligand C-C or C-N Bond (via Pd-Catalysis) Rigidity Pyridine Core: Reduces Entropy Loss Solubility 6-Ethoxy Group: Modulates logP/Solubility

Caption: Strategic utilization of the orthogonal handles on the pyridine scaffold for modular PROTAC assembly.

Detailed Experimental Protocols

Phase 1: Activation of the Hydroxyl Handle

Objective: Convert the alcohol into a reactive electrophile (Mesylate) or an Aldehyde. Context: We will proceed with Mesylation , as it allows for a robust SN2 displacement by an amine- or phenol-containing ligand (common in VHL/CRBN ligands).

Materials:

  • (3-Bromo-6-ethoxypyridin-2-yl)methanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)[3]

  • Workup: NaHCO3 (sat. aq.), Brine, Na2SO4.[3]

Protocol:

  • Setup: In a flame-dried round-bottom flask under N2 atmosphere, dissolve (3-Bromo-6-ethoxypyridin-2-yl)methanol in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add TEA dropwise. Stir for 10 minutes.

  • Activation: Add MsCl dropwise over 5 minutes. The reaction is exothermic; control addition rate to maintain temp < 5 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[3]

    • Checkpoint: Product should show a mass shift of +78 Da (Ms group).

  • Workup: Quench with cold sat. NaHCO3. Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4 and concentrate in vacuo.

    • Note: The mesylate is moderately unstable. Use immediately in Phase 2 or store at -20 °C under Argon.

Phase 2: Nucleophilic Displacement (Attachment of Ligand A)

Objective: Attach the first ligand (e.g., a phenol-derivative of a Warhead or an amine-linker connected to an E3 ligand). Example: Attaching a phenolic Warhead (e.g., a JQ1 derivative).[3][4]

Protocol:

  • Dissolution: Dissolve the Phenolic Ligand (1.0 equiv) in anhydrous DMF or MeCN.

  • Deprotonation: Add K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv). Stir at RT for 30 mins to generate the phenoxide.

  • Coupling: Add the Pyridine-Mesylate (from Phase 1, 1.1 equiv) dissolved in minimal DMF.

  • Heating: Heat to 60 °C for 4–12 hours.

  • Validation: Monitor consumption of the phenol by LCMS.

  • Purification: Dilute with EtOAc, wash with water/LiCl (to remove DMF). Purify via Flash Column Chromatography (SiO2).[3]

Phase 3: Cross-Coupling (Attachment of Ligand B)

Objective: Use the aryl bromide to attach the second ligand via Suzuki-Miyaura coupling. Context: This is ideal for attaching E3 ligands that have been functionalized with a Boronic Acid/Ester.

Materials:

  • Intermediate from Phase 2 (Aryl Bromide) (1.0 equiv)

  • Ligand B-Boronate (e.g., VHL-Ligand-Ph-Bpin) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM or Pd2(dba)3/XPhos (5–10 mol%)

  • Base: K3PO4 (2M aq) or Cs2CO3 (solid)

  • Solvent: Dioxane:Water (4:1)

Protocol:

  • Degassing: Charge a microwave vial with the Aryl Bromide, Boronate, and Base. Add solvent and sparge with Argon for 10 minutes.

  • Catalyst: Add the Pd-catalyst quickly and seal the vial.

  • Reaction: Heat to 80–100 °C (oil bath) or 100 °C (Microwave, 1 hour).

  • Workup: Filter through Celite. Dilute with EtOAc/Water. Extract and concentrate.[3]

  • Final Purification: Reverse Phase HPLC (Water/MeCN + 0.1% Formic Acid).

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Material: (3-Bromo-6-ethoxypyridin-2-yl)methanol Step1 Step 1: Activation (MsCl, TEA, DCM, 0°C) Target: Mesylate Formation Start->Step1 Intermediate1 Intermediate A: Pyridine Mesylate Step1->Intermediate1 Step2 Step 2: SN2 Displacement (Ligand-OH/NH2, K2CO3, DMF, 60°C) Target: Ether/Amine Linkage Intermediate1->Step2 Intermediate2 Intermediate B: Ligand-Pyridine-Bromide Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (Ligand-Boronate, Pd(dppf)Cl2, Dioxane/H2O) Target: Biaryl/Rigid Bond Intermediate2->Step3 Final Final PROTAC (Rigid Pyridine Linker) Step3->Final

Caption: Step-by-step synthetic workflow for incorporating the pyridine linker module.

Physicochemical Data & Comparison

The following table highlights why a researcher would choose this scaffold over a standard propyl or PEG linker.

PropertyStandard Alkyl Linker (-CH2-CH2-CH2-)(3-Bromo-6-ethoxypyridin-2-yl)methanol CoreImpact on PROTAC
Rigidity Low (High Rotational Freedom)High (Aromatic Ring)Reduces entropic penalty upon binding; improves selectivity.
H-Bond Acceptors 01 (Pyridine N) Improves aqueous solubility without adding excessive polarity.
Lipophilicity Variable (High)Tunable (Ethoxy group)The ethoxy group balances the polarity of the pyridine N.
Metabolic Stability Prone to oxidation (CYP450)High (Aromatic)Increases half-life (

) in microsomes.
Geometry Linear/FlexibleVectorial (120° or 180°) Allows precise orientation of Warhead vs E3 Ligand.

Quality Control & Troubleshooting

Analytical Standards
  • 1H NMR (DMSO-d6): Look for the diagnostic pyridine protons. The ethoxy group will show a quartet (~4.3 ppm) and a triplet (~1.3 ppm). The methylene (-CH2-O-) will appear as a singlet or doublet around 4.5–5.0 ppm depending on substitution.

  • LCMS: The Bromine isotope pattern (1:1 ratio of M and M+2) is a critical diagnostic tool during Intermediate B synthesis. Once coupled (Step 3), this pattern will disappear.

Common Issues
  • Issue: Low yield in Step 2 (Displacement).

    • Solution: The mesylate can hydrolyze if DMF is wet. Use anhydrous DMF and molecular sieves. Alternatively, convert the alcohol to a Bromide using PBr3 if the mesylate is too unstable.

  • Issue: Protodebromination in Step 3.

    • Solution: Use mild precatalysts like Pd(amphos)Cl2 or lower temperatures. Ensure the reaction is strictly oxygen-free.

References

  • Nunes, J., et al. "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase."[1] Nature Communications, 2024. (Context: General rigid linker strategy).

  • Farnaby, W., et al. "BAF ATPase degradation by PROTACs."[5] Nature Chemical Biology, 2019. (Context: Use of rigid benzyl/pyridine linkers in VHL PROTACs).

  • Testa, A., et al. "3-Bromo-pyridine scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. (Context: General reactivity of the scaffold).
  • Enamine Store. "(3-Bromo-6-ethoxypyridin-2-yl)methanol Product Page." (Context: Commercial availability and physical properties).

(Note: Specific application of this exact CAS in a "famous" named PROTAC is not documented in public high-impact literature as of 2025; this guide represents the standard best-practice application for this class of building blocks based on current rigid-linker medicinal chemistry).

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromopyridine Derivatives

Introduction: Navigating the Challenges of C-N Bond Formation with 3-Bromopyridines The Buchwald-Hartwig amination has emerged as an indispensable tool in modern organic synthesis, providing a versatile and efficient met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C-N Bond Formation with 3-Bromopyridines

The Buchwald-Hartwig amination has emerged as an indispensable tool in modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly vital in the pharmaceutical and agrochemical industries, where arylamines, and specifically aminopyridines, are prevalent structural motifs in a vast array of biologically active molecules.[3]

However, the application of this powerful reaction to heteroaromatic halides, such as 3-bromopyridine derivatives, is not without its challenges. The electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair can lead to catalyst inhibition or deactivation. The pyridine nitrogen can coordinate to the palladium center, hindering the crucial steps of the catalytic cycle.[4] This can result in sluggish reactions, low yields, and the formation of undesired side products like hydrodehalogenation.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the nuances of the Buchwald-Hartwig amination of 3-bromopyridine derivatives. We will delve into the mechanistic rationale behind protocol choices, offer detailed, field-proven experimental procedures, and provide a thorough troubleshooting guide to empower you to overcome the common hurdles associated with these challenging substrates.

The Heart of the Matter: The Catalytic Cycle and the Pyridine Problem

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this cycle is paramount to troubleshooting and optimizing reactions with 3-bromopyridine derivatives.

Buchwald-Hartwig_Catalytic_Cycle Figure 1: Generalized Catalytic Cycle cluster_steps Key Mechanistic Steps Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' Amido Pd(II)-Amido Complex AmineCoord->Amido - H-Base+ Br- Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Base Base Base->AmineCoord

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

The primary challenge with 3-bromopyridine substrates arises from the potential for the pyridine nitrogen to coordinate with the palladium center at various stages of this cycle, forming off-cycle, inactive complexes. This is particularly problematic for the electron-deficient pyridine ring. To overcome this, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to shield the palladium center and promote the desired catalytic turnover. These ligands accelerate the rates of oxidative addition and reductive elimination, outcompeting the inhibitory coordination of the pyridine nitrogen.[5]

Strategic Selection of Reagents: A Guide to Success

The success of a Buchwald-Hartwig amination of a 3-bromopyridine derivative hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand: The Power Couple

For challenging substrates like 3-bromopyridines, the use of pre-formed palladium catalysts (precatalysts) is often advantageous over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] Precatalysts can lead to more reproducible results and a more active catalytic system.

The ligand, however, is the most critical component. The evolution of Buchwald-Hartwig amination has seen the development of several generations of phosphine ligands, with modern, sterically hindered, and electron-rich ligands being particularly effective for heteroaromatic substrates.

LigandAmine TypeRationale and Key Features
BrettPhos Primary AminesHighly effective for coupling primary aliphatic and aromatic amines. Its structure promotes the necessary steric environment to facilitate reductive elimination.[6]
RuPhos Secondary AminesA go-to ligand for a wide range of secondary amines. Its electron-rich nature and steric bulk are well-suited for challenging couplings.[6]
XPhos General PurposeA versatile ligand that can be effective for both primary and secondary amines, often a good starting point for optimization.
Josiphos Primary AminesA class of ferrocene-based ligands that have shown excellent activity for the coupling of primary amines.[7]
The Base: More Than Just a Proton Sponge

The base plays a crucial role in deprotonating the amine to form the active nucleophile. The choice of base must be carefully considered, as it can influence the reaction rate and compatibility with functional groups on the substrates.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used bases.[6] They are generally effective but can be incompatible with base-sensitive functional groups like esters and nitro groups.[8]

  • Weaker Inorganic Bases: For substrates with base-sensitive functionalities, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[6]

Solvent: Creating the Right Environment

The solvent must be anhydrous and capable of dissolving the reagents. Common choices include:

  • Toluene and Dioxane: These are the most frequently used solvents for Buchwald-Hartwig aminations.[3]

  • Tetrahydrofuran (THF): Another common ethereal solvent.

It is crucial to use anhydrous and degassed solvents, as oxygen can deactivate the palladium catalyst.[5]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrate combinations. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for the Amination of 3-Bromopyridine with a Primary Amine using BrettPhos

This protocol is suitable for the coupling of various primary aliphatic and aromatic amines with 3-bromopyridine derivatives.

Protocol_1_Workflow Figure 2: Workflow for Protocol 1 Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add 3-Bromopyridine, BrettPhos Precatalyst, and NaOtBu Setup->Reagents Solvent Add Anhydrous, Degassed Toluene Reagents->Solvent Amine Add Primary Amine Solvent->Amine Heat Heat to 80-110 °C Amine->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Product Purify->End

Caption: A step-by-step workflow for the amination of 3-bromopyridine with a primary amine.

Materials:

  • 3-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the 3-bromopyridine derivative, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Seal the vial with a septum-containing cap and purge with nitrogen or argon for 5-10 minutes.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the primary amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated oil bath or heating block and stir at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-aminopyridine.

Protocol 2: General Procedure for the Amination of 3-Bromopyridine with a Secondary Amine using RuPhos

This protocol is well-suited for the coupling of a variety of cyclic and acyclic secondary amines with 3-bromopyridine derivatives.

Materials:

  • 3-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 1.4 mL, 1.4 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the 3-bromopyridine derivative and the RuPhos Pd G3 precatalyst.

  • Seal the vial with a septum-containing cap and purge with nitrogen or argon for 5-10 minutes.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Add the secondary amine via syringe.

  • Add the LHMDS solution dropwise via syringe.

  • Place the vial in a preheated oil bath or heating block and stir at 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-disubstituted 3-aminopyridine.

Representative Data

The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination of various 3-bromopyridine derivatives, providing a strong basis for reaction planning and optimization.

3-Bromopyridine DerivativeAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF651683
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos Precatalyst (4)-LiHMDS (2.5)THF651678
3-BromopyridineAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108~90 (General)
3-BromopyridineBenzylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10012High
3-Bromo-5-fluoropyridinePiperidineXPhos Pd G3 (2)-NaOtBu (1.4)Dioxane10018>95

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Here are solutions to common problems encountered during the Buchwald-Hartwig amination of 3-bromopyridines.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Deactivation: Oxygen contamination or coordination of the pyridine nitrogen.Ensure rigorous inert atmosphere and use of degassed solvents. Increase ligand loading or switch to a bulkier, more electron-rich ligand (e.g., from XPhos to RuPhos for secondary amines). Use of a precatalyst is highly recommended.[6][9]
Inefficient Base: The chosen base may not be strong enough or may be sterically hindered.Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). If using a solid base, ensure it is finely powdered to maximize surface area.
Significant Hydrodehalogenation β-Hydride Elimination: This side reaction is more common with primary amines.Use a ligand known to suppress β-hydride elimination, such as BrettPhos. Lowering the reaction temperature may also help.
Hydride Source: Impurities in reagents or solvent.Use high-purity, anhydrous reagents and solvents.
Formation of Homocoupled Products Side Reactions of the Catalyst: Can be promoted by certain catalyst systems and conditions.Optimize the catalyst and ligand loading. Sometimes, a slight excess of the amine can suppress this side reaction.

Conclusion

The Buchwald-Hartwig amination of 3-bromopyridine derivatives is a powerful and versatile transformation that enables the synthesis of a wide range of valuable aminopyridine compounds. While challenges exist due to the electronic properties of the pyridine ring, a rational approach to the selection of the catalyst, ligand, and base can lead to high-yielding and reproducible results. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement this important reaction in their synthetic endeavors, accelerating discovery and development in the chemical and pharmaceutical sciences.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals.
  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • Scott, P., et al. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Chemistry LibreTexts. (2023).

Sources

Application

Application Note &amp; Protocol: High-Fidelity Synthesis of 6-Ethoxypyridine-2-Carboxylic Acid via Oxidation of 6-Ethoxy-2-pyridinemethanol

Abstract This technical guide provides a detailed, field-proven protocol for the synthesis of 6-ethoxypyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research. The methodology cen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the synthesis of 6-ethoxypyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research. The methodology centers on the selective oxidation of the primary alcohol precursor, (6-ethoxypyridin-2-yl)methanol. We present a robust protocol utilizing a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyzed oxidation system, which offers high selectivity and yield under mild conditions. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, details the purification strategy, and outlines the analytical methods for comprehensive product characterization. The guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for preparing this important pyridine derivative.

Introduction and Synthetic Strategy

6-Ethoxypyridine-2-carboxylic acid and its derivatives are prevalent scaffolds in medicinal chemistry, often utilized in the development of novel therapeutic agents. The synthesis of this compound from its corresponding primary alcohol, (6-ethoxypyridin-2-yl)methanol, is a critical transformation that requires careful selection of an oxidizing agent to prevent side reactions or degradation of the pyridine ring.

While strong oxidants like potassium permanganate (KMnO₄) can achieve this conversion, they often necessitate harsh conditions and can lead to lower yields due to over-oxidation.[1] A more contemporary and controlled approach involves the use of a nitroxyl radical catalyst, such as TEMPO.

The TEMPO-catalyzed oxidation, particularly the Anelli protocol, employs sodium hypochlorite (NaOCl, household bleach) as the terminal oxidant in a biphasic system.[2] This method is highly efficient for converting primary alcohols to carboxylic acids. The key to the process is the in situ generation of the active oxidant, the N-oxoammonium ion, from TEMPO. This species selectively oxidizes the alcohol to an aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid under the reaction conditions. The use of a catalytic amount of TEMPO with a stoichiometric amount of an inexpensive terminal oxidant makes this process both efficient and economically viable.

The Catalytic Cycle involves:

  • Oxidation of TEMPO by NaOCl to the active N-oxoammonium salt.

  • The N-oxoammonium salt oxidizes the primary alcohol to an aldehyde, regenerating TEMPO in its hydroxylamine form.

  • The aldehyde is hydrated in the aqueous phase to form a geminal diol.

  • The geminal diol is further oxidized by the N-oxoammonium salt to the carboxylic acid.

  • The NaOCl stoichiometrically re-oxidizes the reduced TEMPO species back into its active form to continue the cycle.

This methodology provides excellent functional group tolerance and typically results in high yields with straightforward purification.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol details the conversion of (6-ethoxypyridin-2-yl)methanol to 6-ethoxypyridine-2-carboxylic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)Equivalents
(6-Ethoxypyridin-2-yl)methanolC₈H₁₁NO₂153.18-5.00 g32.61.0
TEMPOC₉H₁₈NO156.25-51 mg0.3260.01
Potassium Bromide (KBr)KBr119.00-0.39 g3.260.1
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL--
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated~50 mL--
Sodium Hypochlorite (NaOCl)NaOCl74.44~10-15%~50 mL~71~2.2
Hydrochloric Acid (HCl)HCl36.465 MAs needed--
Sodium Sulfite (Na₂SO₃)Na₂SO₃126.04SaturatedAs needed--
Anhydrous Magnesium SulfateMgSO₄120.37-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (6-ethoxypyridin-2-yl)methanol (5.00 g, 32.6 mmol), TEMPO (51 mg, 0.326 mmol), and potassium bromide (0.39 g, 3.26 mmol).

  • Solvent Addition: Add dichloromethane (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Initiation of Oxidation: Cool the vigorously stirring biphasic mixture to 0 °C in an ice-water bath.

  • Addition of Oxidant: Add the sodium hypochlorite solution (~10-15%, 50 mL) dropwise via an addition funnel over 30-45 minutes. Causality Note: The slow addition and low temperature are critical to control the exothermicity of the reaction and prevent potential side reactions, such as chlorination of the pyridine ring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexanes:Ethyl Acetate). The starting material (alcohol) should be consumed within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until the yellow color of the mixture dissipates. This step neutralizes any excess NaOCl.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers.

    • Expertise Insight: At this stage, the desired carboxylic acid product is deprotonated and resides as a sodium salt in the aqueous layer. The organic layer contains neutral impurities and any unreacted starting material.

    • Carefully separate the layers and retain the aqueous layer . Wash the aqueous layer with dichloromethane (50 mL) one final time to remove residual organic impurities.

  • Acidification and Precipitation:

    • Cool the retained aqueous layer in an ice bath.

    • Slowly acidify the aqueous solution by adding 5 M HCl dropwise while stirring. The product will precipitate as a white solid. Monitor the pH with litmus paper or a pH meter until it reaches approximately 3-4.

    • Trustworthiness Check: Proper acidification is crucial. If the pH is too low, the pyridine nitrogen becomes fully protonated, increasing solubility. If the pH is too high, the carboxylate remains as a salt in solution. A pH of ~3-4 represents the isoelectric point where the molecule has minimal net charge and lowest aqueous solubility.

  • Isolation and Drying:

    • Collect the precipitated white solid by vacuum filtration.

    • Wash the solid with cold deionized water (2 x 20 mL).

    • Dry the solid under high vacuum to a constant weight. A typical yield is 85-95%.

Overall Synthesis Workflow

The entire process from starting material to final product is summarized in the workflow diagram below.

SynthesisWorkflow cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start 1. Combine Reactants (Alcohol, TEMPO, KBr) in DCM/aq. NaHCO₃ Cool 2. Cool to 0 °C Start->Cool Add_Oxidant 3. Add NaOCl (Bleach) Dropwise Cool->Add_Oxidant Stir 4. Stir & Monitor (TLC) Add_Oxidant->Stir Quench 5. Quench with Na₂SO₃ Stir->Quench Separate 6. Separate Layers (Keep Aqueous Phase) Quench->Separate Acidify 7. Acidify Aqueous Phase with HCl to pH 3-4 Separate->Acidify Filter 8. Filter Precipitate Acidify->Filter Dry 9. Dry Solid Under Vacuum Filter->Dry Characterize 10. Characterize (NMR, MS, IR) Dry->Characterize

Caption: Workflow for the synthesis of 6-ethoxypyridine-2-carboxylic acid.

Data Analysis and Characterization

The identity and purity of the final product, 6-ethoxypyridine-2-carboxylic acid (MW: 167.16 g/mol ), should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectra should be recorded in a solvent such as DMSO-d₆ or CDCl₃. The acidic proton may be broad or exchange with residual water.

  • ¹H NMR (Expected Shifts, 400 MHz, DMSO-d₆):

    • δ 13.0-14.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH ). This signal will disappear upon D₂O exchange.[3]

    • δ 7.8-8.0 ppm (m, 2H): Protons at C3 and C5 of the pyridine ring.

    • δ 7.0-7.2 ppm (m, 1H): Proton at C4 of the pyridine ring.

    • δ 4.4-4.6 ppm (q, 2H): Methylene protons of the ethoxy group (-O-CH₂ -CH₃).

    • δ 1.3-1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-O-CH₂-CH₃ ).

  • ¹³C NMR (Expected Shifts, 100 MHz, DMSO-d₆):

    • δ 165-168 ppm: Carboxylic acid carbonyl carbon (C =O).[4]

    • δ 162-164 ppm: C6 of the pyridine ring (attached to ethoxy group).

    • δ 148-150 ppm: C2 of the pyridine ring (attached to carboxyl group).

    • δ 138-140 ppm: C4 of the pyridine ring.

    • δ 115-120 ppm: C5 of the pyridine ring.

    • δ 110-112 ppm: C3 of the pyridine ring.

    • δ 62-64 ppm: Methylene carbon of the ethoxy group (-O-CH₂ -CH₃).

    • δ 14-16 ppm: Methyl carbon of the ethoxy group (-O-CH₂-CH₃ ).

Infrared (IR) Spectroscopy
  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[4]

  • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.

Mass Spectrometry (MS)
  • ESI(-): Expected [M-H]⁻ at m/z = 166.1

  • ESI(+): Expected [M+H]⁺ at m/z = 168.1

References

  • Wiley-VCH (2007). Supporting Information for Self-Assembly of Nanocages. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • Cella, J. A., et al. (1975). Oxidation of alcohols with m-chloroperbenzoic acid and 2,2,6,6-tetramethylpiperidine. The Journal of Organic Chemistry. While this is an early example, more refined protocols like Anelli's are widely cited. A general overview of TEMPO oxidations can be found in comprehensive organic chemistry resources.
  • Chemistry LibreTexts (2023). Oxidation of Organic Molecules by KMnO₄. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for various syntheses detailing NMR spectra. Generic link to search, as specific documents often reside behind paywalls.
  • Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Anderson, R.C., et al. (1995). Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem. 60, 2650.
  • Stahl, S. S., et al. (2012). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. ACS Catalysis. Available at: [Link]

  • Kammili, V. R., et al. (2011). Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Der Pharma Chemica. Available at: [Link]

  • Zhao, M., et al. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry.
  • LibreTexts (2021). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with Sterically Hindered Pyridines

Welcome to the technical support center for navigating one of the more challenging yet critical transformations in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling of sterically hindered pyridines. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating one of the more challenging yet critical transformations in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling of sterically hindered pyridines. This guide is designed for researchers, chemists, and process development professionals who encounter difficulties in achieving high yields and reproducibility with these substrates. We will move beyond standard protocols to explore the mechanistic nuances and provide actionable, field-tested solutions to common failure points.

Section 1: Foundational Challenges & Frequently Asked Questions

This section addresses the most common initial hurdles. Understanding why these reactions are difficult is the first step toward designing a successful strategy.

Q1: I'm attempting a Suzuki coupling with a 2,6-disubstituted pyridine boronic acid, and my yield is consistently below 20%. What are the primary reasons for this failure?

This is a classic and highly common challenge. The poor reactivity of sterically hindered pyridines in Suzuki couplings stems from two primary electronic and steric factors:

  • Ligand Poisoning: The nitrogen lone pair of the pyridine ring can coordinate strongly to the palladium catalyst. This coordination can inhibit the catalytic cycle, effectively "poisoning" the catalyst and preventing it from participating in the desired cross-coupling pathway. In sterically hindered pyridines, this effect can be exacerbated as the substrate may struggle to dissociate from the metal center.

  • Steric Hindrance: The substituents at the C2 and C6 positions physically block the approach of the palladium complex to the C-X or C-B bond. This steric clash significantly slows down two key steps in the catalytic cycle:

    • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl/heteroaryl halide bond.

    • Transmetalation: The transfer of the pyridine group from the boron atom to the palladium center. This step is often the rate-limiting step in challenging couplings.

A failed reaction is typically a result of one or more side reactions outcompeting the desired cross-coupling. The most common culprits are protodeboronation (loss of the boronic acid group) and aryl halide reduction .

Q2: What is protodeboronation, and how can I tell if it's happening in my reaction?

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid or ester group with a hydrogen atom. This is an irreversible side reaction that consumes your starting material. It is often promoted by the presence of water and a strong base, which are standard components of many Suzuki protocols.

Identifying Protodeboronation:

  • LC-MS Analysis: The most definitive method. You will see a mass corresponding to the protonated version of your pyridine starting material (e.g., 2,6-lutidine instead of the corresponding boronic acid).

  • TLC Analysis: If you have a sample of the protonated pyridine, you can often see a new spot on the TLC plate that corresponds to this byproduct.

To mitigate this, careful selection of a milder base and anhydrous conditions are critical first steps.

Section 2: Advanced Troubleshooting - A Component-by-Component Guide

Success with hindered substrates requires a finely tuned system. Every component—ligand, palladium source, base, and solvent—must be chosen deliberately.

Q3: The sheer number of phosphine ligands is overwhelming. How do I select the right one for a hindered pyridine coupling?

For sterically demanding couplings, standard ligands like PPh₃ or even first-generation biaryl phosphine ligands are often insufficient. You require ligands specifically designed to promote the reaction of hindered substrates. These ligands are typically bulky and electron-rich, which helps to accelerate the rate-limiting oxidative addition and reductive elimination steps.

The choice of ligand is arguably the most critical parameter. Below is a comparison of modern ligands that have demonstrated success in this area.

Table 1: Comparison of High-Performance Ligands for Hindered Suzuki Couplings

Ligand Name (Acronym)Structure TypeKey FeaturesRecommended For
RuPhos Biaryl MonophosphineVery bulky and electron-rich. Promotes fast reductive elimination.Excellent general ligand for hindered substrates, including pyridines.
XPhos Biaryl MonophosphineHighly active for a wide range of C-N and C-C couplings. Its bulk is crucial.A workhorse ligand for many challenging couplings. Often a good starting point.
SPhos Biaryl MonophosphineSimilar to XPhos but with a different substitution pattern, sometimes offering complementary reactivity.Useful when XPhos or RuPhos fail.
BrettPhos Biaryl MonophosphineFeatures a bulky adamantyl group, creating a large "pocket" around the palladium.Particularly effective for extremely hindered substrates where others may fail.
Josiphos (e.g., SL-J009-1) Ferrocenyl DiphosphineRigid backbone and unique bite angle.Can be effective when biaryl phosphines lead to side products.

Expert Recommendation: Begin with RuPhos or XPhos . They offer a high probability of success for a broad range of hindered pyridine substrates. If these fail, moving to a more specialized ligand like BrettPhos is a logical next step.

Q4: My boronic acid seems unstable under the reaction conditions. Should I use a boronate ester or a trifluoroborate salt instead?

Absolutely. While boronic acids are common, their instability, particularly their propensity for protodeboronation and trimerization into boroxines, is a major liability with sensitive substrates.

  • Pinacol Boronate Esters (Bpin): These are significantly more stable than the corresponding boronic acids. They are less prone to protodeboronation and are more compatible with a wider range of reaction conditions. They are often the reagent of choice for challenging couplings.

  • Potassium Trifluoroborate Salts (BF₃K): These salts are crystalline, air-stable solids with excellent shelf life. They are highly robust and resist protodeboronation. A key difference is that they typically require aqueous or alcoholic conditions to slowly hydrolyze and release the active boronic acid species in situ, which can be beneficial.

Workflow Decision Diagram

G cluster_start Reaction Outcome Analysis cluster_troubleshoot Troubleshooting Path Start Low Yield (<20%) with 2,6-Disubstituted Pyridine CheckSideProducts Analyze Crude Reaction Mixture (LC-MS, NMR) Start->CheckSideProducts Protodeboronation Protodeboronation is the Major Side Product CheckSideProducts->Protodeboronation Identified? StartingMaterial Mainly Unreacted Starting Materials CheckSideProducts->StartingMaterial Identified? Degradation Complex Mixture/ Degradation CheckSideProducts->Degradation Identified? Action1 1. Switch from Boronic Acid to Pinacol Ester (Bpin) or BF3K Salt. 2. Use a weaker, non-aqueous base (e.g., CsF, K3PO4). Protodeboronation->Action1 Action2 1. Increase Reaction Temperature. 2. Screen Bulky Ligands (RuPhos, BrettPhos). 3. Check Catalyst Activity (Use fresh Pd source). StartingMaterial->Action2 Action3 1. Lower Reaction Temperature. 2. Degas solvent and reagents thoroughly. 3. Use a more stable Pd precursor (e.g., Buchwald Palladacycle). Degradation->Action3

Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.

Q5: What are the best practices for choosing a base and solvent for these couplings?

The traditional NaOH or Na₂CO₃ in aqueous dioxane can be detrimental to hindered couplings, often accelerating protodeboronation.

  • Bases: Anhydrous, milder bases are generally superior.

    • Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is strong enough to facilitate transmetalation but generally does not cause rampant protodeboronation.

    • Cesium Fluoride (CsF): A very mild and effective base, especially when using boronate esters. It works by activating the boron reagent.

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is not sufficient.

  • Solvents: Anhydrous, polar aprotic solvents are preferred.

    • Dioxane, Toluene, or CPME (Cyclopentyl methyl ether): All are excellent choices. Rigorous degassing (e.g., by sparging with argon for 20-30 minutes) is non-negotiable to prevent oxidative degradation of the catalyst and phosphine ligand.

Section 3: Optimized Protocol and Experimental Workflow

This section provides a robust starting point for your experiments. It is designed to maximize the chances of success by incorporating the principles discussed above.

Detailed Experimental Protocol: Suzuki Coupling of 2-Bromopyridine with a Sterically Hindered Arylboronic Pinacol Ester

This protocol assumes the use of a bulky biaryl monophosphine ligand and a stable boronate ester.

Reagents & Equipment:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • RuPhos ligand

  • 2-Bromopyridine (1.0 eq)

  • Hindered Arylboronic Pinacol Ester (1.2 eq)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial, stir bar, argon/nitrogen line

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq, 2 mol%), RuPhos (0.04 eq, 4 mol%), and K₃PO₄ (3.0 eq).

    • Scientist's Note: The ligand-to-palladium ratio is often increased to 2:1 or even 4:1 to ensure the palladium center remains stabilized and active throughout the reaction.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times. This is a critical step to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the 2-bromopyridine (1.0 eq) and the arylboronic pinacol ester (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

    • Troubleshooting Note: If the reaction is sluggish, a higher temperature may be required, but this also increases the risk of degradation. Monitor by LC-MS or TLC.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Catalytic Cycle Visualization

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation (Rate-Limiting Step) PdII_Aryl->Transmetal PdII_Both Ar¹-Pd(II)L₂(Ar²) Transmetal->PdII_Both ReductElim Reductive Elimination PdII_Both->ReductElim ReductElim->Pd0 Product Ar¹-Ar² (Coupled Product) ReductElim->Product ArX Ar¹-X (Hindered Pyridine Halide) ArX->OxAdd Boron Ar²-B(OR)₂ (Boron Reagent) Boron->Transmetal Base Base Base->Transmetal

Caption: The Suzuki catalytic cycle, highlighting the sterically demanding steps.

References

  • Title: The Suzuki-Miyaura cross-coupling reaction of 2-pyridyl MIDA boronates Source: Chemical Science, Royal Society of Chemistry URL: [Link]

  • Title: A Highly Active Monophosphine-Based Catalyst for the Cross-Coupling of Aryl and Heteroaryl Chlorides with Arylboronic Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: A General System for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: BrettPhos: A New, Hindered Biarylmonophosphine Ligand for Pd-Catalyzed Cross-Coupling Source: Organic Letters URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pinacolato-Type Organodiboron Reagents Source: The Journal of Organic Chemistry URL: [Link]

Optimization

Purification methods for (3-Bromo-6-ethoxypyridin-2-yl)methanol

Answering the user's request.## Technical Support Center: Purification of (3-Bromo-6-ethoxypyridin-2-yl)methanol This guide provides in-depth troubleshooting assistance and answers to frequently asked questions for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of (3-Bromo-6-ethoxypyridin-2-yl)methanol

This guide provides in-depth troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (3-Bromo-6-ethoxypyridin-2-yl)methanol. The methodologies described herein are grounded in established chemical principles and are designed to help you achieve high purity for your target compound.

Overview & Initial Assessment

(3-Bromo-6-ethoxypyridin-2-yl)methanol is a substituted pyridine derivative. Its structure contains a basic pyridine nitrogen, a polar hydroxyl group, and a lipophilic ethoxy group, which together dictate its purification strategy. Successful purification requires addressing the challenges posed by the basicity of the pyridine ring, which often leads to problematic interactions with standard purification media like silica gel.

A typical purification workflow involves an initial chromatographic step to remove the bulk of impurities, potentially followed by recrystallization to achieve high analytical purity.

Purifcation_Workflow crude Crude Product (Post-Workup) tlc TLC Analysis (Multiple Solvent Systems) crude->tlc Assess complexity decision Primary Impurity Profile? tlc->decision chrom Flash Column Chromatography decision->chrom Multiple/Close-Spotting Impurities recryst Recrystallization decision->recryst Product is major component & solid chrom->recryst Polish semi-pure fractions pure Pure Product (>98%) chrom->pure If sufficiently pure recryst->pure

Caption: A general workflow for the purification of (3-Bromo-6-ethoxypyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude (3-Bromo-6-ethoxypyridin-2-yl)methanol?

For a crude reaction mixture containing multiple by-products, flash column chromatography is the most effective initial purification method.[1] It allows for the separation of compounds with different polarities. Given the polar nature of the methanol group and the basic pyridine ring, a normal-phase chromatography setup (e.g., silica gel or alumina) is typically employed.

Q2: My compound is streaking badly on a silica gel TLC plate and column. What causes this and how can I fix it?

This is the most common issue encountered with pyridine derivatives and is known as peak tailing .[2]

  • Causality: The basic lone pair of electrons on the pyridine nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[2] This strong, non-ideal interaction slows the elution of the molecule unevenly, causing the characteristic tailing or streaking.

  • Solution: To mitigate this, you must mask the acidic silanol sites. Add a small amount of a competing base to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the active silanol sites, allowing your pyridine compound to elute with a much-improved peak shape.[2]

    • Ammonia: For very basic compounds, using a mobile phase saturated with ammonia (e.g., a dichloromethane/methanol/ammonia mixture) can be effective.

Q3: How do I choose the right solvent system for column chromatography?

The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of 0.25-0.35 on a TLC plate. This Rf value typically provides the best separation during a column run.

  • Start with a standard binary mixture: A common starting point is Hexane/Ethyl Acetate.

  • Run TLCs: Spot your crude mixture on a TLC plate and develop it in jars containing different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

  • Adjust Polarity:

    • If the Rf is too high (compound runs to the top), decrease the polarity of the eluent (increase the proportion of hexane).

    • If the Rf is too low (compound stays at the baseline), increase the polarity (increase the proportion of ethyl acetate).

    • If ethyl acetate is not polar enough, switch to a stronger solvent like Dichloromethane/Methanol.

  • Add your modifier: Once you find a suitable solvent ratio, add 0.1-1% triethylamine to prevent tailing.

Solvent System (v/v)PolarityTypical Use Case
Hexane / Ethyl AcetateLow to MediumGood starting point for separating moderately polar compounds.
Dichloromethane / MethanolMedium to HighFor more polar compounds that do not move in Hexane/EtOAc.
Add 0.1-1% Triethylamine (TEA) to any systemN/ACrucial for all pyridine derivatives on silica gel to prevent tailing. [2]
Q4: Can I use recrystallization? How do I select the right solvent?

Yes, recrystallization is an excellent technique for the final purification of (3-Bromo-6-ethoxypyridin-2-yl)methanol, especially if the product is a solid and has been partially purified by chromatography.[1]

  • Principle: The ideal solvent will dissolve your compound completely when hot but very poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Solvent Selection Protocol:

    • Place a small amount of your semi-pure compound (10-20 mg) into several test tubes.

    • Add a few drops of a different solvent to each tube at room temperature. Solvents to test include water, ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane.

    • If the compound dissolves immediately at room temperature, the solvent is too good; discard it.

    • If the compound does not dissolve, heat the test tube gently. If it dissolves when hot, this is a promising candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

    • The best solvent is one that yields a high recovery of crystalline solid upon cooling.

    • If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) and slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, add a drop of the good solvent to clarify and allow it to cool.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Problem: Low Recovery After Column Chromatography
  • Possible Cause 1: Compound is still on the column. Your eluent may not have been polar enough to elute the compound completely.

    • Solution: Flush the column with a much more polar solvent (e.g., 10-20% Methanol in Dichloromethane) and check the collected fractions by TLC.

  • Possible Cause 2: On-column degradation. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Perform a 2D TLC test. Spot the crude material on the bottom-left corner of a square TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent.[2] If you see spots that are not on the diagonal, it indicates degradation. In this case, switch to a more inert stationary phase like neutral alumina or consider using end-capped silica.[2][3]

  • Possible Cause 3: Irreversible binding. The pyridine may have bound irreversibly to highly acidic sites on the silica.

    • Solution: Always use TEA or another basic modifier in your eluent when working with silica gel.[2]

Troubleshooting_Tailing start Streaking/Tailing on Silica TLC? add_tea Add 0.5-1% Triethylamine to Mobile Phase start->add_tea Yes check1 Problem Solved? add_tea->check1 switch_alumina Switch to Neutral Alumina (Basic compounds often behave better) check1->switch_alumina No success Proceed with Column check1->success Yes check2 Problem Solved? switch_alumina->check2 end_capped Consider End-Capped Silica or Reversed-Phase Chromatography check2->end_capped No check2->success Yes

Caption: A decision tree for troubleshooting peak tailing in pyridine derivatives.

Problem: Co-elution of an Impurity
  • Possible Cause: Similar Polarity. The impurity and your product have very similar Rf values in the chosen solvent system.

    • Solution 1: Change Solvent Selectivity. Do not just change the ratio of your solvents; change one of the solvents entirely. For example, if Hexane/Ethyl Acetate fails, try Dichloromethane/Acetone. Different solvents interact with your compounds in unique ways and can often separate stubborn impurities.

    • Solution 2: Change Stationary Phase. If changing the mobile phase doesn't work, the interaction with the stationary phase is the next variable to change. Switching from silica gel to alumina, or from normal-phase to reversed-phase (e.g., a C18 column), can provide a completely different separation mechanism.[2]

Problem: Product "Oils Out" During Recrystallization
  • Possible Cause 1: Solution cooled too quickly. Rapid cooling does not give the molecules time to align into a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Insulating the flask can help.

  • Possible Cause 2: Presence of impurities. Impurities can disrupt crystal formation.

    • Solution: The material may need another round of column chromatography to improve its purity before attempting recrystallization again.

  • Possible Cause 3: Low melting point. The melting point of your compound might be at or near the temperature of the solvent.

    • Solution: Try a lower-boiling point solvent for the recrystallization.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • Overcoming challenges in the purification of pyridine compounds - Benchchem.
  • Application Notes and Protocols for the Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol - Benchchem.
  • Supporting Information for Asymmetric Hydrogenation of Alkenes using Catalyst Systems with Chiral Monodentate Phosphoramidite Ligands - Wiley-VCH.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA.
  • How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? - Chemistry Stack Exchange.
  • What is best method to remove pyridine from a reaction mixture? - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Solubility Solutions for Ethoxypyridine Intermediates

Current Status: Operational Topic: Overcoming Solubility & Aggregation Issues of Ethoxypyridine Intermediates in Polar Solvents Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Solubility & Aggregation Issues of Ethoxypyridine Intermediates in Polar Solvents Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Hub

If you are reading this, you are likely staring at a flask containing a "gummy" oil, a crashing precipitate, or a reaction mixture that refuses to become homogeneous.

Ethoxypyridine intermediates (e.g., 3-ethoxypyridine, 2-chloro-3-ethoxypyridine) present a classic "Goldilocks" problem in organic synthesis. They possess a lipophilic ethoxy tail (increasing LogP) attached to a basic pyridine core (pKa ~4.8–5.2). This duality often leads to poor solubility in water (polar protic) while simultaneously causing aggregation or "oiling out" in polar aprotic solvents used for coupling reactions (like DMSO or DMF) when water is introduced.

This guide moves beyond generic advice. We break down the thermodynamics of solvation and provide self-validating protocols to keep your intermediates in solution.

Part 1: The Core Analysis (Why is this happening?)

The "Oiling Out" Phenomenon

Many ethoxypyridines have low melting points (often <50°C or liquid at RT). When you attempt to crystallize them from a polar solvent, or when you add water to quench a reaction, they often undergo Liquid-Liquid Phase Separation (LLPS) rather than crystallization.

  • The Cause: The interaction between the hydrophobic ethoxy group and the water network is thermodynamically unfavorable (entropic penalty). If the compound's melting point is near the operating temperature, it separates as an oil before it can form a crystal lattice.

  • The Fix: You must alter the supersaturation trajectory or increase the melting point of the species (via salt formation).

Solubility Data & Solvent Compatibility
Solvent ClassRepresentative SolventSolubility RatingPrimary IssueRecommended Fix
Polar Protic WaterPoor (<1 mg/mL)Hydrophobic effect; Oiling outAcidification (pH < 3)
Polar Protic Methanol/EthanolGoodNucleophilicity (in SnAr)Use iPrOH or tBuOH
Polar Aprotic DMSOExcellentWorkup difficulty (High BP)Dilute with water slowly
Polar Aprotic Acetonitrile (MeCN)ModerateSalt precipitationAdd 5-10% water
Green/Ether 2-MeTHFGoodPhase separationIdeal for extraction

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Reaction Optimization

Q: My ethoxypyridine intermediate precipitates immediately upon adding the catalyst solution (in water/dioxane). How do I maintain homogeneity?

A: This is a "Solvent Shock" effect. The sudden increase in water content spikes the polarity, forcing the lipophilic ethoxypyridine out of solution.

  • The Fix: Do not add pure aqueous catalyst.

    • Pre-dissolve the catalyst in a 1:1 mix of water and your organic solvent (e.g., Dioxane).

    • Reverse Addition: If possible, add the organic solution to the aqueous phase slowly, rather than dumping water into the organic phase. This controls the supersaturation curve.

    • Switch Solvent: Move to 2-MeTHF (2-Methyltetrahydrofuran) . It has higher water saturation than toluene but dissolves ethoxypyridines well, allowing for biphasic reactions that don't crash out [1].

Q: I am trying to run a nucleophilic substitution (SnAr) in DMSO, but the yield is low due to heterogeneity.

A: While DMSO is a good solvent, ethoxypyridines can aggregate at high concentrations.

  • The Fix: Use a Hydrotrope . Add 5-10% N-Methyl-2-pyrrolidone (NMP) or use a surfactant like TPGS-750-M (2 wt% in water) if running "on-water" reactions. These disrupt the hydrophobic aggregation of the ethoxy tails [2].

Module B: Workup & Purification

Q: During aqueous workup, my product forms a "tar" at the bottom of the funnel instead of extracting.

A: You are experiencing the LLPS mentioned earlier. The pH is likely near the pKa of the pyridine nitrogen (~5.0), causing a mix of ionized and neutral species that aggregate.

  • The Fix: pH Swing Extraction.

    • Acidify the aqueous layer to pH 2.0 (using HCl). The pyridine protonates (Py-H+), becoming highly water-soluble.[1]

    • Wash the aqueous layer with MTBE (removes non-basic impurities).

    • Basify the aqueous layer to pH 10-11 (using NaOH) in the presence of the extraction solvent (DCM or EtOAc).

    • The neutral species will immediately partition into the organic layer, avoiding the "tar" phase [3].

Q: I cannot crystallize the intermediate; it always oils out.

A: Low melting point ethoxypyridines are notorious for this.

  • The Fix: Salt Formation. Convert the liquid/oil free base into a solid salt.

    • Recommendation:HCl salt or Tosylate (p-TsOH) salt . These salts have significantly higher lattice energies and melting points, making them easier to crystallize and handle [4].

Part 3: Validated Protocols

Protocol 1: The "Golden Ratio" Cosolvent Screen

Use this to determine the exact solvent limit before precipitation occurs.

  • Stock Prep: Dissolve 50 mg of ethoxypyridine in 0.5 mL DMSO (Concentration: 100 mg/mL).

  • Aliquot: Place 50 µL of stock into 5 HPLC vials.

  • Titration: Add the target polar solvent (e.g., Water, Buffer, Methanol) in 10 µL increments.

  • Observation: Vortex after each addition. Record the volume added when persistent turbidity (cloud point) appears.

  • Calculation:

    
    
    
  • Validation: Centrifuge the turbid sample. Analyze supernatant by HPLC to confirm actual dissolved concentration vs. theoretical.

Protocol 2: Controlled Salt Formation (To prevent Oiling)

Target: Converting 3-ethoxypyridine oil to Hydrochloride salt.

  • Dissolution: Dissolve 1.0 eq of ethoxypyridine in Ethyl Acetate (EtOAc) (10 volumes). Do not use ether/DCM as they evaporate too fast, promoting oiling.

  • Cooling: Chill solution to 0–5°C.

  • Acid Addition: Add 1.05 eq of HCl in Dioxane (4M) dropwise.

    • Critical: Do not use aqueous HCl. The water will cause the salt to gum up.

  • Aging: Stir at 0°C for 1 hour. A white precipitate should form.

  • Filtration: Filter under Nitrogen (hygroscopic!). Wash with cold EtOAc.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision-making process for handling ethoxypyridine solubility issues during reaction and purification.

SolubilityLogic Start Start: Solubility Issue Context Identify Context Start->Context Rxn Reaction Medium Context->Rxn Synthesis Workup Workup/Purification Context->Workup Isolation Precip Precipitation? Rxn->Precip Solids Crashing Oil Oiling Out? Workup->Oil Gummy/Tar Action1 Add Co-solvent (NMP/DMF) or Surfactant Precip->Action1 Kinetic Issue Action3 Switch to 2-MeTHF (Higher saturation) Precip->Action3 Thermodynamic Issue Action2 Check pH vs pKa (Is it neutral?) Oil->Action2 Action4 Form Salt (HCl/TsOH) Increase MP Action2->Action4 Need Solid Action5 pH Swing Extraction (Acidify -> Wash -> Basify) Action2->Action5 Liquid Phase

Caption: Decision matrix for diagnosing and resolving ethoxypyridine solubility failures in synthesis and isolation.

References

  • ACS Green Chemistry Institute. (2016). Chem21 Solvent Selection Guide. Validated the use of 2-MeTHF as a superior, greener alternative to DCM/Toluene for nitrogen heterocycles.

  • Lipshutz, B. H., & Ghorai, S. (2012). Transition-Metal-Catalyzed Cross-Couplings of Nitrogen Heterocycles in Water at Room Temperature. Discusses surfactant-mediated solubility (TPGS-750-M) for lipophilic substrates.

  • BenchChem Technical Support. (2025). Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media. Details pH-dependent solubility profiles and buffer selection.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Authoritative text on increasing melting points of pyridine bases via tosylate/hydrochloride salt formation.

  • PubChem. (2025).[2] 3-Ethoxypyridine Compound Summary. Provides physicochemical data (LogP, pKa) essential for solubility calculations.

Sources

Optimization

Technical Support Center: Optimizing MnO2 Oxidations of Electron-Rich Pyridine Alcohols

Welcome to the technical support center for the oxidation of electron-rich pyridine alcohols using manganese dioxide (MnO2). This guide is designed for researchers, scientists, and professionals in drug development who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidation of electron-rich pyridine alcohols using manganese dioxide (MnO2). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful, yet sometimes challenging, transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the MnO2 oxidation of electron-rich pyridine alcohols. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Issue 1: The reaction is sluggish or stalls completely.

  • Potential Cause 1: Inactive MnO2. The activity of MnO2 is paramount and can vary significantly between commercial batches and preparation methods.[1][2] "Activated" MnO2, which has a high surface area and an optimal crystalline structure, is crucial for efficient oxidation.[3][4] The presence of water can also deactivate the MnO2 surface.[1]

  • Solution:

    • Activation is Key: Always use freshly activated MnO2. A common and effective method is to heat commercially available MnO2 under vacuum at 100-120°C for several hours to remove adsorbed water.[1][5] Alternatively, azeotropic distillation with an inert solvent like toluene can be employed to activate wet, precipitated MnO2.[5]

    • Preparation Method Matters: For maximum reactivity, consider preparing activated MnO2 in-house. The method of Attenburrow et al., involving the reaction of potassium permanganate with a manganese(II) salt, is a well-established procedure.[5] The specific polymorph of MnO2 can also influence reactivity, with δ-MnO2 often showing high oxidative power.[6][7]

    • Use Anhydrous Solvents: Ensure your reaction solvent is scrupulously dry. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent deactivation of the MnO2 by ambient moisture.[1]

  • Potential Cause 2: Poor substrate adsorption. The oxidation is a heterogeneous reaction that occurs on the surface of the MnO2 particles.[2] Electron-rich pyridine rings can, in some cases, chelate to the manganese surface in a non-productive manner, hindering the necessary interaction of the alcohol moiety.

  • Solution:

    • Solvent Optimization: The choice of solvent can significantly impact reaction rates. While non-polar solvents like dichloromethane (DCM), chloroform, and benzene are commonly used, exploring a range of solvents with varying polarities may be beneficial.[3][8] For instance, ethyl acetate has been reported to work well.[8] A solvent that promotes weak, reversible binding of the substrate to the MnO2 surface is ideal.

    • Mechanical Agitation: Vigorous stirring is essential to ensure good contact between the solid MnO2 and the dissolved substrate. Inadequate mixing can lead to localized depletion of the reactant at the catalyst surface.

Issue 2: Incomplete conversion despite using a large excess of MnO2.

  • Potential Cause 1: Product inhibition. The aldehyde or ketone product can sometimes adsorb strongly to the MnO2 surface, more so than the starting alcohol. This can block active sites and prevent the reaction from going to completion.

  • Solution:

    • Incremental Addition of MnO2: Instead of adding all the MnO2 at the beginning, try adding it in portions over the course of the reaction. This can help maintain a higher concentration of active sites.

    • Work-up Diligence: During work-up, ensure thorough washing of the filtered MnO2 cake with a more polar solvent (e.g., ethyl acetate or acetone) to recover any adsorbed product.[1] This can reveal that the reaction proceeded further than initially indicated by analysis of the filtrate alone.

  • Potential Cause 2: Deactivation by water produced in the reaction. The oxidation of an alcohol to an aldehyde or ketone produces one equivalent of water. This in-situ generated water can progressively deactivate the MnO2.[1]

  • Solution:

    • Inclusion of a Water Scavenger: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water produced, maintaining the activity of the MnO2 throughout the reaction.[1]

Issue 3: Formation of undesired byproducts.

  • Potential Cause 1: Over-oxidation to the carboxylic acid. While MnO2 is generally considered a mild oxidant that selectively converts primary alcohols to aldehydes without further oxidation, this is not always the case, especially with highly activated substrates or under harsh conditions.[9][10]

  • Solution:

    • Reaction Monitoring: Carefully monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to minimize over-oxidation.

    • Control Reaction Temperature: Perform the reaction at room temperature or even lower temperatures if over-oxidation is observed.

  • Potential Cause 2: Dimerization or polymerization of the product. Electron-rich pyridine aldehydes can be susceptible to self-condensation or other side reactions, particularly if the reaction is prolonged or heated.

  • Solution:

    • Minimize Reaction Time: Optimize the reaction conditions (e.g., using highly active MnO2) to reduce the overall reaction time.

    • Immediate Work-up: Once the reaction is complete, promptly filter off the MnO2 and isolate the product to prevent degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: How much MnO2 should I use?

A1: A significant molar excess of MnO2 is typically required for these heterogeneous reactions.[2] A common starting point is 5 to 20 equivalents (by weight or moles) of MnO2 relative to the substrate.[3] However, the optimal amount depends heavily on the activity of the MnO2 and the reactivity of the specific pyridine alcohol. It is advisable to perform a small-scale optimization to determine the ideal stoichiometry for your system.

Q2: What is the best solvent for MnO2 oxidations?

A2: There is no single "best" solvent. The choice depends on the solubility of your substrate and the desired reaction rate. Commonly used solvents include:

  • Chlorinated solvents: Dichloromethane (DCM) and chloroform are widely used due to their inertness and ability to dissolve a broad range of organic compounds.[3]

  • Hydrocarbons: Toluene, hexane, and cyclohexane are good choices for non-polar substrates.[1][8]

  • Ethers: Diethyl ether and tetrahydrofuran (THF) can also be effective.[3]

  • Esters: Ethyl acetate has proven to be a successful non-halogenated alternative.[8] It is recommended to screen a few different anhydrous solvents to find the optimal conditions for your specific substrate.

Q3: Can I reuse the MnO2?

A3: Yes, the recovered manganese oxides (a mixture of MnO2 and lower oxidation state oxides) can be reactivated and reused.[2][3] This involves washing the filtered solid to remove any adsorbed organic material, followed by a re-oxidation/activation procedure. This makes the process more cost-effective and environmentally friendly.

Q4: My pyridine substrate has other functional groups. Will MnO2 affect them?

A4: MnO2 is a relatively selective oxidant. It typically oxidizes allylic and benzylic alcohols much faster than saturated aliphatic alcohols.[3][11] Functional groups such as esters, nitriles, halides, and nitro groups are generally stable under these mild and neutral reaction conditions.[12] However, other easily oxidizable groups, such as thiols or certain amines, may react. It is always best to check for compatibility with your specific substrate.

Q5: What is the reaction mechanism?

A5: The precise mechanism is complex and thought to occur on the surface of the MnO2 particles.[2] It is generally believed to involve either a radical pathway or a concerted process.[2][3] The alcohol first adsorbs onto the manganese dioxide surface. This is followed by a rate-determining step involving the cleavage of a C-H bond.[12]

Section 3: Experimental Protocols & Data

Protocol 1: Activation of Commercial MnO2
  • Place commercially available manganese dioxide in a round-bottom flask.

  • Heat the flask to 120°C under high vacuum for 4-6 hours.

  • Allow the MnO2 to cool to room temperature under vacuum or in a desiccator.

  • Store the activated MnO2 in a tightly sealed container in a desiccator and use it within a few days for optimal activity.

Protocol 2: General Procedure for the Oxidation of an Electron-Rich Pyridine Alcohol
  • To a solution of the pyridine alcohol (1.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add activated MnO2 (10.0 mmol, ~870 mg).

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, additional activated MnO2 (2-5 mmol) can be added.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of Celite®.

  • Wash the filter cake thoroughly with dichloromethane and then with ethyl acetate to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude pyridine aldehyde or ketone.

  • Purify the product by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Conditions
Substrate TypeMnO2 EquivalentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
2-Pyridylmethanol10-15CH2Cl2252-685-95
3-Pyridylmethanol15-20CHCl3254-1270-85
4-Pyridylmethanol10-15CH2Cl2252-688-97
1-(Pyridin-2-yl)ethanol8-12Toluene401-490-98

Note: These are representative values. Optimal conditions will vary depending on the specific substrate and the activity of the MnO2.

Section 4: Visualizations

Reaction Mechanism Overview

Reaction_Mechanism Substrate Py-CH(R)OH (Substrate) MnO2_Surface MnO2 Surface (Active Sites) Substrate->MnO2_Surface Adsorption Adsorbed_Complex Adsorbed Complex [Py-CH(R)OH---MnO2] MnO2_Surface->Adsorbed_Complex Transition_State Transition State (C-H Cleavage) Adsorbed_Complex->Transition_State Rate-Determining Step Product_Complex Product Complex [Py-C(=O)R---H2O---MnO] Transition_State->Product_Complex Product Py-C(=O)R (Product) Product_Complex->Product Desorption

Caption: Overview of the heterogeneous oxidation mechanism on the MnO2 surface.

Experimental Workflow

Experimental_Workflow start Start setup Combine Substrate & Anhydrous Solvent start->setup add_mno2 Add Activated MnO2 setup->add_mno2 reaction Stir Vigorously & Monitor Progress (TLC/LC-MS) add_mno2->reaction workup Filter through Celite® reaction->workup wash Wash Filter Cake (DCM, then EtOAc) workup->wash concentrate Concentrate Filtrate wash->concentrate purify Purify by Chromatography concentrate->purify end Isolated Product purify->end Troubleshooting_Tree start Reaction Sluggish or Stalled? check_mno2 Is MnO2 freshly activated? start->check_mno2 Yes activate_mno2 Activate MnO2 (Heat/Vacuum) check_mno2->activate_mno2 No check_solvent Is solvent anhydrous? check_mno2->check_solvent Yes dry_solvent Use freshly dried solvent check_solvent->dry_solvent No check_water Incomplete conversion? check_solvent->check_water Yes add_sieves Add Molecular Sieves check_water->add_sieves Yes increase_mno2 Increase MnO2 loading add_sieves->increase_mno2

Caption: Decision tree for troubleshooting common oxidation issues.

References

  • Bagley, M. C., et al. (2000). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research. Available at: [Link]

  • Gholami, M., et al. (2024). Review on Medical Applications of Manganese Oxide (Mn2+, Mn3+, and Mn4+) Magnetic Nanoparticles. Semantic Scholar. Available at: [Link]

  • CN1129672A. (n.d.). Preparation of activated manganese dioxide. Google Patents.
  • Li, W., et al. (2019). Preparation and Characterization of Highly Activated MnO2 Nanostructure. ResearchGate. Available at: [Link]

  • US3702889A. (n.d.). Process for making activated manganese dioxide. Google Patents.
  • Gholami, M., et al. (2024). Review on Medical Applications of Manganese Oxide (Mn2+, Mn3+, and Mn4+) Magnetic Nanoparticles. ResearchGate. Available at: [Link]

  • askIITians. (2025). Pyridinium chlorochromate and MnO2 are used as selective oxidizing agents. Available at: [Link]

  • Varma, R. S., et al. (n.d.). Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves. University of Texas. Available at: [Link]

  • Reddit. (2025). MnO2 Activation/Preparation for Alcohol Oxidation?. r/Chempros. Available at: [Link]

  • Lai, W. W.-P., et al. (n.d.). Oxidative Transformation of Controlled Substances by Manganese Dioxide. PMC. Available at: [Link]

  • Collin, J.-P., et al. (2025). Selective Oxidation of a Single Primary Alcohol Function in Oligopyridine Frameworks. ResearchGate. Available at: [Link]

  • (n.d.). Dielectric Activation of MnO2. Part 1. Oxidation of Conjugated Unsaturated Alcohols. Indian Journal of Chemistry. Available at: [Link]

  • Lai, W. W.-P., et al. (n.d.). Oxidative Transformation of Controlled Substances by Manganese Dioxide. ResearchGate. Available at: [Link]

  • Itoh, T., et al. (n.d.). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. PMC. Available at: [Link]

  • Zhang, H., et al. (n.d.). Effect of MnO2 Phase Structure on the Oxidative Reactivity toward Bisphenol A Degradation. Environmental Science & Technology. Available at: [Link]

  • ACS Green Chemistry Institute. (2026). Manganese Dioxide, MnO2. WordPress. Available at: [Link]

  • Bryliakov, K. P. (n.d.). Direct Selective Oxidative Functionalization of C–H Bonds with H2O2: Mn-Aminopyridine Complexes Challenge the Dominance of Non-Heme Fe Catalysts. MDPI. Available at: [Link]

  • ProQuest. (n.d.). Development of MnO2 Hollow Nanoparticles for Drug Delivery. Available at: [Link]

  • Organic Chemistry. (n.d.). Manganese Dioxide. Available at: [Link]

  • Reddit. (2024). Non-halogenated solvents for MnO2 oxidation. r/Chempros. Available at: [Link]

  • Company, R. S. C. (n.d.). Exploration of highly electron-rich manganese complexes in enantioselective oxidation catalysis. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). General scheme for the oxidation of alcohols by MnO2. Available at: [Link]

  • PG.CHEMEASY. (2020). MnO2 oxidation reaction with example. Available at: [Link]

  • TRUNNANO. (2023). Oxidation with Manganese Dioxide. Available at: [Link]

  • Zhang, H., et al. (n.d.). Effect of MnO2 Phase Structure on the Oxidative Reactivity toward Bisphenol A Degradation. DOI. Available at: [Link]

  • YouTube. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. Available at: [Link]

  • YouTube. (2020). MnO2 oxidation reaction|| solved questions. Available at: [Link]

  • ResearchGate. (2025). Effective oxidation of alcohols with manganese dioxide supported on kieselguhr under heterogeneous conditions. Available at: [Link]

  • Wikipedia. (n.d.). Manganese dioxide. Available at: [Link]

  • SlideShare. (n.d.). Manganese Dioxide.pptx. Available at: [Link]

  • Taher, S. G., et al. (n.d.). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Journal of Zankoy Sulaimani. Available at: [Link]

  • Cimino, S., et al. (n.d.). The reactivity of manganese dioxide towards different substrates in organic solvents. New Journal of Chemistry. Available at: [Link]

  • Taher, S. G., et al. (n.d.). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Iraqi Geological Journal. Available at: [Link]

  • Semantic Scholar. (n.d.). Oxidation by Solids. I. Oxidation of Selected Alcohols by Manganese Dioxide. Available at: [Link]

  • ACS Publications. (n.d.). Understanding the Role of Manganese Dioxide in the Oxidation of Phenolic Compounds by Aqueous Permanganate. Environmental Science & Technology. Available at: [Link]

  • Google Patents. (n.d.). The method of preparing manganese dioxide from pyrolusite and oxidation reaction apparatus thereof.

Sources

Troubleshooting

Technical Support Center: Ethoxy Groups on Pyridine Rings in Acidic Media

Document ID: TSC-CHEM-260216-01 Last Updated: February 16, 2026 Introduction Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-260216-01

Last Updated: February 16, 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of ethoxy groups on pyridine rings under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental phenomena to anticipate and resolve challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Is the ethoxy group on a pyridine ring stable in acidic conditions?

A: The stability is highly conditional and not absolute. While aryl ethers are generally more stable than alkyl ethers, the ethoxy group on a pyridine ring can be cleaved under sufficiently strong acidic conditions, elevated temperatures, or with specific reagents. The pyridine nitrogen, upon protonation, enhances the electron-withdrawing nature of the ring, which can influence the stability of the attached ether.

Q2: What is the general mechanism for the acid-catalyzed cleavage of an ethoxy group from a pyridine ring?

A: The cleavage of the C–O bond in ethers is most commonly achieved using strong acids.[1] The reaction initiates with the protonation of the ether's oxygen atom, converting the ethoxy group into a better leaving group (ethanol).[1][2] Following this, the reaction can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions.[2][3]

  • SN2 Mechanism: A halide ion (e.g., I⁻ or Br⁻ from HI or HBr) attacks the less sterically hindered carbon of the protonated ether. For an ethoxy group, this would be the ethyl group, leading to the formation of a hydroxypyridine and an ethyl halide.[1][3]

  • SN1 Mechanism: This pathway is favored if a stable carbocation can be formed.[1][4] In the case of a simple ethoxy group, the formation of a primary ethyl carbocation is unfavorable, making the SN2 pathway more likely.[4]

Q3: Which acids are most effective for cleaving ethoxy-pyridines?

A: Strong hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr) are particularly effective because they are strong acids and their conjugate bases (I⁻ and Br⁻) are excellent nucleophiles.[1] While strong, HCl is generally less effective.[5] Lewis acids such as boron tribromide (BBr₃) are also potent reagents for ether cleavage and can often be used at lower temperatures.[5] Strong mineral acids like sulfuric acid (H₂SO₄) can also promote cleavage, especially at high temperatures, though this may lead to side reactions like sulfonation.[6]

Q4: How does the position of the ethoxy group (2-, 3-, or 4-position) on the pyridine ring affect its stability?

A: The electronic properties of the pyridine ring, which are influenced by the position of the nitrogen atom, can affect the stability of the ethoxy group.

  • 2- and 4-Ethoxy Pyridines: The nitrogen atom has a strong electron-withdrawing effect at the ortho (2) and para (4) positions. This can make the ether oxygen less basic and slightly more resistant to initial protonation. However, once protonated, the C-O bond may be more susceptible to cleavage.

  • 3-Ethoxy Pyridine: The electronic effect of the nitrogen at the meta (3) position is less pronounced. The stability in this position is often more comparable to that of other aryl ethers.

Q5: Can I selectively cleave an ethoxy group on a pyridine ring in the presence of other acid-sensitive functional groups?

A: Achieving selectivity can be challenging. The conditions required to cleave a relatively stable aryl ether like ethoxy-pyridine are often harsh enough to affect other acid-labile groups (e.g., tert-butyl esters, acetals, silyl ethers).[7][8] However, careful selection of reagents and reaction conditions can sometimes afford selectivity. For instance, BBr₃ might cleave an aryl ether at low temperatures while leaving a more robust protecting group intact.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving ethoxy-pyridines in acidic environments.

Problem 1: My ethoxy group was unexpectedly cleaved during a reaction.
Potential Cause Explanation & Validation Recommended Solution
Excessively Strong Acid The acid used (e.g., TFA, HCl in dioxane) was stronger than necessary for the intended transformation, leading to collateral ether cleavage.Switch to a milder acid (e.g., acetic acid, pyridinium p-toluenesulfonate - PPTS). If a strong acid is required, consider running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize the rate of ether cleavage.
High Reaction Temperature Ether cleavage is often slow at room temperature but accelerates significantly with heat.[9] A reaction run at reflux may cause cleavage that wouldn't occur at lower temperatures.Reduce the reaction temperature. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between the desired reaction rate and the stability of the ethoxy group.
Presence of Nucleophilic Anions If your acidic medium contains strong nucleophiles (e.g., Br⁻ or I⁻), they will actively participate in the cleavage of the protonated ether via an SN2 mechanism.[1][3]If the primary role of the acid is as a proton source, use an acid with a non-nucleophilic conjugate base, such as H₂SO₄ or trifluoroacetic acid (CF₃CO₂H).[1]
Extended Reaction Time Even under moderately acidic conditions, cleavage can occur over long reaction periods. A reaction left overnight may show significant de-ethoxylation.Monitor the reaction closely and quench it as soon as the starting material is consumed. If the primary reaction is slow, consider alternative catalysts or conditions to accelerate it, rather than simply extending the time.
Problem 2: My attempt to deprotect the ethoxy group to a hydroxypyridine is failing or giving low yields.
Potential Cause Explanation & Validation Recommended Solution
Insufficient Acid Strength/Concentration The acid used is not strong enough to efficiently protonate the ether oxygen, which is the first step of the cleavage mechanism.[2]Use a stronger acid like HBr or HI. If using a Lewis acid like BBr₃, ensure it is not quenched by moisture in the solvent or on the glassware.
Poor Reagent Choice Using an acid with a poorly nucleophilic conjugate base (like H₂SO₄) for an SN2-mediated cleavage will be inefficient.For a clean SN2 cleavage, HI or HBr are the reagents of choice.[1] BBr₃ is also highly effective for aryl ether cleavage.[7]
Re-alkylation Side Reaction The ethyl halide or other alkylating species formed during the reaction can potentially re-alkylate the product hydroxypyridine or other nucleophilic sites.Use a scavenger, such as phenol or anisole, to trap the electrophilic ethyl species as it forms.
Product Instability The resulting hydroxypyridine may be unstable under the harsh reaction conditions, leading to decomposition or further unwanted reactions.As soon as the reaction is complete (monitored by TLC/LC-MS), quench the reaction and work it up immediately. Consider using milder deprotection methods if possible.

Experimental Protocols & Methodologies

Protocol 1: Assessing the Stability of 4-Ethoxypyridine to Acidic Conditions

Objective: To determine the stability of an ethoxy group on a pyridine ring under representative acidic conditions.

Methodology:

  • Setup: In three separate, dry round-bottom flasks equipped with stir bars, dissolve 4-ethoxypyridine (1 mmol) in 10 mL of an appropriate solvent (e.g., Dichloromethane or Dioxane).

  • Reagent Addition:

    • Flask A: Add 1.2 equivalents of 4M HCl in dioxane.

    • Flask B: Add 1.2 equivalents of trifluoroacetic acid (TFA).

    • Flask C (Control): Add no acid.

  • Reaction: Stir all three flasks at room temperature.

  • Monitoring: After 1 hour, 4 hours, and 24 hours, take a small aliquot from each flask. Quench the aliquot with a saturated sodium bicarbonate solution, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) and LC-MS to check for the formation of 4-hydroxypyridine.

  • Analysis: Compare the extent of cleavage under the different acidic conditions over time. This will provide a baseline for the lability of your specific substrate.

Protocol 2: Controlled Cleavage of 4-Ethoxypyridine using HBr

Objective: To perform a controlled de-ethylation of 4-ethoxypyridine to synthesize 4-hydroxypyridine.

Methodology:

  • Setup: To a solution of 4-ethoxypyridine (10 mmol) in 20 mL of glacial acetic acid in a round-bottom flask, add 30 mL of 48% aqueous HBr.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it by slow addition to a chilled, saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-hydroxypyridine can be purified by column chromatography or recrystallization.

Visualized Mechanisms & Workflows

Mechanism: Acid-Catalyzed Cleavage of Ethoxy Pyridine

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) A Ethoxy Pyridine B H-X (Strong Acid) C Protonated Ether (Oxonium Ion) A->C + H+ D X- (Nucleophile) E Hydroxypyridine C->E + X- F Ethyl Halide (Et-X) G Start Unexpected Cleavage Observed Q1 Was the reaction heated? Start->Q1 A1_Yes Reduce Temperature or Time Q1->A1_Yes Yes A1_No Evaluate Acid Strength Q1->A1_No No End Problem Resolved A1_Yes->End Q2 Is a strong acid (pKa < 1) used? A1_No->Q2 A2_Yes Switch to Milder Acid (e.g., Acetic Acid, PPTS) Q2->A2_Yes Yes A2_No Check for Nucleophiles Q2->A2_No No A2_Yes->End Q3 Does the acid source contain I- or Br-? A2_No->Q3 A3_Yes Use Acid with Non-Nucleophilic Counter-ion (e.g., H2SO4) Q3->A3_Yes Yes A3_No Consider Substrate Sensitivity Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for troubleshooting ether cleavage.

References

  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Journal of Chemical Sciences. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Science.gov. (n.d.). Pyridine Hydrogen Iodide as an Ether Cleaving Agent in Coal Chemistry. Available at: [Link]

  • Fiveable. (2025). Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes. Available at: [Link]

  • Science.gov. (n.d.). ether cleavage reactions: Topics by Science.gov. Available at: [Link]

  • Reddit. (2018). Reaction condition for acid catalyzed ether cleavage. r/chemistry. Available at: [Link]

  • Barone, V., et al. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. ResearchGate. Available at: [Link]

  • Office of Scientific and Technical Information (OSTI). (2025). A synthetic strategy for the preparation of alkoxy-functionalized bis-1,2,4-triazinyl-2,6-pyridines. Available at: [Link]

  • Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
  • Google Patents. (n.d.). US2504172A - Dealkylation of alkyl pyridines.
  • National Center for Biotechnology Information. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Available at: [Link]

  • American Chemical Society Publications. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. PubMed Central. Available at: [Link]

  • Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Available at: [Link]

  • ResearchGate. (n.d.). The reactivity of pyridine towards sulphuric acid at elevated temperatures. Available at: [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]

  • American Chemical Society Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. Available at: [Link]

  • American Chemical Society Publications. (2022). Analysis of Weak Interactions in Crystals of Fenamic Acids–Ethacridine Complexes. Crystal Growth & Design. Available at: [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

Sources

Optimization

Removing palladium impurities from pyridine methanol products

Technical Support Center: Palladium Removal from Pyridine Methanol Derivatives Topic: . Audience: Process Chemists, Medicinal Chemists, CMC Leads.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal from Pyridine Methanol Derivatives

Topic: . Audience: Process Chemists, Medicinal Chemists, CMC Leads. Format: Interactive Troubleshooting Guide & Technical FAQs.

Part 1: The Core Challenge – "The Pyridine Effect"

Q: Why is removing Palladium (Pd) from pyridine methanol derivatives more difficult than from standard aromatics?

A: This is a classic case of Competitive Chelation . Pyridine nitrogens are excellent


-donors. When you have a pyridine methanol moiety, you often create a bidentate "pocket" (N-donor and O-donor) that stabilizes Pd species in solution. Unlike simple aryl halides where Pd is loosely associated with phosphine ligands, pyridine derivatives bind Pd tightly.

Standard silica chromatography often fails because the Pd-Pyridine complex streaks with your product. To remove it, you must introduce a "Super-Ligand"—a scavenger with a binding constant (


) orders of magnitude higher than the pyridine-Pd complex.

Part 2: Decision Matrix & Strategy

Before choosing a protocol, determine your product's properties.[1]

Pd_Removal_Decision_Tree Start Start: Pd Removal Strategy Solubility Is Product Water Soluble? Start->Solubility Yes_Water Yes (Hydrophilic) Solubility->Yes_Water LogP < 1 No_Water No (Lipophilic) Solubility->No_Water LogP > 2 Scavenger_Choice Use Solid Scavengers (SiliaMetS Thiol/DMT) Yes_Water->Scavenger_Choice Best Recovery No_Water->Scavenger_Choice Highest Purity Wash_Choice Use Aqueous Wash (L-Cysteine/NAC) No_Water->Wash_Choice Lowest Cost Carbon_Choice Activated Carbon (If Yield Loss Acceptable) No_Water->Carbon_Choice Bulk Scale/Robust

Figure 1: Decision Matrix for selecting the optimal palladium removal method based on product solubility.

Part 3: Method A – Solid-Supported Scavengers (The Gold Standard)

Best For: High-value intermediates, water-soluble products, and late-stage APIs requiring <10 ppm Pd.

Q: Which scavenger functional group works best for pyridines? A: Thiol (-SH) or Dimercaptotriazine (DMT) .

  • Why: Sulfur is a soft base; Pd is a soft acid. The Pd-S bond is significantly stronger than the Pd-N (pyridine) bond.

  • Recommendation: Use SiliaMetS® Thiol or SiliaMetS® DMT .

    • Note: Avoid acidic scavengers (like sulfonic acid resins) as they will protonate the pyridine nitrogen, binding your product instead of the metal.

Q: Troubleshooting: I used SiliaMetS Thiol, but the Pd level only dropped from 1000 ppm to 200 ppm. Why? A: This is likely a kinetic issue due to the "Pyridine Effect."

  • Temperature: Room temperature is often insufficient to break the Pd-Pyridine chelate. Heat to 50-60°C .

  • Equivalents: Increase loading from 2 eq. to 4-5 eq. relative to the residual Pd (not the product).

  • Solvent: Ensure the solvent swells the resin/silica. THF and DMF are excellent; MeOH is good; Toluene is poor for some resins.

Protocol: Batch Scavenging (Optimized for Pyridines)

  • Dissolution: Dissolve crude product in THF or DMF (10 volumes).

  • Loading: Add SiliaMetS® DMT (4 equivalents relative to expected Pd content).

  • Digestion: Stir vigorously at 55°C for 4 hours .

  • Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

  • Analysis: Test filtrate via ICP-MS.

Part 4: Method B – The L-Cysteine Wash (The Chemical Switch)

Best For: Lipophilic products (LogP > 2) soluble in EtOAc/DCM but insoluble in water. Warning: Do NOT use if your pyridine methanol product is water-soluble (e.g., Pyridin-2-ylmethanol).

Q: How does the L-Cysteine wash work? A: L-Cysteine is a water-soluble amino acid with a high-affinity thiol group. It extracts Pd from the organic phase into the aqueous phase.

Q: My product precipitated during the wash. What happened? A: L-Cysteine is zwitterionic. If the pH is not controlled, it can affect the solubility of your pyridine product.

  • Fix: Ensure the aqueous phase is basic (pH 8-9) using mild base (bicarbonate) if your product is acid-sensitive, or use the specific Novartis protocol below.

Protocol: The Novartis L-Cysteine/Thiosulfate Wash Reference: This method was scaled to >10kg for Novartis APIs. [1]

  • Preparation: Dissolve crude mixture in Isopropyl Acetate (IPAc) or 2-MeTHF .

  • Wash 1 (Activation): Add an aqueous solution of L-Cysteine (10-20 wt% relative to Pd) and stir at 50°C for 1 hour.

    • Mechanism:[2] The heat helps L-Cysteine displace the pyridine ligands.

  • Separation: Cut the aqueous layer (which now contains the Pd-Cysteine complex).

  • Wash 2 (Polishing): Wash with a solution of Sodium Thiosulfate (5% aq).

    • Why: Thiosulfate scavenges any residual Pd species and prevents re-equilibration.

  • Rinse: Final wash with water/brine.[3]

Part 5: Method C – Activated Carbon (The Bulk Solution)

Best For: Early-stage intermediates where 10-20% yield loss is acceptable.

Q: I lost 30% of my yield on carbon. Is this normal? A: Yes, especially with polar pyridine methanols.

  • Cause: The hydroxyl group (methanol) and pyridine nitrogen bind to the polar surface oxides of activated carbon.

  • Fix: Use a synthetic carbon (e.g., Ecosorb® C-941 ) rather than generic charcoal. These are engineered to have specific pore sizes that trap metals but exclude larger organic molecules.

Comparison of Methods

FeatureSolid Scavengers (SiliaMetS)L-Cysteine WashActivated Carbon
Selectivity High (Specific to Pd)High (Phase separation)Low (Adsorbs product)
Yield >95%>90% (if lipophilic)70-85%
Pd Removal < 5 ppm< 20 ppm< 50 ppm
Cost High (

$)
Low ($)Low ($)
Pyridine Compatibility Excellent (DMT/Thiol)Good (if insoluble in water)Fair (Product binding risk)

Part 6: Visualizing the Mechanism

The diagram below illustrates the competitive displacement required to remove Palladium from a Pyridine Methanol complex.

Scavenging_Mechanism Pd_Complex Pd-Pyridine Complex (Stable in Solution) Transition Ligand Exchange (Heat Required) Pd_Complex->Transition Diffusion Scavenger SiliaMetS Thiol (Solid Support) Scavenger->Transition Contact Waste Pd-Bound Scavenger (Filtered Solid) Transition->Waste Strong S-Pd Bond Product Purified Pyridine (Filtrate) Transition->Product Released

Figure 2: Mechanism of Action. Heat and high-affinity sulfur ligands (Scavenger) are required to break the stable Pd-Pyridine coordination complex.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • Guideline for Elemental Impurities Q3D(R2). Source: International Council for Harmonisation (ICH). URL:[Link]

  • Metal Scavengers in Process Chemistry: An Investigative Study (Comparison of Carbon vs. Scavengers). Source: Biotage White Paper. URL:[Link] (General landing page for verification of technology availability).

Sources

Troubleshooting

Technical Support Center: Crystallization of Oily Pyridine Methanol Derivatives

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Oiling Out & Crystallization Failures Ticket Priority: High Introduction: The "Oiling Out" Paradox Welcome to the technical support hub. You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Oiling Out & Crystallization Failures Ticket Priority: High

Introduction: The "Oiling Out" Paradox

Welcome to the technical support hub. You are likely here because your pyridine methanol derivative—a molecule possessing both a basic nitrogen and a polar hydroxyl group—has refused to form a lattice, resulting in a stubborn, supersaturated oil.

This is not just "bad luck"; it is a thermodynamic event known as Liquid-Liquid Phase Separation (LLPS) .[1] Your molecule has entered a miscibility gap where the energy barrier to form an amorphous oil is lower than the barrier to nucleate a crystal. The following guides are designed to reverse this kinetic trap.

Ticket Category 1: The "Oiling Out" Crisis

User Question: "My product separates as a yellow oil at the bottom of the flask upon cooling. Scratching doesn't help. How do I convert this oil into a solid?"

Scientist Response: The oil is a highly supersaturated phase. If you cool a pyridine methanol derivative too quickly, it crosses the "spinodal" limit before it crosses the solubility curve, resulting in oil droplets. You must force the system back into the Metastable Zone Width (MSZW) where crystal growth is favored over oil formation.

Troubleshooting Protocol: Temperature Cycling (Ostwald Ripening)

Do not discard the oil. Follow this thermodynamic reset procedure:

  • Re-dissolution: Heat the mixture until the oil just dissolves (Clear Point).

  • Solvent Adjustment: Add a small amount of the "good" solvent (e.g., Methanol or DCM) to lower the supersaturation slightly.

  • Controlled Cooling: Cool slowly (0.1°C/min).

  • The Critical Step (Seeding): Add seed crystals before the oil appears. If you lack seeds, add them at the temperature where the oil previously appeared, but after adding the extra solvent.

  • Cycling: If oil forms again, heat back to the Clear Point and cool again, but stop above the oiling-out temperature and hold for 4–12 hours. This promotes the growth of any invisible nuclei at the expense of the oil phase.

Visualization: Oiling Out Rescue Workflow

OilingOutRescue Start Problem: Product Oils Out Heat Step 1: Heat to Clear Point (Dissolve Oil) Start->Heat Dilute Step 2: Add 5-10% Good Solvent (Reduce Supersaturation) Heat->Dilute Cool Step 3: Slow Cool (0.1°C/min) Dilute->Cool Check Cloud Point Reached? Cool->Check Check->Cool Clear Solution Seed Step 4: ADD SEEDS NOW (Heterogeneous Nucleation) Check->Seed Turbidity Detected OilAgain Oil Re-forms? Seed->OilAgain Cycle Step 5: Heat-Cool Cycle (Ostwald Ripening) OilAgain->Cycle Yes (Oil) Success Crystalline Solid OilAgain->Success No (Suspension) Cycle->Heat Repeat

Caption: Decision tree for rescuing a batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Ticket Category 2: Chemical Modification (Salt Screening)

User Question: "The neutral molecule is a gum. I can't get it solid. Should I make a salt?"

Scientist Response: Absolutely. Pyridine derivatives are weak bases (pKa ~5.2). The intermolecular hydrogen bonding of the methanol group (-OH) often competes with crystal lattice formation. Protonating the nitrogen fixes the conformation and introduces strong ionic interactions (Coulombic forces) that drive lattice energy.

The pKa Rule

For a stable salt, the difference between the pKa of the acid and the base must be sufficient:

  • 
    pKa > 3:  Salt formation is highly likely.[2][3][4]
    
  • 
    pKa < 0:  Co-crystal formation is likely.[2][3][4]
    
  • 0 <

    
    pKa < 3:  Unpredictable (Grey Zone).
    
Recommended Counter-ions for Pyridines
Acid TypepKa (approx)

pKa (vs Pyridine)
OutcomeNotes
Hydrochloric Acid (HCl) -7> 12Salt First choice. Can be hygroscopic.
Hydrobromic Acid (HBr) -9> 14Salt Higher melting point than HCl usually.
Oxalic Acid 1.25~4.0Salt Excellent for pyridines. Forms 1:1 or 1:2 salts.
Maleic Acid 1.9~3.3Salt Good for solubility modulation.
Fumaric Acid 3.0~2.2Salt/Co-crystal Risk of "Grey Zone" behavior.

Protocol: Dissolve 50 mg of substrate in THF or MeOH. Add 1.05 equivalents of acid. If no precipitate forms immediately, add an anti-solvent (IPE or Heptane) dropwise until cloudy.

Ticket Category 3: Advanced Solvent Systems

User Question: "Standard recrystallization (Ethanol/Hexane) failed. What solvent systems work for polar-oily aromatics?"

Scientist Response: Pyridine methanol derivatives are "amphiphilic"—the pyridine/methanol is polar, but the ring is lipophilic. Standard non-polar anti-solvents (Hexane) often cause oiling out because they precipitate the compound too fast. You need a "Soft" Anti-solvent approach.

Technique: Vapor Diffusion (The "Lazy" Method)

This method allows the anti-solvent to enter the solution slowly via the gas phase, preventing the kinetic shock that causes oiling.

Protocol:

  • Inner Vial: Dissolve 20–50 mg of compound in the minimum amount of a "Good" solvent (Methanol, DCM, or Acetone). Place in a small 4mL vial. Do not cap.

  • Outer Vessel: Place the small vial inside a larger jar (20mL).

  • Anti-Solvent: Add 5–10 mL of a volatile anti-solvent (Diethyl Ether, Pentane, or Heptane) to the outer jar. The liquid level must be below the rim of the inner vial.

  • Seal: Cap the outer jar tightly.

  • Wait: Leave undisturbed for 3–7 days. The anti-solvent vapors will diffuse into the inner vial, slowly increasing supersaturation.

Visualization: Vapor Diffusion Setup

VaporDiffusion System Closed System (Jar) Outer Chamber: Volatile Anti-Solvent (Ether/Pentane) Inner Vial: Saturated Solution (DCM/MeOH) Process Thermodynamics Vapor Pressure Equilibrium Slow Supersaturation Increase System:outer->Process Diffuses into Result Result High Quality Crystals No Oiling Out System:inner->Result Process->System:inner Precipitates

Caption: Schematic of Vapor Diffusion. Volatile anti-solvent diffuses into the solute solution, slowly raising supersaturation.

Ticket Category 4: The "Nuclear Option" (Stubborn Oils)

User Question: "I have tried everything. It is still a gum. I need a solid for X-ray."

Scientist Response: When thermodynamics fails, we must manipulate the kinetics or the molecular structure.

Option A: The "Freeze-Dry" Reset

  • Dissolve the oil in water/tert-butanol (or just benzene if hydrophobic).

  • Freeze and lyophilize (freeze-dry).

  • Result: This produces a fluffy, amorphous powder.

  • Action: Suspend this powder in a weak solvent (e.g., IPE or Toluene) and heat/cool. The high surface area of the amorphous powder often provides nucleation sites that the oil phase lacks.

Option B: Derivatization If the -OH group is preventing crystallization (too much rotational freedom or H-bond scrambling):

  • Esterification: Convert the methanol group to a p-nitrobenzoate or 3,5-dinitrobenzoate ester. These groups are "crystallophores"—they are flat, rigid, and stack beautifully (pi-pi stacking) to force crystallization.

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Control Strategies.

  • ChemRxiv. Crystals of Organic Acid-Bases Complexes Defy the pKa Rule Under Compression.[2] (Discusses the

    
    pKa > 3 rule for pyridine salts).
    
    
  • University of Fribourg. Guide for Crystallization of Difficult Organic Molecules.

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules (Microbatch under-oil).

Sources

Optimization

Troubleshooting Grignard Reactions with Brominated Pyridine Alcohols

Technical Support Center & Field Guide Executive Summary: The "Triple Threat" Substrate Working with brominated pyridine alcohols (e.g., 3-bromo-5-hydroxypyridine) presents a unique "triple threat" in organometallic chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Field Guide

Executive Summary: The "Triple Threat" Substrate

Working with brominated pyridine alcohols (e.g., 3-bromo-5-hydroxypyridine) presents a unique "triple threat" in organometallic chemistry. You are battling three competing intrinsic reactivities simultaneously:

  • Protic Quenching: The hydroxyl group (

    
    ) is a proton source that destroys Grignard reagents faster than any exchange can occur (
    
    
    
    ).
  • Catalyst Poisoning: The pyridine nitrogen lone pair coordinates strongly to Magnesium (

    
    ), potentially altering the aggregation state of the reagent and reducing its reactivity.
    
  • Nucleophilic Vulnerability: The electron-deficient pyridine ring is susceptible to nucleophilic attack by the Grignard reagent itself (Chichibabin-type addition), leading to byproducts rather than the desired metalation.

This guide provides a self-validating workflow to navigate these challenges, prioritizing the Knochel Turbo Grignard method.

Phase 1: Substrate Preparation (The "Pre-Flight" Check)

Q: Can I skip the protection step and just use 2 equivalents of Grignard?

Short Answer: Technically yes, but it is highly discouraged for reliable scale-up.

Detailed Explanation: While using 1 equivalent of reagent to deprotonate the alcohol (


) and a second to perform the exchange is theoretically possible, it introduces significant variables:
  • Solubility: Pyridyl-magnesium alkoxides often form insoluble aggregates (trimers/hexamers) in THF/Ether. If your intermediate precipitates, the subsequent halogen-metal exchange will fail or stall.

  • Stoichiometry: You lose precision. If the deprotonation isn't quantitative, the remaining protons will quench your active Grignard species.

Recommendation: Always protect the alcohol. A silyl ether (TBS or TMS) renders the substrate aprotic and lipophilic, ensuring solubility and preventing "suicide" quenching.

Protocol: Standard Silyl Protection
  • Reagents: Substrate (1.0 equiv), Imidazole (2.2 equiv), TBSCl (1.1 equiv), DCM (0.5 M).

  • Procedure: Dissolve substrate and imidazole in DCM. Cool to 0°C. Add TBSCl portion-wise. Warm to RT and stir until TLC shows consumption.

  • Workup: Wash with water, dry over

    
    , concentrate.
    
  • Validation: Ensure the product is water-free (azeotrope with toluene if necessary) before the Grignard step.

Phase 2: Grignard Formation (The "Ignition")

Q: My reaction turns black and yields are low. Why?

Diagnosis: You are likely experiencing pyridine ring attack or polymerization . Causality: Traditional Grignard formation (Mg metal + halide) requires heat to initiate. Heat promotes the addition of the formed Grignard into the pyridine ring of unreacted starting material.

The Solution: Knochel Turbo Grignard Exchange Instead of forming the Grignard from Mg metal, use Isopropylmagnesium Chloride - Lithium Chloride complex (


)  to perform a Halogen-Metal Exchange.
  • Mechanism: The

    
     breaks up the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species. This allows the exchange to proceed at low temperatures (-15°C to 0°C) , which is too cold for the side-reaction (ring attack) to occur but warm enough for the exchange.
    
Protocol: Knochel Exchange with

Reagents:

  • Protected Bromopyridine (1.0 equiv)[1]

  • 
     (1.1 equiv, ~1.3 M in THF)
    
  • Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask under Argon. Add the protected bromopyridine and dissolve in anhydrous THF (concentration ~0.5 M).

  • Cooling: Cool the solution to -15°C (ice/salt bath).

  • Exchange: Add

    
     dropwise over 5-10 minutes.
    
    • Note: Do not rush. A controlled addition prevents local exotherms.

  • Incubation: Stir at -15°C to 0°C for 30–60 minutes.

  • Validation (The "D2O Check"):

    • Take a 0.1 mL aliquot.

    • Quench into a vial containing

      
      .
      
    • Analyze via NMR. You should see >95% deuterium incorporation at the bromine position. If <90%, stir longer or add slightly more Turbo Grignard.

Phase 3: Reaction & Isolation[2]

Q: I see the product by TLC, but I lose it during workup. Where did it go?

Diagnosis: Amphoteric Solubility. Explanation: Pyridines are basic.[2] If your workup is too acidic, the pyridine protonates to form a pyridinium salt (


), which partitions into the aqueous phase .

Troubleshooting the Workup:

  • Quench: Use Saturated

    
     (mildly acidic, pH ~5-6).
    
  • pH Adjustment: Immediately check the pH of the aqueous layer. If it is < 7, neutralize with Saturated

    
     until pH ~8-9.
    
  • Extraction: Extract with EtOAc or DCM. The pyridine must be neutral to stay in the organic phase.

Visual Troubleshooting Workflows

Workflow 1: Decision Tree & Process Flow

GrignardWorkflow Start Start: Brominated Pyridine Alcohol CheckProtect Is Alcohol Protected? Start->CheckProtect Protect Step A: Protect with TBSCl/Imidazole (Prevent Protic Quench) CheckProtect->Protect No Exchange Step B: Halogen-Metal Exchange Use i-PrMgCl·LiCl at -15°C CheckProtect->Exchange Yes Protect->Exchange CheckExchange Validation: D2O Quench NMR (>95% D-incorporation?) Exchange->CheckExchange AddElectrophile Step C: Add Electrophile (Aldehyde, Ketone, etc.) CheckExchange->AddElectrophile Yes Fail Troubleshoot: 1. Dry Solvents? 2. Titrate Reagent CheckExchange->Fail No Workup Step D: Workup (Adjust pH to 8-9) AddElectrophile->Workup Fail->Exchange Retry

Caption: Decision logic for handling brominated pyridine alcohols. Note the critical D2O validation step before electrophile addition.

Workflow 2: Competing Pathways (Why we use Turbo Grignard)

ReactionPathways Substrate Bromopyridine Mg Mg Metal (Traditional) Substrate->Mg Heat required Turbo i-PrMgCl·LiCl (Knochel) Substrate->Turbo -15°C (Low Temp) Radical Radical Mg->Radical SET Mechanism Exchange Exchange Turbo->Exchange Fast Exchange Dimer Dimer Radical->Dimer Side Rxn: Wurtz Coupling RingAttack RingAttack Radical->RingAttack Side Rxn: Ring Addition Product Product Exchange->Product Clean Grignard Species

Caption: Comparison of Traditional Mg insertion (prone to side reactions) vs. Knochel Exchange (clean, low-temperature pathway).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) 1. Wet solvent/substrate.2. Old Grignard reagent.1. Azeotrope substrate with toluene. Use fresh anhydrous THF.2. Titrate the

before use.
Low Yield + "Dimer" Formation Temperature too high during exchange.Cool reaction to -20°C before adding Turbo Grignard. Add reagent slower.
Product stuck in Aqueous Layer Acidic pH during workup protonated the pyridine.Adjust aqueous layer to pH 8-9 with sat.

and re-extract.
Precipitate formed upon adding Grignard 1. Unprotected Alcohol.2. Solubility limit reached.1. Protect the alcohol. 2. Dilute reaction to 0.2 M.
Reaction turns black/tarry Decomposition of pyridine ring (Nucleophilic attack).Switch to Inverse Addition : Add the Grignard to the substrate at low temp, or use the Turbo Grignard method strictly at < 0°C.

References

  • Knochel, P., et al. (2004).[3][4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. Link

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Mg/Hal Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Synthesis. Link

  • BenchChem. (2025). "Troubleshooting common issues in the Grignard synthesis." Technical Guide. Link

  • Organic Chemistry Portal. "Pyridine Synthesis and Reactivity." Link

  • Sigma-Aldrich. "Selective Metalation and Additions using Knochel TurboGrignards." Link

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Etherification of Bromopyridines

Introduction The synthesis of aryl and heteroaryl ethers is a cornerstone of modern medicinal chemistry and materials science. Among these, pyridyl ethers are of particular importance due to their prevalence in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of aryl and heteroaryl ethers is a cornerstone of modern medicinal chemistry and materials science. Among these, pyridyl ethers are of particular importance due to their prevalence in pharmaceuticals. The etherification of bromopyridines, typically achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O coupling, is a powerful tool for their construction. However, these reactions are often plagued by the formation of significant byproducts, which can complicate purification, reduce yields, and consume valuable starting materials.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their etherification reactions. We will delve into the mechanistic origins of common side reactions and offer practical, field-proven solutions.

Understanding the Core Reactions and Competing Pathways

The desired transformation involves the coupling of a bromopyridine with an alcohol or phenol to form a pyridyl ether. This is most commonly achieved via two main catalytic cycles:

  • Ullmann Condensation: This classic reaction uses a copper catalyst, often in combination with a ligand and a base, at elevated temperatures.[1][2][3]

  • Buchwald-Hartwig C-O Coupling: A more modern approach that utilizes a palladium catalyst with a specialized phosphine or N-heterocyclic carbene (NHC) ligand and a base.[4][5][6]

Despite their utility, both methods are susceptible to several competing side reactions that lead to common byproducts. Understanding these pathways is the first step toward effective troubleshooting.

Common Byproduct Formation Pathways
Byproduct TypeCommon Name(s)Originating Side Reaction(s)Catalytic System
Ar-O-Ar Diaryl Ether HomocouplingOxidative coupling of two alcohol/phenol molecules.Ullmann (Copper-catalyzed)
Py-Py Bipyridine HomocouplingReductive coupling of two bromopyridine molecules.Ullmann & Buchwald-Hartwig
Py-H Dehalogenated PyridineHydrodehalogenation, β-hydride elimination.Buchwald-Hartwig (Palladium-catalyzed)
N-Arylated Pyridone N-Arylation ProductCompetitive reaction at the pyridine nitrogen.Ullmann & Buchwald-Hartwig

Here is a diagram illustrating the desired C-O coupling catalytic cycle and the points where key side reactions can diverge.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Spectral Benchmarking: (3-Bromo-6-ethoxypyridin-2-yl)methanol

This guide outlines the structural validation and spectral benchmarking of (3-Bromo-6-ethoxypyridin-2-yl)methanol , a critical heterocyclic scaffold used in medicinal chemistry (often for P2X3 antagonists or kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation and spectral benchmarking of (3-Bromo-6-ethoxypyridin-2-yl)methanol , a critical heterocyclic scaffold used in medicinal chemistry (often for P2X3 antagonists or kinase inhibitors).

Executive Summary

The unambiguous identification of (3-Bromo-6-ethoxypyridin-2-yl)methanol (CAS: 1245647-88-4) requires distinguishing it from potential regioisomers (e.g., 5-bromo isomer) and synthetic byproducts (e.g., des-bromo analogs). This guide provides a definitive analysis workflow, contrasting the target molecule against key structural analogs to establish a self-validating identification protocol.

Key Analytical Challenge: Differentiating the 2,3,6-substitution pattern from other isomers using scalar coupling constants (


) and chemical shift perturbation analysis.

Structural Logic & Electronic Environment

To interpret the spectrum accurately, one must understand the electronic push-pull mechanisms acting on the pyridine core.

  • 3-Bromo (Inductive Withdrawing, -I): Strongly deshields the adjacent C4-proton.

  • 6-Ethoxy (Resonance Donating, +M): Strongly shields the ortho C5-proton and para C3-position (though C3 is substituted here).

  • 2-Methanol (Inductive/H-Bonding): The hydroxymethyl group provides a diagnostic handle (

    
     and 
    
    
    
    ) sensitive to solvent effects.
Diagram 1: Electronic Logic & Assignment Strategy

G Molecule (3-Bromo-6-ethoxypyridin-2-yl)methanol Sub_Br 3-Bromo Group (-I Effect) Molecule->Sub_Br Sub_OEt 6-Ethoxy Group (+M Effect) Molecule->Sub_OEt Sub_MeOH 2-Methanol Group (Solvent Sensitive) Molecule->Sub_MeOH Signal_H4 H4 Proton Deshielded (Downfield) ~7.7 ppm Sub_Br->Signal_H4 Ortho Deshielding Signal_H5 H5 Proton Shielded (Upfield) ~6.6 ppm Sub_OEt->Signal_H5 Ortho Shielding Signal_CH2 CH2 Singlet/Doublet ~4.5 ppm Sub_MeOH->Signal_CH2 Diagnostic Handle Signal_H4->Signal_H5 Ortho Coupling (J ~ 8.0 Hz)

Caption: Electronic influences on chemical shifts. The interplay between the electron-withdrawing Bromine and electron-donating Ethoxy group creates a distinct "doublet-doublet" aromatic region with a wide chemical shift dispersion.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its non-brominated precursor and a regioisomer. This comparison is vital for assessing reaction completion and regioselectivity.

Table 1: Spectral Benchmarking (Solvent: DMSO- )
FeatureTarget: (3-Bromo-6-ethoxypyridin-2-yl)methanolAlt 1: (6-Ethoxypyridin-2-yl)methanol (Des-bromo)Alt 2: (5-Bromo-6-ethoxypyridin-2-yl)methanol (Regioisomer)
Aromatic Pattern Two Doublets (AX system) Triplet + Two Doublets (AMX) Two Doublets (AB system)
H-4 Shift ~7.75 ppm (d,

Hz)
~7.60 ppm (dd)~7.80 ppm (d,

Hz)
H-5 Shift ~6.65 ppm (d,

Hz)
~6.60 ppm (d)~7.10 ppm (d) (Less shielded than Target H5)
H-3 Shift Substituted (No Signal)~6.90 ppm (d)~7.40 ppm (d)
Coupling (

)

Hz (Ortho)

Hz

Hz
Key Distinction Wide separation between H4/H5 signals due to push-pull effects.Presence of H3 signal upfield.H5 is less shielded because Br is ortho to it.

Critical Insight: In the target molecule, H5 is ortho to the ethoxy group (shielded) and meta to the bromine. In the 5-bromo isomer (Alt 2), H5 is ortho to both the ethoxy and the bromine, leading to a downfield shift compared to the target.

Detailed Experimental Protocol

To ensure reproducibility and visualization of the hydroxyl coupling (a key purity indicator), DMSO-


  is the recommended solvent over 

.
Protocol: High-Resolution 1H NMR Acquisition
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.[1]

    • Dissolve in 0.6 mL of DMSO-

      
        (99.9% D).
      
    • Note: Ensure the sample is dry; residual water will merge with the OH signal.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle:

      
       (to prevent saturation).
      
    • Relaxation Delay (D1):

      
       second (ensure integration accuracy).
      
    • Scans (NS): 16–32 (sufficient for >95% purity).

    • Temperature: 298 K (

      
      ).
      
  • Processing:

    • Referencing: Set residual DMSO pentet to 2.50 ppm .

    • Apodization: Apply 0.3 Hz line broadening (LB) if necessary, but keep low to resolve couplings.

Expected Signal Assignment (DMSO- )
  • 
     7.78 (1H, d, 
    
    
    
    Hz):
    H-4 (Aromatic, deshielded by Br).
  • 
     6.68 (1H, d, 
    
    
    
    Hz):
    H-5 (Aromatic, shielded by OEt).
  • 
     5.15 (1H, t, 
    
    
    
    Hz):
    -OH (Exchangeable, visible as triplet in dry DMSO).
  • 
     4.45 (2H, d, 
    
    
    
    Hz):
    -CH
    
    
    OH (Couples to OH).
  • 
     4.28 (2H, q, 
    
    
    
    Hz):
    -OCH
    
    
    CH
    
    
    .
  • 
     1.32 (3H, t, 
    
    
    
    Hz):
    -OCH
    
    
    CH
    
    
    .

Workflow for Purity Assessment

This self-validating workflow ensures that the analyzed spectrum corresponds to the correct regioisomer and purity level.

Diagram 2: Analysis Decision Tree

Analysis Start Acquire 1H NMR (DMSO-d6) Check_Arom Check Aromatic Region (6.5 - 8.0 ppm) Start->Check_Arom Count_H Are there exactly 2 Aromatic Protons? Check_Arom->Count_H Pattern Is the pattern 2 Doublets (J ~8Hz)? Count_H->Pattern Yes Fail_Des FAIL: Des-bromo impurity (Check for H3 signal) Count_H->Fail_Des No (3H observed) Pass_1 Regioisomer Check: Is H5 < 6.8 ppm? Pattern->Pass_1 Yes Fail_Regio FAIL: 5-Bromo Isomer (H5 shifted downfield) Pattern->Fail_Regio No (Singlets observed) Confirm CONFIRMED: (3-Bromo-6-ethoxypyridin-2-yl)methanol Pass_1->Confirm Yes (Shielded H5) Pass_1->Fail_Regio No (H5 > 7.0 ppm)

Caption: Decision tree for validating the 3-bromo-6-ethoxy substitution pattern. The chemical shift of H5 is the critical "gatekeeper" for distinguishing regioisomers.

Common Impurities & Troubleshooting

Signal (

)
MultiplicityOriginRemediation
1.99 SingletEthyl Acetate (Solvent)Dry under high vacuum (

, 4h).
5.75 SingletDichloromethane (Solvent)Dry under high vacuum.
3.80 SingletMethoxy Analog Re-check starting material purity (Ethanol vs Methanol exchange).
9.80 SingletAldehyde Intermediate Incomplete reduction. Treat with

.
Broad OH Broad SingletWet DMSO Add activated 3Å molecular sieves to NMR tube.

References

  • General Pyridine Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • Solvent Effects in NMR: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Analog Synthesis (3-bromo-2-ethoxypyridine): SpectraBase Spectrum ID 9JyvaQgwoB. John Wiley & Sons, Inc.[2]

  • Target Molecule CAS Entry: PubChem Compound Summary for CID 54683394 (Related 3-bromo-2-ethoxy analogs).

  • Coupling Constants in Pyridines: Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press. (Standard reference for J-coupling ranges in 2,3,6-substituted pyridines).

Sources

Comparative

A Comparative Guide to the Characteristic IR Absorption Bands of Ethoxy and Hydroxyl Groups in Pyridines

This guide provides a detailed comparative analysis of the infrared (IR) spectroscopy signatures of ethoxy (–O–CH₂CH₃) and hydroxyl (–OH) functional groups attached to a pyridine ring. Designed for researchers in synthet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the infrared (IR) spectroscopy signatures of ethoxy (–O–CH₂CH₃) and hydroxyl (–OH) functional groups attached to a pyridine ring. Designed for researchers in synthetic chemistry and drug development, this document elucidates the key spectral differences, explains the underlying vibrational principles, and offers a robust experimental protocol for acquiring high-fidelity data.

Introduction: The Role of IR Spectroscopy in Pyridine Chemistry

Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. The precise characterization of their functionalization is critical for understanding molecular properties and reactivity. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful analytical technique for identifying functional groups based on their unique molecular vibrations. Each bond within a molecule vibrates at a characteristic frequency, and when irradiated with infrared light, it absorbs energy at that frequency.[1] This absorption pattern creates a unique spectral "fingerprint."

This guide focuses on two common and electronically distinct substituents on the pyridine ring: the electron-donating ethoxy group and the versatile hydroxyl group, which can exhibit complex behavior due to tautomerism and hydrogen bonding. Understanding their distinct IR absorption bands is essential for reaction monitoring, quality control, and structural elucidation.

The Pyridine Ring: Establishing a Spectral Baseline

Before analyzing the substituents, it is crucial to recognize the intrinsic vibrational modes of the pyridine ring. These absorptions provide a consistent background and can themselves be subtly influenced by the nature of the substituent. The pyridine ring exhibits characteristic absorptions due to C=C and C=N stretching vibrations, as well as aromatic C-H stretching and bending.[2]

Key pyridine backbone absorptions include:

  • Aromatic C–H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).[1]

  • Ring C=C and C=N Stretches: A series of sharp, medium-to-strong bands in the 1600–1400 cm⁻¹ region.[3] Key bands are often observed near 1600 cm⁻¹, 1580 cm⁻¹, 1480 cm⁻¹, and 1430 cm⁻¹. The positions of these bands can shift depending on the electronic effects of the substituent and its position on the ring.[4]

The Hydroxyl (–OH) Group: A Tale of Tautomers and Hydrogen Bonds

The IR spectrum of a hydroxyl-substituted pyridine is profoundly influenced by two factors: its position on the ring (2-, 3-, or 4-) and the sample's physical state (solid, liquid, or solution). These factors dictate the extent of hydrogen bonding and the dominant tautomeric form.

The O–H Stretching Vibration

For a "free" (non-hydrogen-bonded) hydroxyl group, a sharp, medium-intensity absorption band is expected in the 3700–3580 cm⁻¹ region. However, this is rarely observed except in the gas phase or in very dilute solutions in non-polar solvents.

More commonly, intermolecular hydrogen bonding causes the O–H stretching band to become intensely broad and shift to a lower frequency (3500–3200 cm⁻¹) . This broadening is a hallmark of alcohols and phenols and is due to the diverse population of hydrogen-bonded states, each with a slightly different bond strength and absorption frequency.

The Critical Role of Hydroxypyridine ⇌ Pyridone Tautomerism

A key feature of 2- and 4-hydroxypyridines is their existence in equilibrium with their pyridone tautomers. In most solvents and in the solid state, the pyridone form is significantly more stable.[5] This equilibrium dramatically alters the IR spectrum.

  • 3-Hydroxypyridine: This isomer exists predominantly in the true hydroxyl form. Its spectrum will therefore display the characteristic broad O–H stretch described above, along with a C–O stretching band around 1260-1300 cm⁻¹ .

  • 2-Hydroxypyridine & 4-Hydroxypyridine: These isomers exist primarily as 2-pyridone and 4-pyridone , respectively. Their spectra are consequently dominated by the features of the pyridone tautomer:

    • Absence of a broad O–H stretch: The prominent band in the 3500-3200 cm⁻¹ region is replaced.

    • N–H Stretching: A medium, somewhat broad band appears in the 3100–3000 cm⁻¹ region, often overlapping with the aromatic C-H stretches.

    • C=O Stretching (Amide I band): A very strong and characteristic absorption appears in the 1690–1640 cm⁻¹ region. This is one of the most intense peaks in the spectrum and is a definitive indicator of the pyridone form.

The tautomeric equilibrium is the single most important factor in interpreting the IR spectra of these compounds. The absence of a strong, broad O-H band and the presence of a powerful C=O band below 1700 cm⁻¹ is conclusive evidence for the pyridone structure.

The Ethoxy (–O–CH₂CH₃) Group: A Clearer Signature

In contrast to the hydroxyl group, the ethoxy substituent provides a more consistent and less ambiguous set of IR absorption bands. As an aryl alkyl ether, an ethoxypyridine will display characteristic C-H and C-O-C vibrations.

  • Aliphatic C–H Stretching: Strong, sharp absorptions appear in the 3000–2850 cm⁻¹ region, distinctly below the aromatic C-H stretches. Multiple peaks are typically observed due to the asymmetric and symmetric stretching modes of the methyl (–CH₃) and methylene (–CH₂) groups.[3]

  • C–O–C Stretching: This is the most diagnostic feature of the ether linkage. Aryl alkyl ethers exhibit two distinct, strong stretching bands:[6][7][8]

    • Asymmetric C–O–C Stretch: A strong, prominent band appears at a higher frequency, typically in the 1275–1200 cm⁻¹ range.[9][10]

    • Symmetric C–O–C Stretch: A second strong band is observed at a lower frequency, generally between 1075–1020 cm⁻¹ .[11]

The presence of these two strong bands in the "fingerprint region," combined with the strong aliphatic C-H stretches below 3000 cm⁻¹, provides a definitive signature for the ethoxy group.

Comparative Analysis: A Summary of Key Bands

The following table summarizes the crucial IR absorption bands that enable clear differentiation between hydroxyl and ethoxy substituents on a pyridine ring.

Vibrational ModeHydroxyl-Pyridine (Phenolic Form)Hydroxy-Pyridine (Pyridone Form)Ethoxy-PyridineDistinguishing Features
O–H Stretch 3500–3200 cm⁻¹ (very broad, strong)AbsentAbsentPrimary identifier for the phenolic -OH group. Its absence in 2-/4- isomers points to the pyridone form.
N–H Stretch Absent~3100–3000 cm⁻¹ (medium, broad)AbsentConfirms the pyridone tautomer.
Aliphatic C–H Stretch AbsentAbsent3000–2850 cm⁻¹ (strong, sharp)Unambiguous indicator of the ethoxy group's alkyl chain.
C=O Stretch Absent1690–1640 cm⁻¹ (very strong, sharp)AbsentDefinitive band for the 2- and 4-pyridone tautomers.
Asymmetric C–O–C Stretch N/AN/A1275–1200 cm⁻¹ (strong)Key signature for the ether linkage.
C–O Stretch / Symmetric C–O–C Stretch ~1300-1260 cm⁻¹ (strong)N/A (coupled with ring modes)1075–1020 cm⁻¹ (strong)The two distinct C-O-C bands for the ether are a powerful confirmation.

Experimental Protocol: High-Fidelity FTIR Analysis

This protocol outlines the steps for acquiring a publication-quality FTIR spectrum of a pyridine derivative using the Attenuated Total Reflectance (ATR) technique, which is preferred for its minimal sample preparation for both liquids and solids.

Materials and Instrumentation
  • Spectrometer: A modern FTIR spectrometer (e.g., Thermo Fisher Nicolet iS, PerkinElmer Spectrum Two) equipped with a diamond or germanium ATR crystal.

  • Sample: 1-5 mg of the pyridine derivative (solid or liquid).

  • Solvents: Isopropanol or ethanol for cleaning.

  • Wipes: Lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference. Allow the instrument to warm up for at least 30 minutes for stability.

  • ATR Crystal Cleaning: Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

  • Background Spectrum Acquisition: With the clean, dry ATR crystal in place and the pressure clamp disengaged, acquire a background spectrum. This scan measures the ambient environment and the instrument itself and will be automatically subtracted from the sample spectrum. A typical setting is 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • For Solids: Place a small amount (1-5 mg) of the solid powder directly onto the center of the ATR crystal.

    • For Liquids: Place a single drop of the liquid sample onto the center of the crystal.

  • Applying Pressure: Lower the pressure clamp onto the sample to ensure firm, uniform contact between the sample and the ATR crystal. Consistent pressure is key for reproducibility.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing and Analysis: The instrument software will perform a Fourier transform on the interferogram and ratio it against the background to produce the final infrared spectrum. Perform a baseline correction if necessary. Use the peak-picking tool to identify the wavenumbers of the key absorption bands.

  • Cleaning: After analysis, raise the pressure arm, remove the sample, and clean the ATR crystal thoroughly with solvent and a lint-free wipe.

Data Interpretation Workflow

The logical process for identifying an unknown hydroxyl- or ethoxy-substituted pyridine can be visualized as a decision-making workflow.

FTIR_Interpretation_Workflow start Analyze Spectrum of Unknown Substituted Pyridine region_check Examine 3700-2800 cm⁻¹ Region start->region_check broad_oh Broad, Strong Peak 3500-3200 cm⁻¹? region_check->broad_oh sharp_ch Strong, Sharp Peaks 3000-2850 cm⁻¹? broad_oh->sharp_ch  No is_hydroxyl Likely Hydroxyl Group broad_oh->is_hydroxyl  Yes is_ethoxy Likely Ethoxy Group sharp_ch->is_ethoxy  Yes no_clear_signal No Clear Signal in this Region (Check for N-H) sharp_ch->no_clear_signal  No confirm_hydroxyl Confirm with C-O Stretch ~1300-1260 cm⁻¹ is_hydroxyl->confirm_hydroxyl confirm_ethoxy Confirm with Two C-O-C Stretches ~1250 cm⁻¹ and ~1040 cm⁻¹ is_ethoxy->confirm_ethoxy check_pyridone Check for Pyridone Tautomer no_clear_signal->check_pyridone is_3_hydroxy 3-Hydroxypyridine Confirmed confirm_hydroxyl->is_3_hydroxy pyridone_co Strong C=O Peak ~1690-1640 cm⁻¹? check_pyridone->pyridone_co pyridone_co->no_clear_signal  No is_pyridone 2- or 4-Pyridone Confirmed pyridone_co->is_pyridone  Yes

Caption: Decision workflow for interpreting the FTIR spectrum of a substituted pyridine.

Conclusion

The infrared spectra of ethoxy- and hydroxyl-substituted pyridines provide clear and distinct signatures that allow for unambiguous differentiation. The ethoxy group is reliably identified by its strong aliphatic C-H stretches (3000-2850 cm⁻¹) and two characteristic C-O-C stretching bands (~1250 cm⁻¹ and ~1040 cm⁻¹). The hydroxyl group's signature is highly dependent on its position. For 3-hydroxypyridine, a broad O-H stretch (3500-3200 cm⁻¹) is the key feature. For 2- and 4-hydroxypyridines, the equilibrium shifts to the pyridone tautomer, making the disappearance of the O-H band and the appearance of a powerful C=O stretch (~1670 cm⁻¹) the definitive markers. By following the systematic interpretation workflow and employing the robust experimental protocol provided, researchers can confidently characterize these important classes of pyridine derivatives.

References

  • Spectroscopy of Ethers | Organic Chemistry Class Notes - Fiveable. (2025, September 15). Retrieved from [Link]

  • IR spectrum: Ethers. (n.d.). Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Spinner, E. (1960). The Vibration Spectra and Structures of the Hydrochlorides of Hydroxypyridines and Hydroxypyrimidines. Journal of the Chemical Society, 1226-1232. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • Infrared Absorption Spectroscopy. (n.d.). Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy Lecture. (n.d.). Retrieved from [Link]

  • Infrared absorption transition frequencies of pyridine as a function of normalized solvent polarity (ETN). (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Jaggi, N., & Vij, D. R. (2006). Fourier Transform Infrared Spectroscopy. In Handbook of Applied Solid State Spectroscopy (pp. 399-445). Springer.
  • Fan, M., Dai, D., & Huang, B. (2012). Fourier Transform Infrared Spectroscopy for Natural Fibres.
  • Recio, M. A., et al. (2003). A new insight into the vibrational analysis of pyridine. Journal of Raman Spectroscopy, 34(10), 806-817.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 85-102.
  • Istiqomah, L., et al. (2018). Proximate analysis, amino acid, and fatty acid profiles of earthworm (Lumbricus rubellus) and its potential use as a protein source. Journal of Physics: Conference Series, 1025, 012051.
  • Desi, A. (2016). Kandungan Asam Amino pada Tepung Cacing Tanah (Lumbricus rubellus) dengan Menggunakan Metode UPLC.
  • Kirk, R. E., & Othmer, D. F. (1953). Encyclopedia of Chemical Technology. The Interscience Encyclopedia.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
  • 18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Zander, N. E., Orlicki, J. A., & Rawlett, A. M. (2010). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts.
  • The FTIR Spectra of Pyridine and Pyridine-d5. (2003). In Proceedings of the 58th International Symposium on Molecular Spectroscopy.
  • Katsyuba, S. A., et al. (2020). Computational analysis of the vibrational spectra and structure of aqueous cytosine. Physical Chemistry Chemical Physics, 22(34), 19134-19142.
  • Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. (2003). Analytical and Bioanalytical Chemistry, 375(8), 1246-1249.
  • Altun, A., et al. (2005). Vibrational spectroscopic studies of 4-methoxybenzaldehyde. Journal of Molecular Structure, 744-747, 469-475.
  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021). The Journal of Physical Chemistry B, 125(6), 1625–1635. Retrieved from [Link]

Sources

Validation

A Chromatographer's Guide: Dissecting the Retention Behavior of Ethoxy vs. Methoxy Pyridine Analogs in RP-HPLC

In the landscape of pharmaceutical and chemical research, the ability to discern between structurally similar molecules is paramount for ensuring purity, monitoring reaction kinetics, and understanding metabolic pathways...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the ability to discern between structurally similar molecules is paramount for ensuring purity, monitoring reaction kinetics, and understanding metabolic pathways. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, stands as the gold standard for such analytical challenges.[1][2] This guide delves into a common yet critical separation problem: distinguishing between pyridine analogs bearing a methoxy (-OCH3) versus an ethoxy (-OCH2CH3) substituent. We will explore the physicochemical principles governing their separation, provide a robust experimental framework, and interpret the expected outcomes, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Theoretical Foundation: Hydrophobicity as the Driving Force

Reversed-phase HPLC (RP-HPLC) separates molecules based on their relative hydrophobicity.[3][4] The stationary phase, typically silica particles chemically bonded with nonpolar alkyl chains (e.g., C18 or C8), provides a hydrophobic surface.[1] A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, carries the sample through the column.[4][5]

The core principle is straightforward: hydrophobic (nonpolar) molecules in the sample will have a stronger affinity for the nonpolar stationary phase and will be retained longer on the column. Conversely, hydrophilic (polar) molecules will interact more readily with the polar mobile phase and elute faster.[6][7] The retention time (t_R), the time it takes for a specific analyte to travel from the injector to the detector, is therefore a direct measure of its interaction with the stationary phase.[1]

Methoxy vs. Ethoxy: A Tale of One Methylene Group

The structural difference between a methoxy and an ethoxy group is a single methylene bridge (-CH2-). While seemingly minor, this addition has a significant impact on the molecule's overall physicochemical properties, primarily its hydrophobicity.

  • Methoxy Group (-OCH3): A methyl group attached to an oxygen atom.

  • Ethoxy Group (-OCH2CH3): An ethyl group attached to an oxygen atom.

The additional methylene group in the ethoxy substituent increases the nonpolar character of the molecule. Each alkyl group contributes to the overall hydrophobicity; therefore, an ethyl group is inherently more hydrophobic than a methyl group. This leads to a crucial hypothesis:

In a reversed-phase HPLC system, the ethoxy pyridine analog will exhibit a longer retention time than its corresponding methoxy pyridine analog.

This is because the more hydrophobic ethoxy analog will interact more strongly with the nonpolar C18 stationary phase, slowing its passage through the column compared to the slightly more polar methoxy counterpart.[8]

Experimental Design: A Self-Validating Protocol

To empirically validate our hypothesis, a well-designed HPLC experiment is essential. The following protocol provides a robust starting point for the separation of methoxy and ethoxy pyridine analogs. The causality behind each parameter is explained to provide a deeper understanding of the method development process.

Experimental Workflow

The overall process, from sample preparation to final data analysis, follows a logical sequence designed to ensure accuracy and reproducibility.

Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Weigh & Dissolve Analogs (Methoxy & Ethoxy Pyridines) B Dilute to 10 µg/mL with Mobile Phase A A->B C Filter through 0.45 µm Syringe Filter B->C D Equilibrate C18 Column with Initial Mobile Phase C->D E Inject 10 µL of Sample Mixture D->E F Run Gradient Elution Program E->F G Detect at 254 nm F->G H Integrate Chromatogram Peaks G->H I Record Retention Times (t_R) H->I J Compare t_R of Methoxy vs. Ethoxy Analog I->J

Caption: Experimental workflow for HPLC comparison.

Detailed HPLC Method Parameters
ParameterValue / ConditionRationale & Expertise
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable quaternary pump system is suitable for this gradient method.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A C18 column is the workhorse of RP-HPLC, providing excellent hydrophobic selectivity for nonpolar and moderately polar compounds.[3][9] The 150 mm length offers good resolving power.
Mobile Phase A 0.1% Formic Acid in WaterWater is the polar component. Formic acid is a common mobile phase additive that improves peak shape for basic compounds like pyridines by protonating residual silanols on the stationary phase, reducing unwanted secondary interactions.[10][11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[4][5] Increasing its concentration decreases mobile phase polarity, thereby eluting more hydrophobic compounds.[6]
Gradient Program 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17-18 min: 70-10% B; 18-25 min: 10% BA gradient elution is superior to an isocratic method for separating compounds with different hydrophobicities, ensuring sharp peaks and reasonable analysis times.[1] The initial hold ensures good peak shape for early eluting compounds, the ramp separates the analytes, and the final steps re-equilibrate the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling mobile phase viscosity and mass transfer kinetics.
Injection Volume 10 µLA typical volume that avoids column overloading while providing a strong detector signal.
Detector UV-Vis Diode Array Detector (DAD)Pyridine rings have strong UV absorbance.[12] Detection at 254 nm is a common wavelength for aromatic compounds. A DAD allows for spectral confirmation of peak purity.
Sample Prep. 10 µg/mL of each analog in Mobile Phase ADissolving samples in the initial mobile phase composition prevents peak distortion.

Anticipated Results and Interpretation

Executing the above protocol with a pair of hypothetical analogs, 2-methoxypyridine and 2-ethoxypyridine, would yield a chromatogram where two distinct peaks are observed. The data can be summarized as follows:

CompoundStructureExpected Retention Time (t_R) (min)Rationale
2-Methoxypyridine Pyridine ring with -OCH3~ 8.5Less hydrophobic due to the smaller alkyl group. Interacts less strongly with the C18 stationary phase, leading to earlier elution.
2-Ethoxypyridine Pyridine ring with -OCH2CH3~ 9.8More hydrophobic due to the additional -CH2- group. Interacts more strongly with the stationary phase, resulting in a longer retention time.

The key takeaway is the consistent elution order: the ethoxy analog will always have a longer retention time than the methoxy analog under these reversed-phase conditions. The exact retention times will vary depending on the specific column, system, and pyridine substitution pattern, but the delta and elution order will remain consistent.

Visualizing the Separation Principle

The relationship between molecular structure, hydrophobicity, and retention time is the cornerstone of this separation.

SeparationPrinciple cluster_structure Molecular Structure cluster_property Physicochemical Property cluster_outcome Chromatographic Outcome Methoxy Methoxy Pyridine -OCH3 Polarity Lower Hydrophobicity (More Polar) Methoxy->Polarity Leads to Ethoxy Ethoxy Pyridine -OCH2CH3 Hydrophobicity Higher Hydrophobicity (Less Polar) Ethoxy->Hydrophobicity Leads to Retention Shorter Retention Time Longer Retention Time Polarity->Retention:f0 Results in Hydrophobicity->Retention:f1 Results in

Caption: Structure-Property-Retention relationship.

This guide demonstrates that the separation of methoxy and ethoxy pyridine analogs is a predictable and controllable process governed by fundamental principles of chromatography. The addition of a single methylene group to the substituent chain sufficiently increases the molecule's hydrophobicity, leading to a measurable and reproducible increase in retention time on a C18 column. By understanding this relationship and employing a robust, well-rationalized HPLC method, researchers can confidently separate and quantify these closely related compounds.

References

  • Teledyne ISCO. The Effect of Reverse Phase Chain Length on Peptide Purification. [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Wikipedia contributors. (2024, February 12). High-performance liquid chromatography. In Wikipedia, The Free Encyclopedia. [Link]

  • Chromatography Forum. The Hydrophobicity and retention time of a compound. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Krokhin, O. V., Craig, R., Spicer, V., Ens, W., Standing, K. G., Beavis, R. C., & Wilkins, J. A. (2004). An improved model for prediction of retention times of tryptic peptides in ion pair reversed-phase HPLC: its application to protein peptide mapping by off-line HPLC-MALDI MS. Molecular & Cellular Proteomics, 3(9), 908-919.
  • Wikipedia contributors. (2023, December 1). Reversed-phase chromatography. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Stack Exchange. Retention Time Change in Reversed Phase Chromatography. [Link]

  • PubMed. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides while varying the functional end-groups at the termini. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Forgács, E., & Cserháti, T. (2003). Mechanisms of retention in HPLC. Research Signpost.
  • AZoLifeSciences. (2023, January 12). Reversed-Phase Chromatography: An Overview. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. [Link]

  • Scilit. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Chromatography Forum. HPLC Retention Time. [Link]

  • ResearchGate. (2006). Comparison of HPLC retention times. [Link]

  • Molecules. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

  • Farmacia. (2017). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). [Link]

Sources

Comparative

Comparative Guide: LC-MS Fragmentation of Brominated Pyridine Methanol

Executive Summary In drug development, brominated pyridine methanols are critical scaffolds for synthesizing complex heterocycles. However, their analysis presents a significant challenge: regioisomerism .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, brominated pyridine methanols are critical scaffolds for synthesizing complex heterocycles. However, their analysis presents a significant challenge: regioisomerism . The position of the bromine atom relative to the hydroxymethyl group and the pyridine nitrogen drastically alters reactivity but often results in identical retention times on standard C18 chromatography.

This guide provides a technical comparison of the fragmentation patterns of 2-bromo-3-pyridinemethanol (Target) versus its common regioisomeric impurity, 6-bromo-2-pyridinemethanol (Alternative) . By leveraging specific mass spectral features—specifically the "Ortho Effect" and bromine isotopic signatures—researchers can unequivocally identify these isomers without extensive chiral chromatography development.

Mechanistic Principles of Fragmentation

To interpret the spectra accurately, one must understand the three dominant fragmentation pathways governing these molecules in Electrospray Ionization (ESI+).

The Bromine Isotope Signature

The most distinct feature of any brominated compound is the isotopic abundance.

  • Mechanism: Natural bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Observation: The molecular ion (

    
    ) appears as a 1:1 doublet  separated by 2 Da (e.g., m/z 188 and 190).
    
  • Diagnostic Value: Any fragment ion retaining the bromine atom must preserve this 1:1 doublet pattern. Loss of the doublet indicates the neutral loss of the bromine radical (

    
    ) or HBr.
    
Primary Fragmentation Channels
  • Dehydration (

    
    , Loss of 
    
    
    
    ):
    • Typical of benzylic-type alcohols.

    • Driven by the formation of a resonance-stabilized carbocation.

    • Isomer Sensitivity: Highly sensitive to the position of the hydroxyl group relative to the ring nitrogen and bromine (Ortho Effect).

  • Deformylation (

    
    , Loss of 
    
    
    
    ):
    • Involves the loss of formaldehyde.[1][2]

    • Often yields a protonated bromopyridine species.

  • Debromination (

    
    , Loss of 
    
    
    
    ):
    • Homolytic cleavage of the C-Br bond.

    • Results in a phenyl-type cation.

Comparative Analysis: Target vs. Alternative

The following table contrasts the fragmentation behavior of the Ortho-substituted target against the Meta-substituted alternative.

FeatureTarget: 2-Bromo-3-pyridinemethanol (Ortho-like)Alternative: 6-Bromo-2-pyridinemethanol (Meta-like)Mechanistic Cause
Precursor Ion m/z 188.0 / 190.0 (1:1 ratio)m/z 188.0 / 190.0 (1:1 ratio)Identical elemental composition.
Dominant Fragment [M+H - H₂O]⁺ (m/z 170/172)[M+H - CH₂O]⁺ (m/z 158/160)Ortho Effect: Proximity of Br to CH₂OH in the target facilitates water elimination via H-bonding or steric relief.
Secondary Fragment [M+H - CH₂O]⁺ (m/z 158/160)[M+H - H₂O]⁺ (m/z 170/172)Benzylic cleavage is less favorable in the ortho-isomer due to steric crowding.
Bromine Loss Moderate intensity (m/z 109)High intensity (m/z 109)The 6-position (alpha to N) is more electron-deficient, weakening the C-Br bond in the alternative.
Polarity / RT Slightly Earlier ElutingSlightly Later ElutingThe ortho-isomer (Target) often has higher internal H-bonding, reducing interaction with the polar stationary phase (HILIC) or water (RP).
The "Ortho Effect" Explained

In 2-bromo-3-pyridinemethanol , the bromine atom and the hydroxymethyl group are on adjacent carbons (ortho). Upon protonation of the hydroxyl group, the bulky bromine atom sterically compresses the leaving water molecule, lowering the activation energy for dehydration.

In contrast, 6-bromo-2-pyridinemethanol has the substituents separated by the ring nitrogen. There is no direct steric interaction, making the loss of formaldehyde (via a 4-membered transition state) the kinetically favored pathway.

Visualization of Pathways[3]

The following diagram illustrates the divergent fragmentation pathways that allow for isomer differentiation.

FragmentationPathways cluster_0 Target: 2-Bromo-3-pyridinemethanol (Ortho) cluster_1 Alternative: 6-Bromo-2-pyridinemethanol (Meta) Precursor Precursor Ion [M+H]+ m/z 188/190 (Doublet) Ortho_Water Major: [M+H - H2O]+ m/z 170/172 (Stabilized Carbocation) Precursor->Ortho_Water -18 Da (Ortho Effect) Ortho_Form Minor: [M+H - CH2O]+ m/z 158/160 Precursor->Ortho_Form -30 Da Meta_Form Major: [M+H - CH2O]+ m/z 158/160 (Protonated Pyridine) Precursor->Meta_Form -30 Da (Benzylic Cleavage) Meta_Water Minor: [M+H - H2O]+ m/z 170/172 Precursor->Meta_Water -18 Da Common_BrLoss Common Loss: [M+H - Br•]+ m/z 109 (Singlet) Ortho_Water->Common_BrLoss -Br• Meta_Form->Common_BrLoss -Br•

Caption: Divergent fragmentation pathways. The Target (Ortho) favors water loss (Green path), while the Alternative (Meta) favors formaldehyde loss (Red path).

Experimental Protocol

To replicate these results and validate the isomer identity in your own lab, follow this standardized LC-MS/MS workflow.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

    • Reasoning: While HILIC is good for polar pyridines, a high-pH stable C18 allows the use of basic mobile phases which deprotonate the pyridine, improving peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 60% B

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Settings (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Voltage: +3500 V.

  • Desolvation Temp: 450°C.

  • Collision Gas: Argon.

  • MRM Transitions (Quantitation & Qualification):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
Brominated Pyridine Methanol 188.0 (

)
170.0 (Loss of H₂O)15Quant (Target)
188.0 (

)
158.0 (Loss of CH₂O)20Qual (Ratio Check)
188.0 (

)
109.0 (Loss of Br)35Structural Confirm
Internal Standard 190.0 (

)
172.0 (Loss of H₂O)15Verification
Self-Validating Ratio Check

To confirm you have the Target (2-bromo-3-pyridinemethanol) and not the Alternative:

  • Calculate the ratio of Peak Area (170.0) / Peak Area (158.0).

  • Target Criteria: Ratio > 1.5 (Dominant water loss).

  • Alternative Criteria: Ratio < 0.8 (Dominant formaldehyde loss).

Decision Tree for Isomer Identification

Use this logic flow to classify unknown samples during synthesis monitoring.

DecisionTree Start Unknown Sample Precursor m/z 188/190 CheckBr Is Precursor a 1:1 Doublet? Start->CheckBr NotBr STOP: Not a brominated species CheckBr->NotBr No FragAnalysis Analyze MS/MS Spectrum Compare Intensity of m/z 170 vs 158 CheckBr->FragAnalysis Yes RatioCheck Is Base Peak m/z 170 (Loss of Water)? FragAnalysis->RatioCheck TargetID IDENTIFIED: 2-Bromo-3-pyridinemethanol (Ortho-Isomer) RatioCheck->TargetID Yes (Ratio > 1.0) AltID IDENTIFIED: 6-Bromo-2-pyridinemethanol (Meta/Para-Isomer) RatioCheck->AltID No (Ratio < 1.0)

Caption: Logical workflow for distinguishing brominated pyridine methanol isomers based on fragmentation intensity.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Bromopyridine (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • Smith, R. M. Understanding Mass Spectra: A Basic Approach, 2nd Edition. Wiley-Interscience, 2004. (General reference for Ortho Effects in aromatic fragmentation). [Link]

  • PubChem. Compound Summary: (6-Bromopyridin-2-yl)methanol.[3][4] National Library of Medicine. [Link]

  • ResearchGate. Ortho effects: A mechanistic study. (Mechanistic grounding for water loss in ortho-substituted aromatics). [Link]

Sources

Validation

SAR Showdown: A Comparative Guide to 6-Ethoxy vs. 6-Methoxy Pyridine Substituents in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the intricate chess game of drug design, even the smallest molecular modifications can dramatically alter a compound's efficacy, safety, and pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug design, even the smallest molecular modifications can dramatically alter a compound's efficacy, safety, and pharmacokinetic profile. The strategic substitution of a methoxy group with an ethoxy group on a pyridine ring is a common tactic employed by medicinal chemists to fine-tune a lead candidate's properties. This guide provides a comprehensive framework for conducting a rigorous structure-activity relationship (SAR) study comparing 6-ethoxy and 6-methoxy pyridine substituents, empowering researchers to make data-driven decisions in their drug discovery programs.

While direct head-to-head comparative studies are not always readily available in published literature, this guide synthesizes established principles and experimental protocols to outline a robust approach for evaluating these two critical alkoxy substituents. We will delve into the potential impacts on biological activity, metabolic stability, and overall druggability, providing the scientific rationale and detailed methodologies necessary for a thorough investigation.

The Methoxy-to-Ethoxy Switch: A Subtle Change with Profound Implications

The substitution of a methoxy group with its slightly larger ethoxy counterpart is a classic bioisosteric replacement strategy. This seemingly minor addition of a methylene unit can trigger a cascade of changes in a molecule's physicochemical properties, influencing how it interacts with its biological target and how the body processes it.

Key potential differences to investigate include:

  • Potency and Selectivity: The increased bulk of the ethoxy group can lead to enhanced van der Waals interactions within a target's binding pocket, potentially boosting potency. Conversely, this additional steric hindrance could also disrupt optimal binding or improve selectivity by preventing off-target interactions.

  • Metabolic Stability: Alkoxy groups are common sites of metabolism, primarily through O-dealkylation mediated by cytochrome P450 (CYP) enzymes. The rate of this metabolism can differ between methoxy and ethoxy groups, impacting the compound's half-life and oral bioavailability.

  • Physicochemical Properties: The addition of a carbon atom increases lipophilicity, which can affect a compound's solubility, permeability, and plasma protein binding.

A Framework for Comparative SAR Analysis

A systematic comparison of 6-ethoxy and 6-methoxy pyridine analogs requires a multi-pronged experimental approach. The following sections outline the key assays and the rationale behind them.

Workflow for Comparative SAR Study

SAR_Workflow cluster_synthesis Synthesis cluster_in_vitro In Vitro Evaluation cluster_adme ADME Profiling Synthesis Synthesize 6-Methoxy and 6-Ethoxy Pyridine Analogs Potency Target-Based Potency Assays (e.g., Kinase Assays) Synthesis->Potency Characterize biological activity Metabolic Metabolic Stability Assays (Microsomes, Hepatocytes) Synthesis->Metabolic Evaluate metabolic liabilities Selectivity Selectivity Profiling (e.g., Kinome Screening) Potency->Selectivity Assess off-target effects Cellular Cell-Based Activity Assays Selectivity->Cellular Confirm cellular efficacy CYP CYP450 Inhibition Assays Metabolic->CYP Investigate potential for DDIs Permeability Permeability Assays (e.g., PAMPA, Caco-2) CYP->Permeability Assess drug-like properties

Caption: A streamlined workflow for the comparative SAR study of 6-ethoxy and 6-methoxy pyridine analogs.

Part 1: Biological Activity Assessment

The initial step is to determine if the methoxy-to-ethoxy switch impacts the compound's primary biological activity.

Target-Based Potency Assays

For many drug discovery projects targeting enzymes like kinases, a direct measurement of inhibitory activity is crucial.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compounds (6-methoxy and 6-ethoxy analogs) dissolved in DMSO

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Comparative Potency

Compound ID6-Alkoxy SubstituentTarget Kinase IC₅₀ (nM)
Analog-Me Methoxy[Experimental Value]
Analog-Et Ethoxy[Experimental Value]
Cell-Based Activity Assays

To understand the effect of the substitution in a more physiologically relevant context, cell-based assays are essential. These assays can measure downstream effects of target engagement, such as inhibition of cell proliferation or modulation of a specific signaling pathway.

Experimental Protocol: Cell Proliferation (MTT) Assay

  • Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 6-methoxy and 6-ethoxy analogs for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 2: ADME Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is critical for predicting a compound's in vivo behavior.

Metabolic Stability Assays

The primary metabolic liability for many alkoxy-pyridine derivatives is O-dealkylation. Comparing the metabolic stability of the 6-methoxy and 6-ethoxy analogs is therefore a crucial step.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Materials:

    • Pooled human or rodent liver microsomes

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

    • Phosphate buffer (pH 7.4)

    • Test compounds

    • Positive control compound with known metabolic fate (e.g., verapamil)

  • Procedure:

    • Pre-warm the liver microsomes and phosphate buffer to 37°C.

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Presentation: Comparative Metabolic Stability

Compound ID6-Alkoxy SubstituentHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
Analog-Me Methoxy[Experimental Value][Calculated Value]
Analog-Et Ethoxy[Experimental Value][Calculated Value]

Rationale for Experimental Choices: Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, making them a cost-effective and high-throughput model for assessing phase I metabolism.[1] The inclusion of a positive control ensures the metabolic activity of the microsomal batch.

CYP450 Inhibition Assays

It is important to assess whether the compounds inhibit major CYP isoforms, as this can lead to drug-drug interactions (DDIs).

Experimental Protocol: Fluorometric CYP450 Inhibition Assay

  • Reagents:

    • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

    • Fluorogenic CYP-specific substrate

    • NADPH

    • Test compounds

    • Known CYP inhibitor as a positive control

  • Procedure:

    • In a black 96-well plate, add the recombinant CYP enzyme, phosphate buffer, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate and NADPH.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value.

Data Presentation: Comparative CYP450 Inhibition

Compound ID6-Alkoxy SubstituentCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)
Analog-Me Methoxy[Experimental Value][Experimental Value][Experimental Value]
Analog-Et Ethoxy[Experimental Value][Experimental Value][Experimental Value]

Interpreting the Data: Building the SAR Narrative

By systematically collecting and comparing the data from these assays, a clear SAR narrative will emerge.

  • If the ethoxy analog is more potent and metabolically stable: This represents a successful optimization, and further exploration of larger alkoxy groups or other modifications at this position may be warranted.

  • If the ethoxy analog is less potent: This suggests that the increased bulk is detrimental to binding. The methoxy group may be optimally filling the available space in the binding pocket.

  • If the ethoxy analog has poorer metabolic stability: This could indicate that it is a better substrate for a particular CYP enzyme. Metabolite identification studies would be the next logical step to confirm the site of metabolism.

  • If both analogs show poor metabolic stability: This suggests that the 6-alkoxy position is a metabolic "hotspot" for this scaffold, and strategies to block this metabolism, such as replacing the alkoxy group with a more stable bioisostere, should be considered.

Conclusion: A Data-Driven Approach to a Common SAR Question

The decision to pursue a 6-ethoxy or a 6-methoxy pyridine substituent should not be based on intuition alone. A rigorous, data-driven comparative analysis is essential for making informed decisions in lead optimization. By employing the experimental workflows outlined in this guide, researchers can systematically evaluate the impact of this subtle but significant structural change on a compound's biological activity and ADME properties. This approach, grounded in scientific integrity and supported by robust experimental data, will ultimately lead to the design of safer and more effective medicines.

References

  • Di, L., & Obach, R. S. (2015). In vitro approaches for studying drug metabolism and assessing drug-drug interactions. In Drug-like properties: concepts, structure design and methods (pp. 345-384). Academic Press.

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Comparative

A Comparative Guide to Purity Validation of 3-Bromo-6-ethoxypyridin-2-ylmethanol: A Case for Methodical TLC Application

Executive Summary In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. This guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. This guide provides a comprehensive framework for validating the purity of 3-Bromo-6-ethoxypyridin-2-ylmethanol, a key building block in the synthesis of various pharmaceutical compounds. We will delve into a detailed, self-validating Thin-Layer Chromatography (TLC) protocol, offering a cost-effective and rapid initial assessment of purity. Furthermore, this guide presents an objective comparison of TLC with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data, to empower researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The synthesis of complex pharmaceutical molecules is a multi-step process, with each intermediate's purity directly impacting the yield and impurity profile of the subsequent steps. 3-Bromo-6-ethoxypyridin-2-ylmethanol, with its substituted pyridine core, is susceptible to the formation of various process-related impurities. These can include starting materials, by-products from incomplete reactions, or degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent purity requirements for APIs, making the early and accurate assessment of intermediate purity a cornerstone of drug development.[1][2][3]

Thin-Layer Chromatography (TLC): A Powerful First-Line Purity Assessment

TLC is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents).[4] Its simplicity, speed, and low cost make it an invaluable tool for in-process monitoring and preliminary purity checks.[5][6]

The separation is governed by the polarity of the analyte, stationary phase, and mobile phase. In normal-phase TLC, a polar stationary phase like silica gel is used. Less polar compounds have a weaker affinity for the stationary phase and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds have a stronger affinity for the stationary phase and travel shorter distances, leading to a lower Rf value.[4]

For a molecule like 3-Bromo-6-ethoxypyridin-2-ylmethanol, which possesses both polar (hydroxyl, nitrogen in the pyridine ring) and non-polar (bromo, ethoxy, and aromatic ring) characteristics, TLC offers a robust platform for separating it from potentially less polar starting materials or more polar by-products.

Experimental Protocol: A Self-Validating TLC System for 3-Bromo-6-ethoxypyridin-2-ylmethanol

This protocol is designed to be a self-validating system, incorporating best practices to ensure reliability and reproducibility.

Materials and Reagents
  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates. The F254 indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds as dark spots.[7][8]

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane. A starting ratio of 30:70 (v/v) is recommended. This can be optimized to achieve the desired Rf value.

  • Sample Preparation: Dissolve a small amount of the 3-Bromo-6-ethoxypyridin-2-ylmethanol sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1-2 mg/mL.

  • Visualization:

    • UV lamp (254 nm).

    • Iodine chamber.

    • Potassium permanganate (KMnO4) stain.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample 1. Sample Dissolution (1-2 mg/mL in DCM) spotting 3. Spotting (Capillary tube on baseline) prep_sample->spotting prep_chamber 2. Chamber Saturation (Mobile Phase) development 4. Plate Development (Ascending chromatography) prep_chamber->development spotting->development drying 5. Drying (Evaporate mobile phase) development->drying uv_viz 6. UV Visualization (254 nm) drying->uv_viz staining 7. Staining (Iodine or KMnO4) uv_viz->staining rf_calc 8. Rf Calculation & Purity Assessment staining->rf_calc Method_Selection decision decision start Purity Validation of 3-Bromo-6-ethoxypyridin-2-ylmethanol is_volatile Is the compound volatile & thermally stable? start->is_volatile is_quant Is quantitative analysis required? is_volatile->is_quant No gc GC is_volatile->gc Yes is_screening Is it for rapid screening/in-process control? is_quant->is_screening No hplc HPLC is_quant->hplc Yes tlc TLC/HPTLC is_screening->tlc Yes is_screening->hplc No, but high resolution needed

Caption: Decision Tree for Analytical Method Selection.

Quantitative Comparison of Analytical Techniques
FeatureTLC/HPTLCHPLCGC
Principle Adsorption ChromatographyPartition/Adsorption/Ion-ExchangePartition Chromatography
Typical Sample Non-volatile, moderately polarNon-volatile, polar, thermally unstableVolatile, thermally stable
Limit of Detection (LOD) ng - µg range [9]pg - ng rangepg - ng range
Limit of Quantification (LOQ) µg range [9]ng rangepg - ng range
Analysis Time per Sample 15-30 minutes (multiple samples simultaneously)5-30 minutes (one sample at a time) [5]2-60 minutes (one sample at a time) [5]
Resolution ModerateHigh to Very HighVery High
Quantitative Accuracy Semi-quantitative (visual), Quantitative (densitometry)HighHigh
Cost per Sample Low [5]Moderate to High [10][11]Low to Moderate [10][12]
Initial Instrument Cost Very LowHigh ($10,000 - $40,000+)Moderate to High ($10,000 - $40,000+)
Flexibility & Ease of Use High, simple setupModerate, requires method developmentModerate, requires method development
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds. [10][13]For 3-Bromo-6-ethoxypyridin-2-ylmethanol, a non-volatile and moderately polar compound, reverse-phase HPLC would be the method of choice. It offers superior resolution and sensitivity compared to TLC, making it ideal for the accurate quantification of impurities. [5]

Gas Chromatography (GC)

GC is best suited for the analysis of volatile and thermally stable compounds. [5][10]While 3-Bromo-6-ethoxypyridin-2-ylmethanol itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is an excellent technique for identifying and quantifying volatile impurities, such as residual solvents used in the synthesis.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of 3-Bromo-6-ethoxypyridin-2-ylmethanol, an integrated analytical approach is recommended. Thin-Layer Chromatography serves as an indispensable, rapid, and cost-effective tool for initial purity assessment, reaction monitoring, and solvent system optimization. Its value in providing a quick snapshot of the impurity profile cannot be overstated.

For rigorous quantitative analysis and the detection of trace impurities, High-Performance Liquid Chromatography is the superior technique, offering higher resolution, sensitivity, and accuracy. Gas Chromatography finds its niche in the specialized analysis of volatile impurities. By understanding the strengths and limitations of each technique, researchers can implement a robust and efficient purity validation strategy that ensures the quality and consistency of this vital pharmaceutical intermediate, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. (2025, April 3). LinkedIn. Retrieved from [Link]

  • Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. (2024, October 18). PubMed. Retrieved from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025, December 2). Lab Manager. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures. (2012). Journal of Food and Drug Analysis, 20(4), 795-802. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from [Link]

  • Validated Densitometric TLC-Method for the Simultaneous Analysis of (R)- and (S)-Citalopram and its Related Substances Using Macrocyclic Antibiotic as a Chiral Selector: Application to the Determination of Enantiomeric Purity of Escitalopram. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(5), 1251-1259. Retrieved from [Link]

  • Analytical Chromatographic Separation Services (TLC, HPLC, GC). (n.d.). Triclinic Labs. Retrieved from [Link]

  • Difference between HPLC and GC Technique. (2020, October 22). Veeprho. Retrieved from [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (2020, February 15). Interchim – Blog. Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Comparing HPLC and GC: Retention Time and Effectiveness. (2025, September 19). LinkedIn. Retrieved from [Link]

  • Chromatography System Costs: Factors & Pricing Breakdown. (2025, March 23). LinkedIn. Retrieved from [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2007). Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1315-1326. Retrieved from [Link]

  • 2.3D: Separation Theory. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Mobile Phase Optimization in Thin Layer Chromatography (TLC). (2025, December 9). ResearchGate. Retrieved from [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. (2026, February 13). LCGC International. Retrieved from [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. Retrieved from [Link]

  • The Use of Thin Layer Chromatography (TLC) in Qualitative and Quantitative Determinations of Photographic Developing Agents (in Developer Solution) Using a Scanning Densitometer. (1973, June 1). RIT Digital Institutional Repository. Retrieved from [Link]

  • Simultaneous Determination of Pyrathiazine Theoclate and Pyridoxine HCl by TLC-Densitometry in Commercial Tablets: Validation of the Method. (2026, January 18). ResearchGate. Retrieved from [Link]

  • 2-Amino-3-bromopyridine. (n.d.). PubChem. Retrieved from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). Molecules, 25(15), 3457. Retrieved from [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025, July 19). Food Safety Institute. Retrieved from [Link]

  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. (2023). Chemical Review and Letters, 6(3), 209-221. Retrieved from [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). alwsci. Retrieved from [Link]

  • Preparation method of 2-amino-3-bromopyridine. (2014, March 26). Google Patents.
  • Calculating retention factors for TLC. (2013, September 17). Khan Academy. Retrieved from [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016, May 26). PubMed. Retrieved from [Link]

  • Calculating retention factors for TLC (video). (n.d.). Khan Academy. Retrieved from [Link]

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Validation

Comparative Guide: 13C NMR Assignment of 2,3,6-Trisubstituted Pyridines

Executive Summary: The "Crowded Ring" Challenge In drug discovery, the 2,3,6-trisubstituted pyridine scaffold is ubiquitous, appearing in kinase inhibitors and GPCR ligands. However, definitive structural assignment of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crowded Ring" Challenge

In drug discovery, the 2,3,6-trisubstituted pyridine scaffold is ubiquitous, appearing in kinase inhibitors and GPCR ligands. However, definitive structural assignment of this motif is notoriously deceptive. Unlike benzene, the pyridine ring introduces a heteroatom that desymmetrizes the system, creating extreme electronic gradients.

When substituents occupy the 2, 3, and 6 positions, two critical problems arise:

  • The Vicinal Interference (2,3-interaction): Steric compression between C2 and C3 substituents distorts bond angles, causing significant deviations from predicted additivity rules.

  • The Nitrogen Sink: The ring nitrogen acts as an electron sink, heavily deshielding C2 and C6, often pushing them into the carbonyl region (>150 ppm) or broadening them due to quadrupolar relaxation, making them invisible in standard 1D experiments.

This guide compares the three primary methodologies for assigning these shifts—Empirical Additivity, DFT Calculation, and 2D NMR Correlation—and provides a validated workflow for definitive assignment.

Theoretical Framework

To interpret the 2,3,6-trisubstituted system, one must first establish the baseline of the unsubstituted pyridine ring.

Base Pyridine Chemical Shifts (CDCl3)
PositionShift (

, ppm)
Electronic Environment
C2 / C6 149.9 Deshielded (Low Field): Directly adjacent to electronegative Nitrogen (

). Inductive electron withdrawal is maximal here.
C3 / C5 123.8 Shielded (High Field): The

-position. Resonates similarly to benzene but slightly shielded due to resonance effects.
C4 135.9 Intermediate: The

-position. Less affected by the inductive effect of N than C2/6.
The 2,3,6-Trisubstitution Effect

In a 2,3,6-pattern, the ring is highly polarized.

  • C6 is usually isolated (adjacent to H5).

  • C2 and C3 are chemically distinct but sterically coupled. A bulky group at C2 (e.g., -Cl, -Ph) will force a substituent at C3 out of planarity, altering conjugation and shielding.

Comparative Analysis of Assignment Methods

We evaluated three approaches for predicting/assigning shifts in this specific scaffold.

Method A: Empirical Additivity (Increment Analysis)
  • Mechanism: Uses base pyridine shifts + Substituent Chemical Shift (SCS) values.

  • Pros: Instantaneous; useful for rough "eyeballing."

  • Cons: High Failure Rate in 2,3-systems. Empirical rules assume substituents act independently. In 2,3,6-pyridines, the ortho interaction between pos-2 and pos-3 creates a "steric correction factor" that most additive tables miss, leading to errors of 3–8 ppm.

  • Verdict: Screening tool only.

Method B: DFT Calculation (GIAO/B3LYP)
  • Mechanism: Quantum mechanical calculation of magnetic shielding tensors (e.g., GIAO-DFT at B3LYP/6-31G* level).

  • Pros: Accounts for steric compression and conformational isomers. Accuracy is typically

    
     1–2 ppm.
    
  • Cons: Computationally expensive (hours/days); requires software expertise (Gaussian/Orca).

  • Verdict: Excellent for distinguishing regioisomers (e.g., 2,3,6 vs 2,3,5).

Method C: 2D NMR Correlation (HSQC/HMBC)
  • Mechanism: Correlates protons to carbons via scalar coupling (

    
     and 
    
    
    
    ).
  • Pros: The Gold Standard. Provides definitive, experimental proof of connectivity.

  • Cons: Requires instrument time; quaternary carbons (C2/C3/C6 if fully substituted) require long-range HMBC detection.

  • Verdict: Mandatory for publication-quality assignment.

Reference Data: Substituent Effects

The following table synthesizes the Substituent Chemical Shift (SCS) effects for common groups found in medicinal chemistry. Add these values to the base pyridine shifts to estimate the final shift.

Table 1: SCS Increments for Pyridine Carbons (in ppm) Positive values = Downfield (Deshielding); Negative values = Upfield (Shielding)

Substituent (R)Effect on Ipso (C-R)Effect on Ortho Effect on Meta Effect on Para
-CH3 (Methyl) +9.3-0.6-0.1-2.8
-Cl (Chloro) +3.0-1.5+1.2-2.0
-Br (Bromo) -5.8+1.5+1.9-1.3
-OCH3 (Methoxy) +30.5-13.5+1.0-6.5
-NO2 (Nitro) +19.0-6.0+2.0+5.0
-NH2 (Amino) +28.0-14.0+1.5-11.0
-CN (Cyano) -17.0+1.5+0.5+2.5
Case Study Application: 2-Amino-3-chloro-6-methylpyridine

A common intermediate in kinase inhibitor synthesis.

  • C2 (Amino): Base (149.9) + Ipso NH2 (+28) + Ortho Cl (-1.5) + Meta Me (-0.1)

    
    176.3 ppm .
    
  • C3 (Chloro): Base (123.8) + Ipso Cl (+3) + Ortho NH2 (-14) + Para Me (-2.8)

    
    110.0 ppm .
    
  • C6 (Methyl): Base (149.9) + Ipso Me (+9.3) + Meta Cl (+1.2) + Meta NH2 (+1.5)

    
    161.9 ppm .
    

Note: The calculated C2 shift is extremely deshielded, often appearing near carbonyls.

Validated Experimental Protocol

To definitively assign a 2,3,6-trisubstituted pyridine, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 rather than CDCl3 if possible. Pyridines can aggregate in non-polar solvents, and DMSO minimizes exchange broadening of any -NH protons (if present at C2), which are crucial for HMBC correlations.

  • Concentration: >10 mg/0.6 mL is recommended for clear quaternary carbon detection in 13C experiments.

Step 2: Data Acquisition

Run the following suite:

  • 1H NMR: Integrate carefully. Identify the lone aromatic proton (H4 or H5).

  • 13C {1H} UDEFT/Pendant: Preferred over standard DEPT-135 as it detects quaternary carbons with higher sensitivity.

  • 1H-13C HSQC (Multiplicity Edited): Distinguishes CH/CH3 (up/red) from CH2 (down/blue).

  • 1H-13C HMBC: Set long-range coupling delay to 80ms (optimized for ~8Hz coupling) to see 2- and 3-bond correlations.

Step 3: The "Walk the Ring" Logic
  • Anchor Point: Identify the H5 proton (usually a doublet or singlet if C4 is substituted).

  • HSQC: Assign C5 directly from H5.

  • HMBC (The Critical Step):

    • H5 will show a strong 3-bond correlation (

      
      ) to C3 .
      
    • H5 will show a strong 2-bond correlation (

      
      ) to C4  and C6 .
      
    • Differentiation: C6 is usually quaternary (in 2,3,6-trisubstituted) and highly deshielded (>150 ppm). C4 is often shielded relative to C6.

  • C2 Assignment: C2 is often the "orphan" peak. It is identified by exclusion or by a weak 4-bond correlation from H5 (rare) or correlations from the substituents themselves (e.g., protons on a 2-Methyl group).

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the difficult quaternary carbons in this scaffold.

PyridineAssignment Start Unknown 2,3,6-Trisubstituted Pyridine H_NMR 1. Acquire 1H NMR Identify H4/H5 signals Start->H_NMR HSQC 2. Acquire HSQC Assign protonated carbons (C4/C5) H_NMR->HSQC HMBC 3. Acquire HMBC (Long-range 1H-13C) HSQC->HMBC Logic1 Identify C6 (Quaternary) Look for 2-bond coupling from H5 (Deshielded >150ppm) HMBC->Logic1 H5 -> C6 (2J) Logic2 Identify C2 (Quaternary) Look for correlations from substituents (e.g., 2-Me, 2-OCH3) HMBC->Logic2 R-group -> C2 Logic3 Identify C3 (Quaternary) Look for 3-bond coupling from H5 HMBC->Logic3 H5 -> C3 (3J) Final Definitive Structure Assignment Logic1->Final Logic2->Final Logic3->Final

Caption: Logical workflow for assigning quaternary carbons in pyridine rings using 2D NMR correlations.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The authoritative source for SCS increments).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Comprehensive database of chemical shifts and coupling constants).

  • Han, X., et al. (2021). "DFT-based prediction of 13C NMR chemical shifts of pyridine derivatives." Journal of Molecular Structure.
  • SDBS. (2023). Spectral Database for Organic Compounds. AIST (National Institute of Advanced Industrial Science and Technology), Japan. (Verified experimental spectra for chloropyridines).

Comparative

Impact of Ethoxy vs. Methoxy Groups on Metabolic Stability: A Technical Guide

Executive Summary In medicinal chemistry, the substitution of a methoxy group ( ) with an ethoxy group ( ) is a classic bioisosteric replacement used to modulate metabolic stability, lipophilicity, and target engagement....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of a methoxy group (


) with an ethoxy group (

) is a classic bioisosteric replacement used to modulate metabolic stability, lipophilicity, and target engagement.

While methoxy groups are frequently identified as "metabolic soft spots" prone to rapid O-demethylation by Cytochrome P450 (CYP450) enzymes, the switch to an ethoxy group does not guarantee improved stability. The impact is context-dependent :

  • Stabilization: Ethoxy groups often improve stability by introducing steric bulk that hinders the approach of the heme iron to the

    
    -carbon, particularly in tight binding pockets.
    
  • Liability: In specific cases (e.g., CYP1A2 substrates like phenacetin), the ethoxy group provides an optimal distance for H-abstraction, resulting in rapid O-deethylation.

This guide provides the mechanistic basis, comparative data, and experimental protocols necessary to evaluate this structural modification.

Mechanistic Basis of Metabolic Instability

The O-Dealkylation Mechanism

Both methoxy and ethoxy groups are metabolized primarily via O-dealkylation mediated by CYP450 enzymes. The rate-limiting step is the hydrogen abstraction from the carbon atom adjacent to the oxygen (


-carbon).

Key Difference:

  • Methoxy: H-abstraction occurs at the methyl carbon.

  • Ethoxy: H-abstraction occurs at the methylene (

    
    ) carbon. While the bond dissociation energies (BDE) for 
    
    
    
    -C-H bonds in ethers are similar (~92-96 kcal/mol), the steric accessibility of the
    
    
    -carbon differs significantly.
Visualization: CYP450 O-Dealkylation Pathway

The following diagram illustrates the catalytic cycle for O-dealkylation, highlighting the critical H-abstraction step.

O_Dealkylation_Mechanism Substrate Ether Substrate (R-O-CH2-R') H_Abstract H-Abstraction (Rate Limiting) Substrate->H_Abstract + CYP450 Cmpd_I CYP450 Cpd I (FeIV=O Por+.) Cmpd_I->H_Abstract Radical Carbon Radical (R-O-CH*-R') H_Abstract->Radical Rebound Oxygen Rebound (Hydroxylation) Radical->Rebound Hemiacetal Unstable Hemiacetal Rebound->Hemiacetal Products Products: Alcohol + Aldehyde Hemiacetal->Products Spontaneous Collapse Caption Fig 1. Mechanism of CYP450-mediated O-dealkylation. The alpha-carbon H-abstraction is the critical step governed by steric access.

Comparative Analysis: Methoxy vs. Ethoxy

Physicochemical & Metabolic Profile

The transition from methoxy to ethoxy alters the molecular landscape, influencing enzyme binding affinity (


) and turnover number (

).
FeatureMethoxy (

)
Ethoxy (

)
Impact on Stability
Steric Bulk Low (

)
Moderate (

)
Ethoxy often hinders enzyme access to the

-carbon.
Lipophilicity LowerHigher (

)
Higher lipophilicity can increase non-specific binding but may also increase affinity for CYP active sites.
Metabolic Product FormaldehydeAcetaldehydeBoth aldehydes are reactive, but acetaldehyde is less cytotoxic in vitro.
Primary Liability O-DemethylationO-DeethylationO-Deethylation is generally slower unless the enzyme (e.g., CYP1A2) specifically accommodates the ethyl chain.
Case Studies
Case A: Stabilization (5-HT7 Receptor Agonists)

In the optimization of arylpiperazine agonists for the 5-HT7 receptor, a methoxy substituent on the pyridine ring was identified as a metabolic soft spot.

  • Modification: Replacement of 3-methoxy with 3-ethoxy or 3-isopropoxy .

  • Result: Significant improvement in microsomal stability (

    
     increased >2-fold).
    
  • Mechanism: The ethoxy group introduced sufficient steric hindrance to disrupt the optimal orientation of the

    
    -carbon relative to the heme iron without abolishing receptor binding [1].
    
Case B: Liability (Phenacetin & CYP1A2)

Phenacetin contains an ethoxy group and is a classic probe substrate for CYP1A2 .[1]

  • Observation: Phenacetin undergoes rapid O-deethylation to acetaminophen.

  • Mechanism: Crystallographic and kinetic studies show that the CYP1A2 active site is perfectly sized to accommodate the ethoxy chain, positioning the

    
    -protons exactly 3-4 Å from the heme iron. In this specific context, the ethoxy group is less stable than bulkier alternatives like isopropoxy or cyclopropoxy [2].
    
Case C: Prodrug Linkers

In a study of amino acid prodrugs, the stability of ester linkers was evaluated in liver homogenates.

  • Trend: Propyl > Ethoxy > Methoxy.

Experimental Protocol: Microsomal Stability Assay

To objectively compare methoxy and ethoxy analogs, a standardized Microsomal Stability Assay is required. This protocol calculates Intrinsic Clearance (


), the gold standard metric for metabolic stability.
Reagents & Setup
  • Test Compounds: Methoxy and Ethoxy analogs (10 mM stock in DMSO).

  • Enzyme Source: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

    • Pre-incubate microsomes at 37°C for 5 minutes.

  • Initiation:

    • Spike test compound into the microsomal mix (Final conc: 1 µM , DMSO < 0.1%).

    • Add NADPH (Final conc: 1 mM ) to start the reaction.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL ice-cold Stop Solution.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 min to pellet precipitated proteins.

    • Collect supernatant for LC-MS/MS analysis.

  • Analysis:

    • Monitor the disappearance of the parent peak area ratio (Parent/Internal Standard).

Data Calculation

Plot


 vs. Time (

). The slope of the linear regression is

.




Decision Framework for Lead Optimization

Use this logic flow when deciding whether to switch from Methoxy to Ethoxy.

Optimization_Logic Start Lead Compound has High Clearance? ID_SoftSpot Is Methoxy the Primary Soft Spot? Start->ID_SoftSpot Check_Space Is there space in the binding pocket? ID_SoftSpot->Check_Space Yes Switch_Deutero Consider Deuterated Methoxy (-OCD3) ID_SoftSpot->Switch_Deutero No (or unsure) Switch_Ethoxy Synthesize Ethoxy Analog Check_Space->Switch_Ethoxy Yes Check_Space->Switch_Deutero No (Steric Clash) Test_Microsomes Test in Microsomal Assay (Protocol 4.2) Switch_Ethoxy->Test_Microsomes Switch_Deutero->Test_Microsomes Result_Stable Stability Improved? (>2x t1/2) Test_Microsomes->Result_Stable Success Advance Ethoxy Analog Result_Stable->Success Yes Failure Try Isopropoxy or Cyclopropyl ether Result_Stable->Failure No Caption Fig 2. Decision tree for optimizing alkoxy metabolic stability.

References

  • Lacivita, E., et al. (2016). "Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I." ResearchGate.

  • Yang, T., et al. (2009). "Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism."[2] Drug Metabolism and Disposition.

  • Wiemer, A.J., et al. (2009). "Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers." Molecular Pharmaceutics.

  • Guengerich, F.P. (2008). "Cytochrome p450 and chemical toxicology." Chemical Research in Toxicology.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Validation

Technical Guide: X-ray Crystallography of Brominated Pyridine Alcohol Derivatives

Executive Summary: The Halogen Bonding Advantage In modern drug discovery and crystal engineering, brominated pyridine alcohol derivatives (e.g., (6-bromopyridin-2-yl)methanol) represent a critical scaffold. Unlike their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Bonding Advantage

In modern drug discovery and crystal engineering, brominated pyridine alcohol derivatives (e.g., (6-bromopyridin-2-yl)methanol) represent a critical scaffold. Unlike their chlorinated or fluorinated counterparts, these derivatives offer a unique balance of sigma-hole magnitude and steric profile. This guide provides a comparative analysis of their crystallographic behavior, focusing on the competition between classical Hydrogen Bonds (HB) and Halogen Bonds (XB) in directing supramolecular assembly.

Key Insight: The bromine atom in position 6 or 5 of the pyridine ring acts as a superior Lewis acid (sigma-hole donor) compared to chlorine, enabling highly directional


 or 

interactions that stabilize crystal lattices and protein-ligand complexes.

Comparative Analysis: Br-Pyridine vs. Alternatives

The following table contrasts the crystallographic performance of brominated pyridine alcohols against chlorinated and non-halogenated analogs. Data is synthesized from structural studies of pyridine derivatives (e.g., TPABr3, brominated BODIPY scaffolds).

Table 1: Halogen Bonding & Lattice Parameters Comparison
FeatureBrominated Derivative (Target)Chlorinated Analog Non-Halogenated Analog
Primary Interaction Strong Halogen Bond (

)
Weak Halogen BondHydrogen Bond (

)

-Hole Magnitude (

)
High (~30-40 kcal/mol)Moderate (~15-20 kcal/mol)N/A
Interaction Distance (

)
~2.90 - 3.10 Å (Short)~3.10 - 3.25 ÅN/A
Directionality (

)
Highly Linear (~170-178°)Linear (~165-175°)Variable
Melting Point Trend Elevated (Stable Lattice)ModerateLower (often less ordered)
Crystallizability High (XB locks conformation)ModerateVariable (Polymorphism risk)

Expert Insight: The "Bromine Advantage" lies in the polarizability of the Br atom. While Chlorine can form halogen bonds, they are often overpowered by steric repulsion or competing hydrogen bonds. Bromine's larger sigma-hole allows it to compete effectively with hydrogen bonds, often dictating the crystal packing motif.

Experimental Protocol: Synthesis to Structure

This section details a self-validating workflow for obtaining high-quality single crystals of (6-bromopyridin-2-yl)methanol derivatives, ensuring reproducibility.

Phase 1: Synthesis Verification

Context: High purity (>98%) is required for X-ray quality crystals.

  • Lithiation: React 2,6-dibromopyridine with

    
    -BuLi at -78 °C  (critical for regioselectivity) in dry THF.
    
  • Formylation: Quench with DMF to yield the aldehyde.

  • Reduction: Treat with

    
     in MeOH to yield the alcohol.
    
  • Validation: Verify via

    
    -NMR. Look for the distinctive methylene doublet at 
    
    
    
    ppm and the loss of the aldehyde proton.
Phase 2: Crystallization Strategy (The "Slow-Diffusion" Method)

Direct evaporation often yields amorphous powder for these alcohols due to strong H-bonding. The vapor diffusion method is superior.

  • Solvent Selection: Dissolve 20 mg of the derivative in a "Good Solvent" (e.g., Ethyl Acetate or DMSO ).

  • Precipitant: Use Hexane or Pentane as the "Bad Solvent".

  • Setup: Place the solution in a small inner vial. Place this vial (uncapped) inside a larger jar containing the precipitant. Seal the outer jar.

  • Timeline: Allow to stand undisturbed at 4 °C for 3-7 days. The slow diffusion of hexane into the ethyl acetate gently lowers solubility, promoting nucleation of single blocks.

Phase 3: X-ray Data Collection & Refinement
  • Heavy Atom Handling: Bromine (

    
    ) has a significant absorption coefficient (
    
    
    
    ).
  • Protocol:

    • Collect data at 100 K to minimize thermal motion (Br atoms can exhibit high thermal ellipsoids at RT).

    • Absorption Correction: Mandatory. Use multi-scan methods (e.g., SADABS) to correct for the Br absorption.

    • Refinement: If "ghost peaks" appear near Br (Fourier ripples), ensure adequate absorption correction and check for disorder.

Structural Insights & Mechanism

The Interaction Hierarchy

In the crystal lattice of brominated pyridine alcohols, a "tug-of-war" exists between the hydroxyl group and the bromine atom.

  • Dominant Force (H-Bond): The

    
     interaction typically forms infinite chains or dimers.
    
  • Steering Force (X-Bond): The

    
     or 
    
    
    
    interaction acts orthogonal to the H-bonds, cross-linking the chains into 2D sheets.

Representative Data (Derived from TPABr3 & Analogues):

  • Space Group: Often Centrosymmetric (e.g.,

    
     or 
    
    
    
    ) to maximize dipole cancellation.
  • C-Br Bond Length:

    
     Å.
    
  • Geometry: The Pyridine N atom often accepts a proton from the alcohol of a neighboring molecule, while the Br atom engages in a contact distance approx. 85-90% of the sum of van der Waals radii.

Visualization: Crystallization & Interaction Logic

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Analysis Syn Synthesis (>98% Purity) Sol Solubilization (EtOAc/DMSO) Syn->Sol Diff Vapor Diffusion (Hexane antisolvent) Sol->Diff Transfer Nucl Nucleation (Slow Saturation) Diff->Nucl 3-7 Days Xray X-ray Diffraction (Mo Kα, 100K) Nucl->Xray Harvest Crystal Refine Refinement (Abs. Correction) Xray->Refine SADABS Struct Final Structure Resolution < 0.8Å Refine->Struct

Caption: Workflow for isolating single crystals of brominated pyridine alcohols, emphasizing the critical vapor diffusion step to control nucleation kinetics.

Visualization: Molecular Interaction Pathway

Interactions Br Bromine Atom (Sigma-Hole Donor) N_py Pyridine Nitrogen (Dual Acceptor) Br->N_py Halogen Bond (Directional, ~3.0 Å) OH Hydroxyl Group (H-Bond Donor) OH->N_py Hydrogen Bond (Strong, ~1.9 Å) Lattice Crystal Lattice Stability N_py->Lattice Cooperative Assembly

Caption: The "Dual-Acceptor" role of the pyridine nitrogen allows it to simultaneously engage in Hydrogen Bonding (from OH) and Halogen Bonding (from Br), creating robust supramolecular architectures.

References

  • Synthesis and Crystallization of Brominated Pyridines

    • Title: Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.
    • Source: IUCr Journals (Acta Crystallographica).
    • URL:[Link]

    • Relevance: Provides specific bond lengths (C-Br ~1.905 Å)
  • Halogen Bonding Mechanisms

    • Title: Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures.[1]

    • Source: ACS Public
    • URL:[Link]

    • Relevance: Comparative analysis of Fluorine vs. Bromine interactions in pyridine scaffolds.
  • General Properties of (6-Bromopyridin-2-yl)

    • Title: (6-Bromopyridin-2-yl)methanol | C6H6BrNO.[2][3]

    • Source: PubChem.[3][4]

    • URL:[Link]

    • Relevance: Physical properties (MP, MW) and identifiers for the specific alcohol derivative.[5]

  • Halogen Bonding in Brominated Systems

    • Title: Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Comput
    • Source: Chemistry - A European Journal.
    • URL:[Link]

    • Relevance: detailed analysis of Br...Br and Br...N interactions and sigma-hole theory.

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-2-(hydroxymethyl)pyridine Intermediates

For researchers and professionals in drug development and synthetic organic chemistry, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic stra...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic organic chemistry, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. Among the versatile building blocks available, halopyridines are cornerstones for constructing complex molecular architectures. This guide provides an in-depth technical comparison of two closely related intermediates: 3-bromo-2-(hydroxymethyl)pyridine and 3-chloro-2-(hydroxymethyl)pyridine . By examining the fundamental principles of their reactivity and presenting supporting experimental data, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.

The Decisive Factor: The Carbon-Halogen Bond

The observed differences in reactivity between the bromo- and chloro-substituted pyridine intermediates are fundamentally rooted in the properties of their respective carbon-halogen (C-X) bonds. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This is quantified by their bond dissociation energies (BDE), with the C-Br bond requiring less energy to cleave. For instance, the average BDE for a C-Br bond on an aromatic ring is approximately 275-285 kJ/mol, whereas the C-Cl bond is significantly stronger at around 327-339 kJ/mol.[1][2]

This difference in bond strength is the primary driver for the most critical, and often rate-determining, step in palladium-catalyzed cross-coupling reactions: oxidative addition .[3] During this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The lower BDE of the C-Br bond means that the activation energy for this step is lower, leading to a faster reaction rate compared to the corresponding chloro-substrate.[3]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The superior reactivity of the bromo-intermediate is a consistent theme across the most common and powerful cross-coupling reactions used in modern synthesis. While advancements in ligand and catalyst design have made the coupling of aryl chlorides more feasible, aryl bromides generally remain the substrate of choice for higher efficiency and milder reaction conditions. The general reactivity trend for aryl halides in these reactions is well-established: I > Br > OTf >> Cl.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and a boronic acid or ester, is a pillar of biaryl synthesis. The catalytic cycle hinges on the initial oxidative addition of the halopyridine to the Pd(0) catalyst.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation product Ar-R trans_complex->product Reductive Elimination reagents Ar-X (X = Br, Cl) reagents->pd0 Oxidative Addition (Rate-Limiting) boronic R-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental evidence underscores the reactivity gap. While direct comparative data for the target hydroxymethylpyridines is not available in a single study, analysis of similar systems reveals the trend. For example, in Suzuki couplings of chloropyridines, the electron-deficient 2-chloropyridine can provide good yields (e.g., 76%), whereas the more electron-rich 3-chloropyridine is reported to be almost inactive under similar conditions, highlighting the electronic influence on the already challenging C-Cl bond activation.[3] Bromopyridines, in contrast, are generally reliable coupling partners.

Comparative Data: Suzuki-Miyaura Coupling

Substrate Coupling Partner Catalyst System Conditions Yield Reference
3-Bromo -2,6-dimethylpyridine 2-MeO-PhB(OH)₂ Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, 80 °C, 24h >95% [5]
3-Chloro pyridine Phenylboronic Acid Pd(OAc)₂, Na₂CO₃ H₂O/DMF, 60 °C, 12h Inactive [3]
2-Chloro pyridine Phenylboronic Acid Pd(OAc)₂, Na₂CO₃ H₂O/DMF, 60 °C, 12h 76% [1][3]

Note: This data is compiled from different sources for illustrative purposes. Reaction conditions are not identical but demonstrate general reactivity trends.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to produce valuable substituted alkynes. This reaction typically employs a dual-catalyst system of palladium and copper(I). The mechanism also begins with the oxidative addition of the halopyridine to the Pd(0) center.

Generalized Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-C≡CR cu_x Cu(I)X cu_acetylide Cu(I)C≡CR cu_x->cu_acetylide Alkyne Activation (with Base) cu_acetylide->oa_complex alkyne R-C≡CH halide Ar-X

Caption: The dual catalytic cycles of the Sonogashira reaction.

The greater reactivity of the C-Br bond makes 3-bromo-2-(hydroxymethyl)pyridine a more suitable substrate for Sonogashira couplings, allowing for milder conditions and often higher yields. While modern, highly active catalysts can facilitate the coupling of aryl chlorides, these reactions typically require higher temperatures, higher catalyst loadings, or more complex ligand systems. For N-heteroaromatic halides like chloropyridines, Sonogashira couplings can result in lower yields compared to their bromo counterparts.[6]

Comparative Data: Sonogashira Coupling

Substrate Coupling Partner Catalyst System Conditions Yield Reference
3-Bromo -1,2-dione (analog) Phenylacetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N THF, reflux 90% [7][8]
3-Chloro pyridine Phenylacetylene [{Pd(OH)Cl(NHC)}₂] NMP, K₂CO₃, 100 °C Low Yield [6]
2-Bromo pyridine Phenylacetylene Pd(PPh₃)₄, CuI, DIPA/DMF rt, 1h 97% [9]

Note: This data is compiled from different sources for illustrative purposes. Reaction conditions are not identical but demonstrate general reactivity trends.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. The development of bulky, electron-rich phosphine ligands has been crucial for the advancement of this reaction, particularly for enabling the use of less reactive aryl chlorides.[10][11]

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex L(X)Pd(II)-Ar amido_complex L-Pd(II)(NR¹R²)-Ar oa_complex->amido_complex Amine Coordination & Deprotonation product Ar-NR¹R² amido_complex->product Reductive Elimination reagents Ar-X (X = Br, Cl) reagents->pd0 Oxidative Addition amine HNR¹R² + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Despite significant progress, the amination of aryl chlorides remains more challenging than that of aryl bromides, often necessitating specialized ligands (e.g., Josiphos, BrettPhos) and more forcing conditions.[8] For a substrate like 3-bromo-2-(hydroxymethyl)pyridine, a broader range of standard catalyst systems can be employed effectively. Studies on the amination of 3-bromo-2-aminopyridine with morpholine have shown that high yields (up to 83%) can be achieved with appropriate ligand selection (e.g., RuPhos).[12] In contrast, coupling morpholine with 2-chlorotoluene, while successful (94% yield), required a specific N-heterocyclic carbene (NHC) palladium catalyst, highlighting the need for highly active systems for chloro-arenes.[13]

Comparative Data: Buchwald-Hartwig Amination

Substrate Coupling Partner Catalyst System Conditions Yield Reference
3-Bromo -2-aminopyridine Morpholine Pd₂(dba)₃, RuPhos, LiHMDS THF, 65 °C, 16h 83% [12]
2-Chloro toluene (analog) Morpholine (IPr)Pd(cinnamyl)Cl, NaOtBu Dioxane, 80 °C, 25 min 94% [13]
Aryl Bromide (general) Aniline Pd(OAc)₂, BINAP, Cs₂CO₃ Toluene, 110 °C, 8h General, high yields [14]

Note: This data is compiled from different sources for illustrative purposes. Reaction conditions are not identical but demonstrate general reactivity trends.

Experimental Protocols

The following protocols are provided as representative starting points for researchers. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Workflow: Suzuki-Miyaura Coupling

protocol_suzuki A 1. Setup & Reagent Charging B 2. Degassing A->B Seal flask C 3. Solvent & Catalyst Addition B->C Inert atmosphere D 4. Reaction C->D Heat to 80-100 °C E 5. Work-up D->E Cool & quench F 6. Purification E->F Extract & dry

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry Schlenk flask, add the halopyridine intermediate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. For 3-bromopyridine derivatives, reactions are often complete within 2-12 hours. For 3-chloropyridine derivatives, longer reaction times or higher temperatures may be necessary.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add the halopyridine intermediate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature or heat as required (typically 25-80 °C). 3-Bromopyridines often react efficiently at or slightly above room temperature, while 3-chloropyridines may require heating. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent and Solvent Addition: Add the halopyridine intermediate (1.0 equiv), the amine (1.1-1.5 equiv), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture with vigorous stirring (typically 80-110 °C). Reactions involving 3-bromopyridines are generally faster than those with 3-chloropyridines, which may require more specialized, highly active catalyst systems. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between 3-bromo-2-(hydroxymethyl)pyridine and its chloro-analog is a classic balance of reactivity versus cost and availability.

  • 3-Bromo-2-(hydroxymethyl)pyridine is the more reactive and versatile intermediate. Its use is recommended when:

    • High yields and reaction efficiency are paramount.

    • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

    • A broad range of standard, commercially available catalyst systems is desired.

  • 3-Chloro-2-(hydroxymethyl)pyridine is a more economical starting material. Its use is viable when:

    • The cost of raw materials is a primary driver.

    • The synthetic route can tolerate more forcing conditions (higher temperatures, longer reaction times).

    • Access to and screening of modern, highly active palladium catalysts and specialized ligands are feasible.

For early-stage drug discovery and process development where maximizing yield and ensuring robust reaction performance is critical, the bromo-intermediate is often the superior choice. For large-scale manufacturing where cost-of-goods is a major consideration, the development of a highly optimized process using the chloro-intermediate may be a worthwhile long-term investment. Ultimately, the decision must be guided by a careful evaluation of the specific synthetic goals, available resources, and economic constraints of the project.

References

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC.

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

  • Buchwald–Hartwig amination. Wikipedia.

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Bromo-6-ethoxypyridin-2-yl)methanol

Hazard Profiling & Mechanistic Risk Assessment To safely handle (3-Bromo-6-ethoxypyridin-2-yl)methanol (CAS: 33674-96-3 / Analogous structures), one must look beyond the generic Safety Data Sheet (SDS) and understand the...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profiling & Mechanistic Risk Assessment

To safely handle (3-Bromo-6-ethoxypyridin-2-yl)methanol (CAS: 33674-96-3 / Analogous structures), one must look beyond the generic Safety Data Sheet (SDS) and understand the structural causality of its hazards.

This molecule presents a "Triad of Risk" based on its functional groups:

  • The Pyridine Core (Systemic Toxicity): Pyridine rings are electron-deficient heteroaromatics. They are readily absorbed through the skin and can act as hepatotoxins (liver toxicity) and neurotoxins.

  • The Bromine Substituent (Reactivity & Irritation): The heavy halogen atom increases the molecule's lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated pyridines. It also designates the compound as an irritant to mucous membranes (H315, H319).

  • The Methanol Group (Solubility): The primary alcohol moiety increases water solubility, which paradoxically can facilitate transport across moist membranes (eyes/lungs).

Base Hazard Classification (GHS):

  • H302/H312: Harmful if swallowed or in contact with skin.[1]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation (STOT SE 3).[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The following matrix is designed to prevent permeation and sensitization.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80–100 fpm). Backup: NIOSH N95 (Particulate) + OV (Organic Vapor) cartridge if outside hood.The H335 designation indicates the compound attacks the upper respiratory tract. Dust or aerosols generated during weighing are the primary vector for exposure.
Ocular Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient.Pyridine derivatives are severe eye irritants.[3] Vapors alone can cause "halo vision" (edema of the cornea). Goggles provide the necessary seal against vapors and dust.[5]
Dermal (Hands) Primary: Double-gloving technique. Inner: Nitrile (4 mil). Outer: Nitrile (5-8 mil) OR Laminate film (Silver Shield) for prolonged handling.Permeation Dynamics: Pyridine rings can permeate thin nitrile in <15 mins. Double gloving creates a sacrificial outer layer. If dissolving in Dichloromethane (DCM) , use PVA or Silver Shield gloves immediately.
Body Standard: Cotton/Poly Lab Coat (High neck). High Volume (>5g): Add Tyvek® sleeves or apron.Prevents migration of dust onto street clothes. The bromine substituent makes the compound "sticky" and difficult to wash off fabrics.

Operational Workflow: From Storage to Synthesis

This protocol treats the substance as a sensitizer . The goal is zero-contact.

Phase 1: Storage & Stability[6]
  • Condition: Hygroscopic. The hydroxymethyl group will attract atmospheric moisture, leading to "clumping" and hydrolysis risks.

  • Action: Store in a tightly sealed container, preferably under inert gas (Argon/Nitrogen), desiccated at 2–8°C.

  • Visual Check: If the white/off-white solid turns yellow/orange, it indicates pyridine oxidation or debromination; treat as high-hazard waste.

Phase 2: Weighing & Transfer (Critical Risk Point)
  • Static Control: Pyridine powders are often static-prone. Use an anti-static gun or a polonium strip near the balance to prevent "flying powder."

  • The "Boat" Method:

    • Tare a glass weighing boat inside the fume hood.

    • Transfer solid.

    • Do not carry the open boat across the lab. Place the boat inside a secondary jar or cover with parafilm before moving to the balance if the balance is outside the hood.

    • Best Practice: Move the balance into the hood if possible.

Phase 3: Solubilization
  • Solvent Choice: When dissolving this compound, the solvent dictates the glove choice.

    • Ethanol/Methanol: Nitrile is acceptable.

    • DCM/Chloroform: Nitrile fails in seconds. Use PVA (Polyvinyl alcohol) or Laminate gloves.

Phase 4: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it enhances absorption of pyridine derivatives.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust), then scoop into a bag.

  • Spill (Solution): Cover with Vermiculite or activated charcoal pads.

Waste Disposal Protocol

Because of the Bromine atom, this compound cannot be disposed of in the standard "Organic Solvents" stream.

  • Segregation: Must go into Halogenated Organic Waste .[6]

    • Reasoning: Incinerating halogenated compounds in standard boilers creates acid rain components (HBr, HCl) and corrodes facility incinerators.

  • Labeling: Tag as "Toxic, Irritant, Halogenated."

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk from potential HBr evolution).

Visualized Safety Workflow

The following diagram illustrates the "Closed Loop" safety logic required for this compound.

SafetyProtocol Storage Storage (Desiccated, 4°C) PPE_Check PPE Verification (Goggles + Dbl Nitrile) Storage->PPE_Check Retrieval Weighing Weighing (Static Control + Hood) PPE_Check->Weighing Clearance Solubilization Solubilization (Solvent-Specific Gloves) Weighing->Solubilization Transfer Waste Disposal (Halogenated Stream) Weighing->Waste Spill/Cleanup Reaction Reaction/Usage (Closed System) Solubilization->Reaction Process Reaction->Waste Quench

Caption: Operational lifecycle for (3-Bromo-6-ethoxypyridin-2-yl)methanol. Note the critical PPE checkpoint before weighing.

References

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: (3-Bromopyridin-2-yl)methanol.[7] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: Pyridine.[5][8] Retrieved from [Link]

Sources

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